molecular formula C30H34O3 B1677477 ORG 33628 CAS No. 155768-17-5

ORG 33628

货号: B1677477
CAS 编号: 155768-17-5
分子量: 442.6 g/mol
InChI 键: YNWTZVKFWBTFFE-ONBAZCQBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a very potent & selective antiprogestagen which behaves as an ovulation inhibitor;  structure given in first source

属性

IUPAC Name

(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O3/c1-18-13-15-33-30(18)14-12-27-25-10-8-22-16-23(32)9-11-24(22)28(25)26(17-29(27,30)3)21-6-4-20(5-7-21)19(2)31/h4-7,16,25-27H,1,8-15,17H2,2-3H3/t25-,26+,27-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWTZVKFWBTFFE-ONBAZCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC34C(=C)CCO4)C5C2=C6CCC(=O)C=C6CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]34C(=C)CCO4)[C@H]5C2=C6CCC(=O)C=C6CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155768-17-5
Record name Org 33628
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155768175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-33628
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5570B34COZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ORG 33628: A Technical Guide to its Mechanism of Action as a Selective Progesterone Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) characterized by a distinct pharmacological profile of mixed progesterone agonist and antagonist activities. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing its receptor binding affinity, in vitro and in vivo functional activities, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound.

Introduction

This compound is a synthetic steroid that has been investigated for its potential therapeutic applications, particularly in the context of hormonal modulation. As a selective progesterone receptor modulator, it exhibits tissue-specific effects, acting as an antagonist in some tissues while displaying partial agonist activity in others. This dual activity profile distinguishes it from pure progesterone antagonists like mifepristone (RU 486) and pure agonists. The primary mechanism of action of this compound is through its high-affinity binding to the progesterone receptor (PR), leading to the modulation of progesterone-responsive gene expression.

Core Mechanism of Action: Progesterone Receptor Modulation

The biological effects of progesterone are mediated by the nuclear progesterone receptor, which exists in two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA. This interaction recruits a complex of co-activators or co-repressors, ultimately leading to the activation or repression of target gene transcription.

This compound, as an SPRM, competes with progesterone for binding to the PR. The binding of this compound induces a unique receptor conformation that results in a differential recruitment of co-regulators compared to progesterone or pure antagonists. This leads to a tissue-specific gene expression profile, underpinning its mixed agonist/antagonist effects. For instance, in the endometrium, its antagonistic properties are more pronounced, while it may exhibit partial agonistic effects in other tissues.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for this compound, primarily based on its comparison with the well-characterized progesterone receptor antagonist, mifepristone (RU 486).

Table 1: Receptor Binding Affinity

CompoundProgesterone Receptor (Relative Binding Affinity)Glucocorticoid Receptor (Relative Binding Affinity)
This compound ~2 (twice that of RU 486)~0.04 (25 times lower than RU 486)
RU 486 1 (Reference)1 (Reference)

Table 2: In Vivo Potency

AssayThis compound (Relative Potency vs. RU 486)
Pregnancy Interruption (Rat)~16
Antiglucocorticoid Activity (Rat)~0.125 (8 times lower)
Ovulation Inhibition (Rat)~80

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize selective progesterone receptor modulators like this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the progesterone and glucocorticoid receptors.

Methodology:

  • Receptor Source: Cytosolic extracts from cells engineered to express high levels of the human progesterone receptor (e.g., T47D breast cancer cells) or glucocorticoid receptor (e.g., IM-9 lymphocytes).

  • Radioligand: A radiolabeled progestin (e.g., [³H]-ORG 2058) or glucocorticoid (e.g., [³H]-dexamethasone) is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or RU 486).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand, typically by dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference compound (e.g., progesterone or dexamethasone) to the IC50 of the test compound, multiplied by 100.

In Vivo Antiprogestational Activity: Pregnancy Interruption Assay

Objective: To assess the ability of this compound to terminate pregnancy in rats.

Methodology:

  • Animal Model: Pregnant female rats (e.g., Sprague-Dawley), typically on day 7 of gestation.

  • Compound Administration: this compound or the reference compound is administered orally or subcutaneously for a defined period (e.g., 2-3 days).

  • Observation: Animals are observed for signs of pregnancy termination (e.g., vaginal bleeding).

  • Endpoint: On a specific day post-treatment (e.g., day 9 or 10 of gestation), the animals are euthanized, and the uteri are examined for the presence of viable fetuses.

  • Data Analysis: The effective dose that causes pregnancy termination in 50% of the animals (ED50) is calculated.

In Vivo Antiglucocorticoid Activity: Thymus Involution Assay

Objective: To evaluate the antiglucocorticoid activity of this compound in vivo.

Methodology:

  • Animal Model: Adrenalectomized male rats to remove the endogenous source of glucocorticoids.

  • Treatment: Animals are treated with a potent glucocorticoid (e.g., dexamethasone) to induce thymus involution (a decrease in thymus weight).

  • Co-administration: The test compound (this compound) is co-administered with the glucocorticoid.

  • Endpoint: After a set treatment period (e.g., 7 days), the animals are euthanized, and the thymus glands are dissected and weighed.

  • Data Analysis: The ability of the test compound to antagonize the dexamethasone-induced decrease in thymus weight is quantified.

In Vivo Ovulation Inhibition Assay

Objective: To determine the potency of this compound in inhibiting ovulation.

Methodology:

  • Animal Model: Regularly cycling female rats (e.g., Wistar or Sprague-Dawley).

  • Cycle Monitoring: Vaginal smears are taken daily to determine the stage of the estrous cycle.

  • Compound Administration: The test compound is administered orally on the morning of proestrus (the day before ovulation).

  • Endpoint: On the morning of estrus, the animals are euthanized, and the oviducts are examined under a microscope for the presence of ova.

  • Data Analysis: The dose of the compound that inhibits ovulation in 50% of the animals (ED50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of the progesterone receptor and a typical experimental workflow for characterizing a selective progesterone receptor modulator.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / this compound PR_complex PR-HSP Complex Progesterone->PR_complex Binds PR_ligand Ligand-Bound PR PR_complex->PR_ligand Conformational Change HSP Dissociation Dimer Dimerization PR_ligand->Dimer Translocation PRE Progesterone Response Element (DNA) Dimer->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Progesterone Receptor Signaling Pathway.

SPRM_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_analysis Data Analysis & Profiling Binding_Assay Receptor Binding Assays (PR & GR) Potency Determine Potency (IC50, ED50) Binding_Assay->Potency Functional_Assay Cell-Based Functional Assays (e.g., Reporter Gene) Functional_Assay->Potency Antiprogestational Antiprogestational Activity (Pregnancy Interruption) Antiprogestational->Potency Antiglucocorticoid Antiglucocorticoid Activity (Thymus Involution) Antiglucocorticoid->Potency Ovulation_Inhibition Ovulation Inhibition Ovulation_Inhibition->Potency Selectivity Assess Selectivity (PR vs. GR) Potency->Selectivity Profile Pharmacological Profile (SPRM classification) Selectivity->Profile

Caption: Experimental Workflow for SPRM Characterization.

Conclusion

This compound is a selective progesterone receptor modulator with a potent antiprogestational and ovulation-inhibiting activity, coupled with a significantly reduced antiglucocorticoid effect compared to mifepristone. Its mechanism of action is centered on its high-affinity binding to the progesterone receptor, leading to a modulation of gene expression that results in a mixed agonist/antagonist profile. This detailed technical guide, summarizing its quantitative pharmacology and the experimental methodologies for its characterization, provides a valuable resource for researchers and drug development professionals working in the field of hormonal therapies. Further investigation into the specific downstream gene regulatory networks affected by this compound in different tissues will continue to elucidate its nuanced mechanism of action.

ORG 33628: A Technical Overview of a Selective Progesterone Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinued

Introduction

ORG 33628 is a potent, selective progesterone receptor modulator (SPRM) with a distinct pharmacological profile characterized by strong anti-progestational and reduced anti-glucocorticoid activity. Developed by Organon, it was investigated primarily for applications in contraception and the management of uterine bleeding disorders. As an SPRM, this compound exhibits a mixed profile of progesterone receptor agonist and antagonist effects, which are tissue and context-dependent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, in vivo functional activity, and the experimental methodologies used for its characterization. The development of this compound has been discontinued.

Data Presentation: Comparative Pharmacological Profile

The pharmacological properties of this compound have been characterized in direct comparison to the well-known progesterone and glucocorticoid receptor antagonist, mifepristone (RU 486). The following table summarizes the relative binding affinities and in vivo potencies of this compound.

ParameterThis compound (Relative to RU 486)
Receptor Binding Affinity
Progesterone Receptor2x higher
Glucocorticoid Receptor25x lower
In Vivo Activity
Pregnancy Interruption (rat)16x higher potency
Antiglucocorticoid Activity (rat)8x lower potency
Ovulation Inhibition (rat)~80x higher potency
Menses Induction (stumptail monkey)2x higher potency

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo assays to determine its binding affinity and functional activity. While the specific, detailed protocols for the studies on this compound are not publicly available, this section outlines the general methodologies typically employed for such investigations.

Receptor Binding Assays

Competitive radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone and glucocorticoid receptors.

  • General Protocol:

    • Receptor Source: Cytosolic extracts from tissues known to express high levels of the target receptor, such as the uterus for the progesterone receptor and the thymus for the glucocorticoid receptor, are prepared from hormonally primed animals (e.g., estrogen-primed rabbits or adrenalectomized rats).

    • Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor of interest is used (e.g., [³H]-ORG 2058 for the progesterone receptor and [³H]-dexamethasone for the glucocorticoid receptor).

    • Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound) and a reference compound (RU 486).

    • Separation: After incubation to equilibrium, bound and free radioligand are separated, typically by dextran-coated charcoal adsorption or filtration.

    • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100.

In Vivo Functional Assays

Pregnancy Interruption in Rats

  • Objective: To assess the anti-progestational activity of this compound by its ability to terminate pregnancy.

  • General Protocol:

    • Animal Model: Timed-pregnant female rats are used. Day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.

    • Dosing: this compound and the reference compound are administered orally or via subcutaneous injection, typically on days 8-10 of gestation. A range of doses is tested to establish a dose-response relationship.

    • Endpoint: On a later day of gestation (e.g., day 14), the animals are euthanized, and the uteri are examined for the presence of viable fetuses.

    • Data Analysis: The effective dose that causes pregnancy termination in 50% of the animals (ED50) is calculated.

Antiglucocorticoid Activity in Rats

  • Objective: To determine the in vivo antiglucocorticoid activity of this compound.

  • General Protocol:

    • Animal Model: Adrenalectomized male rats are used to eliminate endogenous glucocorticoid production.

    • Treatment: The animals are treated with a glucocorticoid agonist (e.g., dexamethasone) to induce a measurable biological response, such as an increase in liver tyrosine aminotransferase (TAT) activity or thymus involution.

    • Antagonist Administration: this compound or a reference antagonist is co-administered with the glucocorticoid agonist.

    • Endpoint: The extent to which the antagonist blocks the agonist-induced effect is measured (e.g., inhibition of TAT induction or prevention of thymus weight loss).

    • Data Analysis: The dose of the antagonist that causes 50% inhibition of the glucocorticoid-induced response is determined.

Ovulation Inhibition in Rats

  • Objective: To evaluate the potency of this compound in suppressing ovulation.

  • General Protocol:

    • Animal Model: Normally cycling female rats are used. The stage of the estrous cycle is monitored by daily vaginal smears.

    • Dosing: The compound is administered daily for the duration of one or more estrous cycles.

    • Endpoint: On the morning of the expected estrus, the oviducts are examined for the presence of ova.

    • Data Analysis: The dose that inhibits ovulation in 50% of the animals (ED50) is calculated.

Menses Induction in Stumptail Monkeys

  • Objective: To assess the ability of this compound to induce menstruation in a primate model.

  • General Protocol:

    • Animal Model: Ovariectomized, estrogen- and progesterone-primed female stumptail monkeys are used to mimic the hormonal environment of a natural menstrual cycle.

    • Hormonal Priming: The animals receive estrogen treatment to induce endometrial proliferation, followed by a period of combined estrogen and progesterone treatment to induce a secretory endometrium.

    • Antagonist Administration: After the priming period, progesterone is withdrawn, and the test compound is administered.

    • Endpoint: The occurrence and timing of vaginal bleeding (menses) are monitored.

    • Data Analysis: The effective dose required to induce menses is determined.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Assays Receptor Source\n(Uterus/Thymus) Receptor Source (Uterus/Thymus) Radioligand Binding Assay Radioligand Binding Assay Receptor Source\n(Uterus/Thymus)->Radioligand Binding Assay [³H]-Ligand Binding Affinity\n(IC50 for PR & GR) Binding Affinity (IC50 for PR & GR) Radioligand Binding Assay->Binding Affinity\n(IC50 for PR & GR) This compound This compound This compound->Radioligand Binding Assay Competitor Pregnant Rats Pregnant Rats Adrenalectomized Rats Adrenalectomized Rats Cycling Rats Cycling Rats Primed Monkeys Primed Monkeys Pregnancy Interruption Assay Pregnancy Interruption Assay Pregnant Rats->Pregnancy Interruption Assay Anti-progestational Activity\n(ED50) Anti-progestational Activity (ED50) Pregnancy Interruption Assay->Anti-progestational Activity\n(ED50) Antiglucocorticoid Assay Antiglucocorticoid Assay Adrenalectomized Rats->Antiglucocorticoid Assay Antiglucocorticoid Activity Antiglucocorticoid Activity Antiglucocorticoid Assay->Antiglucocorticoid Activity Ovulation Inhibition Assay Ovulation Inhibition Assay Cycling Rats->Ovulation Inhibition Assay Contraceptive Efficacy\n(ED50) Contraceptive Efficacy (ED50) Ovulation Inhibition Assay->Contraceptive Efficacy\n(ED50) Menses Induction Assay Menses Induction Assay Primed Monkeys->Menses Induction Assay Endometrial Activity Endometrial Activity Menses Induction Assay->Endometrial Activity

Caption: Experimental workflow for the pharmacological characterization of this compound.

signaling_pathway cluster_cell Target Cell ORG_33628 This compound PR Progesterone Receptor (inactive) ORG_33628->PR Binds HSP HSP90 PR->HSP Dissociation PR_active Active PR Dimer PR->PR_active Dimerization & Conformational Change PRE Progesterone Response Element PR_active->PRE Binds to DNA Co_regulators Co-regulators (Co-activators/ Co-repressors) PR_active->Co_regulators Recruits Transcription Altered Gene Transcription PRE->Transcription Modulates Biological_Effect Tissue-Specific Agonist/Antagonist Effects Transcription->Biological_Effect Leads to

Caption: Generalized signaling pathway for a Selective Progesterone Receptor Modulator like this compound.

Conclusion

This compound is a selective progesterone receptor modulator with a pharmacological profile that demonstrates high anti-progestational potency and a favorable separation from anti-glucocorticoid effects when compared to mifepristone. Its significant ovulation-inhibitory activity in preclinical models highlighted its potential as a contraceptive agent. The mixed agonist/antagonist properties of SPRMs like this compound allow for a nuanced modulation of progesterone receptor activity, offering the potential for therapeutic applications with improved side-effect profiles over pure antagonists. Although the clinical development of this compound was discontinued, the preclinical data provide valuable insights into the structure-activity relationships and therapeutic potential of selective progesterone receptor modulators.

ORG 33628: A Technical Guide to its Progesterone Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in contraception and the management of hormone-dependent gynecological conditions. As an SPRM, this compound exhibits a mixed profile of progesterone agonist and antagonist activities, depending on the target tissue and the hormonal environment. A thorough understanding of its binding affinity for the progesterone receptor (PR) is fundamental to elucidating its mechanism of action and advancing its potential therapeutic applications. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the progesterone receptor, including quantitative binding data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the progesterone receptor has been primarily characterized through competitive radioligand binding assays. These studies have established its high affinity and selectivity for the PR.

A key study by Kloosterboer et al. (1995) demonstrated that this compound possesses a binding affinity for the progesterone receptor that is approximately twice as high as that of the well-characterized progesterone receptor antagonist RU 486 (mifepristone)[1]. While the absolute binding affinity values for this compound are not explicitly detailed in all publications, the relative binding affinity provides a strong indication of its potency.

To provide a quantitative context, the binding affinity of RU 486 for the progesterone receptor has been reported with an IC50 value of approximately 0.2 nM and a Ki value of around 1.9 nM[2][3]. Based on the relative binding data, the estimated binding affinity of this compound can be extrapolated as follows:

CompoundRelative Binding Affinity (vs. Progesterone)Estimated IC50 (nM)Estimated Ki (nM)
Progesterone100%--
RU 486 (Mifepristone)~200%~0.2~1.9
This compound ~400% ~0.1 ~0.95

Note: The estimated IC50 and Ki values for this compound are derived from its reported relative binding affinity compared to RU 486 and should be considered as approximations.

Experimental Protocols

The determination of the binding affinity of this compound for the progesterone receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol based on standard methodologies used for steroid hormone receptor binding studies.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Radioligand: [³H]-Progesterone or another high-affinity progestin radioligand (e.g., [³H]-ORG 2058).

  • Unlabeled Competitors: Progesterone (for standard curve), this compound, and RU 486.

  • Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., rabbit or calf uterus) or from cell lines engineered to express the human progesterone receptor (e.g., T47D cells).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate, glycerol, and dithiothreitol to stabilize the receptor.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the detection of tritium.

  • Glass Fiber Filters: Pre-treated with polyethylenimine to reduce non-specific binding.

  • Instrumentation: Scintillation counter, refrigerated centrifuge, and filtration manifold.

2. Preparation of Receptor Cytosol:

  • Homogenize the tissue or cells in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Perform a high-speed ultracentrifugation of the supernatant to pellet the microsomal fraction.

  • The resulting supernatant, containing the soluble progesterone receptors, is carefully collected and its protein concentration is determined.

3. Assay Procedure:

  • Set up assay tubes containing a fixed concentration of the radioligand.

  • Add increasing concentrations of the unlabeled competitor (progesterone for the standard curve, this compound, or RU 486).

  • Initiate the binding reaction by adding a constant amount of the receptor cytosol to each tube.

  • Incubate the mixture at a controlled low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

  • Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Generate a standard curve by plotting the percentage of radioligand displaced against the concentration of unlabeled progesterone.

  • From this curve, determine the concentration of the competitor (this compound or RU 486) that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Cytosol Extraction) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Progestin) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound, Progesterone) Competitor_Prep->Incubation Separation Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection IC50_Calc IC50 Determination Detection->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Progesterone Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with the progesterone receptor, which can trigger two main signaling pathways: the classical genomic pathway and the non-classical rapid signaling pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).

  • Ligand Binding: Progesterone or an SPRM like this compound binds to the ligand-binding domain of the PR.

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated receptors dimerize and translocate to the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators: The receptor-DNA complex then recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription. As an SPRM, this compound can induce a receptor conformation that recruits a unique profile of co-regulators, resulting in tissue-specific agonist or antagonist effects.

G Classical Genomic Progesterone Receptor Signaling cluster_cytoplasm Cytoplasm ORG33628 This compound PR_Cytoplasm Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) ORG33628->PR_Cytoplasm Binding PR_Active Activated PR PR_Cytoplasm->PR_Active HSP Dissociation PR_Dimer PR Dimer PR_Active->PR_Dimer Dimerization Nucleus Nucleus PR_Dimer->Nucleus PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators

Caption: The classical genomic signaling pathway of the progesterone receptor.

Non-Classical Rapid Signaling Pathway

In addition to the genomic pathway, progesterone and some SPRMs can elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and do not directly involve gene transcription.

  • Membrane-Associated PR: A subpopulation of progesterone receptors is associated with the cell membrane.

  • Activation of Kinase Cascades: Binding of a ligand to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.

  • Downstream Effects: The activation of these kinases can lead to a variety of rapid cellular responses, including modulation of ion channel activity and phosphorylation of various proteins, which can in turn influence the genomic signaling pathway.

G Non-Classical Rapid Progesterone Receptor Signaling cluster_membrane Cell Membrane ORG33628 This compound Membrane_PR Membrane-Associated PR ORG33628->Membrane_PR Binding Src Src Membrane_PR->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Rapid Cellular Responses ERK->Cellular_Response

Caption: The non-classical rapid signaling pathway initiated by progesterone receptor activation.

Conclusion

This compound is a selective progesterone receptor modulator with a high binding affinity for the progesterone receptor, estimated to be approximately twice that of mifepristone. This high affinity underscores its potency as a modulator of progesterone action. Its biological effects are mediated through both classical genomic and non-classical rapid signaling pathways, leading to a complex and tissue-specific pharmacological profile. The information presented in this technical guide provides a foundational understanding of the core binding characteristics of this compound, which is essential for ongoing research and development in the field of hormonal therapy.

References

ORG 33628: A Technical Overview of Its Anti-progestational Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORG 33628 is a selective progesterone receptor modulator (SPRM) characterized by its potent anti-progestational activity. It also exhibits anti-glucocorticoid effects. Developed by Organon, its primary route of clinical investigation was aimed at managing unscheduled vaginal bleeding associated with progestin-only contraceptive methods. Despite showing some efficacy in clinical trials, the development of this compound has been discontinued. This document provides a comprehensive overview of the available technical information regarding the anti-progestational activity of this compound, including its mechanism of action, data from clinical studies, and a discussion of its pharmacological profile.

Introduction

Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a key regulator of female reproductive function, particularly in the endometrium. The development of progesterone receptor antagonists and selective modulators has been a significant area of research for contraception, hormone-dependent cancers, and other gynecological disorders. This compound emerged as a potent SPRM with a distinct pharmacological profile.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the progesterone receptor. By binding to the receptor, it prevents the binding of progesterone and the subsequent conformational changes required for receptor dimerization, DNA binding, and the transcription of progesterone-responsive genes. This blockade of progesterone signaling forms the basis of its anti-progestational effects.

It has been hypothesized that the antagonistic activity of this compound is more pronounced at the level of the endometrium compared to the hypothalamus and pituitary.[1] This tissue-selective activity was the rationale for its investigation in controlling bleeding irregularities in women using progestin-only contraceptives, with the aim of maintaining ovulation inhibition while counteracting the progestogenic effects on the endometrium.[1]

Signaling Pathway

The binding of a progesterone receptor antagonist like this compound to the progesterone receptor interferes with the canonical signaling pathway. The following diagram illustrates the antagonistic mechanism.

cluster_EC cluster_C cluster_N Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds ORG_33628 ORG_33628 ORG_33628->PR Competitively Binds PR_HSPs Inactive PR-HSP Complex PR->PR_HSPs Association PR_dimer Active PR Dimer PR->PR_dimer Dimerization ORG_33628_PR Inactive this compound-PR Complex PR->ORG_33628_PR HSPs HSPs HSPs->PR_HSPs PR_HSPs->PR Dissociation PRE Progesterone Response Element (PRE) Gene_Transcription Gene Transcription (Progestational Effects) PRE->Gene_Transcription Initiates No_Gene_Transcription Blocked Gene Transcription (Anti-progestational Effects) PRE->No_Gene_Transcription PR_dimer->PRE Binds ORG_33628_PR->PRE Binding Blocked

Caption: Antagonistic Mechanism of this compound on the Progesterone Receptor Signaling Pathway.

Quantitative Data

Experimental Protocols

Specific, detailed experimental protocols for the in vitro and in vivo characterization of this compound have not been published in widely accessible literature. However, the characterization of a compound like this compound would generally involve the following standard assays:

Receptor Binding Assays

These assays are performed to determine the affinity of the compound for its target receptor. A typical protocol would involve:

  • Preparation of Receptor Source: Cytosol from tissues rich in progesterone receptors (e.g., rabbit uterus) or cell lines overexpressing the human progesterone receptor (e.g., T47D cells) would be used.

  • Radioligand: A radiolabeled progestin, such as [³H]-ORG 2058, is used as the ligand.

  • Competitive Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation and Detection: Bound and free radioligand are separated (e.g., by filtration or charcoal adsorption), and the radioactivity of the bound fraction is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Reporter Gene Assay)

These assays determine whether the compound acts as an agonist or an antagonist at the receptor.

  • Cell Line: A suitable cell line (e.g., HeLa or CHO cells) is co-transfected with a plasmid expressing the progesterone receptor and a reporter plasmid containing a progesterone-responsive promoter linked to a reporter gene (e.g., luciferase or beta-galactosidase).

  • Treatment: The transfected cells are treated with a known progestin agonist (e.g., progesterone) in the presence and absence of varying concentrations of this compound.

  • Measurement: The activity of the reporter gene product is measured.

  • Data Analysis: A decrease in reporter gene activity in the presence of this compound would indicate antagonistic activity. The IC50 for the antagonist effect can be calculated.

In Vivo Animal Models

Animal models are used to assess the anti-progestational activity in a physiological context. A common model is the Clauberg test (or McPhail test) in immature, estrogen-primed rabbits.

  • Animal Preparation: Immature female rabbits are primed with estrogen to induce endometrial proliferation.

  • Treatment: The animals are then treated with progesterone to induce a secretory transformation of the endometrium, with or without co-administration of this compound.

  • Endpoint: The uteri are collected, and the degree of endometrial transformation is assessed histologically and scored.

  • Data Analysis: Inhibition of the progesterone-induced endometrial transformation by this compound would demonstrate its in vivo anti-progestational effect.

The following diagram outlines a general workflow for the preclinical evaluation of a progesterone receptor modulator like this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assay (Determine Affinity) functional_assay Functional Assay (Reporter Gene Assay) (Determine Agonist/Antagonist Activity) receptor_binding->functional_assay animal_model Animal Model (e.g., Clauberg Test) (Assess In Vivo Efficacy) functional_assay->animal_model Lead Compound Selection pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

References

ORG 33628: A Technical Guide to its Anti-Glucocorticoid Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORG 33628 is a selective progesterone receptor modulator (SPRM) that has been investigated for its utility in gynecological conditions. Beyond its primary mechanism of action on the progesterone receptor, this compound also exhibits anti-glucocorticoid effects. This technical guide provides a comprehensive overview of the anti-glucocorticoid properties of this compound, including its mechanism of action, available data on its activity, and detailed experimental protocols for its evaluation. Due to the limited publicly available data specific to this compound's anti-glucocorticoid effects, this guide incorporates data from other well-characterized SPRMs, such as mifepristone, to provide a comparative context and a framework for further research.

Introduction

Glucocorticoids, acting through the glucocorticoid receptor (GR), are critical regulators of a wide array of physiological processes, including metabolism, inflammation, and the stress response.[1] Antagonism of the GR is a therapeutic strategy for conditions characterized by glucocorticoid excess, such as Cushing's syndrome, and may have applications in other areas, including oncology and psychiatry.

Selective progesterone receptor modulators (SPRMs) are a class of compounds that exhibit mixed agonist/antagonist activity at the progesterone receptor (PR).[2] Notably, many SPRMs also possess off-target activity at the glucocorticoid receptor, acting as antagonists.[3] this compound is a potent SPRM that has been noted for its anti-progestational and anti-glucocorticoid activity.[4] This document aims to consolidate the available information on the anti-glucocorticoid facets of this compound and to provide a practical guide for researchers in this field.

Mechanism of Anti-Glucocorticoid Action

The anti-glucocorticoid effect of compounds like this compound is primarily mediated through competitive antagonism of the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to an agonist, such as cortisol or dexamethasone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the agonist-bound GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of target genes.

An antagonist like this compound also binds to the GR but induces a different conformational change. This altered conformation prevents the necessary co-activator recruitment and subsequent gene transcription, thereby blocking the effects of endogenous or exogenous glucocorticoids.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_complex Inactive GR Complex (GR + Chaperones) GR_GC Activated GR-Agonist Complex GR_complex->GR_GC Conformational Change & Translocation GR_ORG Inactive GR-Antagonist Complex GR_complex->GR_ORG Conformational Change & Translocation GC Glucocorticoid (Agonist) GC->GR_complex Binds ORG_33628 This compound (Antagonist) ORG_33628->GR_complex Binds GRE Glucocorticoid Response Element (GRE) GR_GC->GRE Binds GR_ORG->GRE Prevents Binding Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Initiates No_Transcription Transcription Blocked GRE->No_Transcription

Figure 1: Glucocorticoid Receptor Signaling Pathway and Antagonism by this compound.

Quantitative Data on Anti-Glucocorticoid Activity

Specific quantitative data for this compound's anti-glucocorticoid activity is not widely available in peer-reviewed literature. To provide a frame of reference, the following table summarizes the glucocorticoid receptor binding affinity and antagonist potency of the well-studied SPRM, mifepristone. It is hypothesized that this compound would exhibit properties within a similar range.

CompoundReceptor Binding Affinity (RBA) for GR (%)aIC50 for Inhibition of Dexamethasone-induced MMTV-luciferase activity (nM)b
Dexamethasone100N/A
Mifepristone270~1
This compound Data not available Data not available

a Relative binding affinity compared to dexamethasone (set at 100%).

b MMTV-luciferase assay is a common reporter gene assay to measure GR transactivation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-glucocorticoid effects of a compound like this compound.

In Vitro Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor.

start Start prepare_reagents Prepare Recombinant Human GR and Radiolabeled Glucocorticoid ([3H]-Dexamethasone) start->prepare_reagents incubate Incubate GR with [3H]-Dexamethasone and Varying Concentrations of this compound prepare_reagents->incubate separate Separate Bound and Unbound Radioligand (e.g., via filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine Ki or IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for an In Vitro Glucocorticoid Receptor Binding Assay.

Methodology:

  • Reagents: Recombinant human glucocorticoid receptor, [3H]-dexamethasone (radioligand), unlabeled dexamethasone (for non-specific binding), test compound (this compound), assay buffer.

  • Procedure:

    • A constant concentration of recombinant human GR and [3H]-dexamethasone are incubated in the assay buffer.

    • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the GR.

    • A set of tubes with a high concentration of unlabeled dexamethasone is included to determine non-specific binding.

    • The incubation is carried out at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to inhibit glucocorticoid-induced gene expression.

start Start transfect_cells Transfect Cells (e.g., HeLa) with a GR Expression Vector and a GRE-Luciferase Reporter Plasmid start->transfect_cells treat_cells Treat Transfected Cells with a Glucocorticoid Agonist (e.g., Dexamethasone) ± Varying Concentrations of this compound transfect_cells->treat_cells incubate Incubate Cells for a Defined Period (e.g., 24h) treat_cells->incubate lyse_cells Lyse Cells and Measure Luciferase Activity incubate->lyse_cells analyze Analyze Data to Determine IC50 for Antagonist Activity lyse_cells->analyze end End analyze->end

Figure 3: Workflow for a Glucocorticoid Receptor Transactivation Assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line that does not endogenously express high levels of GR (e.g., HeLa or HEK293) is cultured. The cells are then transiently transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a luciferase reporter gene under the control of a promoter with glucocorticoid response elements (GREs).

  • Treatment: After transfection, the cells are treated with a fixed concentration of a GR agonist (e.g., dexamethasone) to induce luciferase expression. Concurrently, the cells are treated with increasing concentrations of the test compound (this compound).

  • Incubation: The cells are incubated for a period sufficient for gene transcription and translation to occur (typically 18-24 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are then plotted to determine the IC50 value for the antagonist activity of the test compound.

Conclusion

While this compound is primarily characterized as a selective progesterone receptor modulator, its anti-glucocorticoid activity represents an important aspect of its pharmacological profile. Although specific quantitative data for this compound are limited, the established anti-glucocorticoid effects of other SPRMs provide a strong rationale for its similar activity. The experimental protocols detailed in this guide offer a robust framework for the further characterization of the anti-glucocorticoid properties of this compound and other novel compounds. A thorough understanding of these off-target effects is crucial for the comprehensive evaluation of the therapeutic potential and safety profile of SPRMs in drug development.

References

ORG 33628: A Technical Overview of a Selective Progesterone Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in contraception and other hormone-related conditions.[1] As a modulator of the progesterone receptor (PR), it exhibits a complex pharmacological profile, demonstrating both antagonistic and partial agonist activities depending on the target tissue. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a steroidal compound with the molecular formula C30H34O3 and a molecular weight of 442.59 g/mol .[1] Its chemical identity is registered under the CAS number 155768-17-5.[1]

Structure:

Physicochemical Properties:

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and specific solubility parameters, are not extensively reported in publicly accessible literature. For research purposes, it is recommended to consult the Certificate of Analysis provided by a reputable chemical supplier.[1]

PropertyValueSource
Molecular FormulaC30H34O3[1][2]
Molecular Weight442.59 g/mol [1]
CAS Number155768-17-5[1][2]

Biological Activity and Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the progesterone receptor, coupled with a significantly lower affinity for the glucocorticoid receptor (GR). This selectivity profile is a critical attribute for its potential therapeutic applications, as it minimizes off-target effects associated with glucocorticoid antagonism.

Receptor Binding and Potency:

Comparative studies have demonstrated the superior potency and selectivity of this compound relative to the well-characterized PR modulator mifepristone (RU 486).

ParameterThis compound vs. RU 486
Progesterone Receptor Binding2x higher
Glucocorticoid Receptor Binding25x lower
Pregnancy Interruption Activity (rats)16x higher
Antiglucocorticoid Activity (rats)~8x lower
Ovulation Inhibition Activity (rats)~80x more potent

Data compiled from preclinical studies.

Mechanism of Action:

As a selective progesterone receptor modulator, this compound competitively binds to the progesterone receptor. In the absence of progesterone, it can exert partial agonist effects, while in the presence of progesterone, it acts as an antagonist, blocking the natural hormone from binding and initiating its biological effects. This dual activity allows for fine-tuning of the progesterone signaling pathway.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a nuclear transcription factor that, upon ligand binding, translocates to the nucleus and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. The specific downstream effects of this compound on this pathway are tissue-dependent and contribute to its therapeutic potential.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ORG_33628 This compound PR_HSP_complex PR-HSP Complex ORG_33628->PR_HSP_complex Binding PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Activation/ Repression Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Medical History, Physical Exam) Informed_Consent->Baseline_Assessment Randomization Randomization to Treatment Arms Baseline_Assessment->Randomization Treatment_A Arm A: Desogestrel + this compound (Dose 1) Randomization->Treatment_A Treatment_B Arm B: Desogestrel + this compound (Dose 2) Randomization->Treatment_B Treatment_C Arm C: Desogestrel + Placebo Randomization->Treatment_C Daily_Diaries Daily Bleeding Diaries Treatment_A->Daily_Diaries Hormone_Assays Hormone Assays (Progesterone, LH) Treatment_A->Hormone_Assays Ultrasound Transvaginal Ultrasound (Follicular Growth, Endometrium) Treatment_A->Ultrasound Adverse_Events Adverse Event Monitoring Treatment_A->Adverse_Events Treatment_B->Daily_Diaries Treatment_B->Hormone_Assays Treatment_B->Ultrasound Treatment_B->Adverse_Events Treatment_C->Daily_Diaries Treatment_C->Hormone_Assays Treatment_C->Ultrasound Treatment_C->Adverse_Events Data_Analysis Statistical Analysis of Bleeding Patterns & Ovulation Inhibition Daily_Diaries->Data_Analysis Hormone_Assays->Data_Analysis Ultrasound->Data_Analysis Adverse_Events->Data_Analysis

References

In-Depth Technical Guide: Pharmacological Profile of ORG 33628

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORG 33628 is a selective progesterone receptor modulator (SPRM) characterized primarily by its progesterone antagonist activity, with evidence of partial agonist effects under certain conditions. Developed by Organon, its primary therapeutic indication explored was the control of vaginal bleeding associated with progestin-only contraceptive regimens, often in combination with the progestin desogestrel. While its development was ultimately discontinued, the pharmacological profile of this compound provides valuable insights into the complex mechanisms of progesterone receptor modulation and its potential therapeutic applications. This technical guide synthesizes the available preclinical and clinical data on this compound, detailing its mechanism of action, in vitro and in vivo effects, and the methodologies used for its characterization.

Mechanism of Action

This compound functions as a modulator of the progesterone receptor (PR), a nuclear receptor that mediates the physiological effects of progesterone. As an antagonist, this compound competitively binds to the PR, preventing the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription that would typically be induced by progesterone. This blockade of progesterone signaling forms the basis of its pharmacological effects.

However, like many SPRMs, this compound does not exhibit a purely antagonistic profile. Evidence suggests it can display partial agonist activity, the extent of which can be tissue-specific and dependent on the cellular context. This dual activity is a hallmark of SPRMs and contributes to their complex pharmacological profiles.

Progesterone Receptor Signaling Pathway

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers. Upon progesterone binding, the receptor-ligand complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, initiating the transcription of target genes. As an antagonist, this compound disrupts this process.

Progesterone Receptor Signaling Pathway (Antagonist Action) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_Progesterone Active PR Complex ORG_33628 This compound ORG_33628->PR Binds and Blocks PR_ORG33628 Inactive PR Complex PRE Progesterone Response Element (PRE) Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response PR_Progesterone->PRE Binds PR_ORG33628->PRE Binding Inhibited

Figure 1: Progesterone Receptor Signaling and Antagonistic Action of this compound.

Quantitative Pharmacological Data

ParameterReceptorAssay TypeTypical Value Range for PR AntagonistsThis compound Value
Binding Affinity (Ki) Progesterone Receptor (PR)Radioligand Binding AssayLow nMNot Available
Functional Antagonism (IC50) Progesterone Receptor (PR)In Vitro Transactivation AssayLow to mid nMNot Available
Partial Agonism (EC50) Progesterone Receptor (PR)In Vitro Transactivation AssayVariableNot Available

Experimental Protocols

The pharmacological characterization of this compound would have involved a series of standardized in vitro and in vivo assays to determine its activity at the progesterone receptor.

In Vitro Progesterone Receptor Transactivation Assay

This assay is crucial for determining the functional antagonist and potential partial agonist activity of a compound. This compound was confirmed to act as a progesterone antagonist in a PR-mediated transactivation test in Chinese Hamster Ovary (CHO) cells.

Objective: To quantify the ability of this compound to inhibit progesterone-induced gene expression and to assess any intrinsic agonist activity.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with an expression vector for the human progesterone receptor (hPR) and a reporter gene construct containing a progesterone-responsive promoter linked to a quantifiable reporter enzyme (e.g., luciferase or alkaline phosphatase).

  • Treatment:

    • Antagonist Mode: Cells are treated with a fixed, sub-maximal concentration of progesterone in the presence of increasing concentrations of this compound.

    • Agonist Mode: Cells are treated with increasing concentrations of this compound alone.

  • Incubation: Cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene transcription and protein expression.

  • Measurement: The activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis:

    • IC50 Determination (Antagonist Mode): The concentration of this compound that produces 50% inhibition of the progesterone-induced response is calculated.

    • EC50 and Emax Determination (Agonist Mode): The concentration of this compound that produces 50% of its maximal response (Emax) is calculated to determine its potency as a partial agonist.

In Vitro Transactivation Assay Workflow start CHO Cells with hPR & Reporter Gene treat Treat with Progesterone and/or this compound start->treat incubate Incubate (24-48h) treat->incubate measure Measure Reporter Enzyme Activity incubate->measure analyze Data Analysis (IC50/EC50) measure->analyze

Figure 2: Workflow for an In Vitro Progesterone Receptor Transactivation Assay.
In Vivo McPhail Test

This classic in vivo assay is used to assess the progestational (agonist) or anti-progestational (antagonist) activity of a compound on the uterine endometrium of rabbits. This compound exhibited partial agonist activity in this test.

Objective: To determine the effect of this compound on the endometrial morphology in an estrogen-primed rabbit model.

Methodology:

  • Animal Model: Immature female rabbits.

  • Estrogen Priming: Animals are pre-treated with estrogen to induce endometrial proliferation.

  • Treatment:

    • Agonist Assessment: Animals are administered this compound.

    • Antagonist Assessment: Animals are co-administered progesterone and this compound.

  • Endpoint: After a set treatment period, the animals are euthanized, and their uteri are collected. The degree of glandular proliferation and secretory transformation of the endometrium is histologically assessed and scored (McPhail score).

  • Interpretation:

    • An increase in the McPhail score indicates progestational (agonist) activity.

    • Inhibition of the progesterone-induced increase in the McPhail score indicates anti-progestational (antagonist) activity.

    • A submaximal increase in the McPhail score in the agonist assessment indicates partial agonist activity.

Clinical Studies

The primary clinical investigation of this compound was focused on its use in combination with a progestin-only contraceptive to improve bleeding patterns.

Clinical Trial NCT00413179

Title: A Study to Assess the Effect of Three Different Dosages of this compound in Combination With ORG 2969 (Desogestrel) on Vaginal Bleeding Pattern, Ovarian Function, and Endometrium in Healthy Female Volunteers.

Study Design: While the detailed results of this trial are not publicly available, the study design provides insight into the clinical development of this compound.

  • Objective: To evaluate the efficacy and safety of different doses of this compound in combination with desogestrel on vaginal bleeding, ovarian function, and the endometrium.

  • Methodology: A double-blind, randomized, controlled trial.

  • Interventions:

    • Group 1: this compound (low dose) + Desogestrel (75 µg)

    • Group 2: this compound (medium dose) + Desogestrel (75 µg)

    • Group 3: this compound (high dose) + Desogestrel (75 µg)

    • Control Group: Placebo + Desogestrel (75 µg)

  • Primary Outcome Measures: Incidence and pattern of vaginal bleeding.

  • Secondary Outcome Measures: Ovarian function (e.g., ovulation inhibition), endometrial thickness and morphology.

The rationale for this trial was that the antagonistic effect of this compound on the endometrium would counteract the progestin-induced endometrial changes that can lead to irregular bleeding, while the progestin (desogestrel) would maintain contraceptive efficacy through ovulation inhibition.

Clinical Trial Design Logic cluster_intervention Intervention cluster_effects Desired Pharmacological Effects cluster_outcomes Clinical Outcomes Desogestrel Desogestrel (Progestin) Ovulation_Inhibition Ovulation Inhibition (Contraception) Desogestrel->Ovulation_Inhibition ORG_33628 This compound (PR Antagonist) Endometrial_Stabilization Endometrial Stabilization (Bleeding Control) ORG_33628->Endometrial_Stabilization Contraceptive_Efficacy Contraceptive Efficacy Ovulation_Inhibition->Contraceptive_Efficacy Improved_Bleeding_Pattern Improved Bleeding Pattern Endometrial_Stabilization->Improved_Bleeding_Pattern

ORG 33628: A Technical Examination of a Progesterone Receptor Modulator in the Context of Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ORG 33628 is a selective progesterone receptor modulator (SPRM) whose clinical development was discontinued. Research specifically investigating its role in breast cancer is limited. This document provides a comprehensive overview based on available data for this compound and contextualizes it with broader research on SPRMs in breast cancer.

Executive Summary

This compound is a potent, selective progesterone receptor modulator (SPRM) with primary progesterone antagonist activity.[1][2] It also exhibits anti-glucocorticoid effects.[1] Initially investigated for gynecological applications, such as controlling vaginal bleeding in progestin-only contraceptive regimens, its development was ultimately discontinued.[3][4][5] While the progesterone receptor (PR) is a key target in hormone receptor-positive breast cancer, direct research into the efficacy of this compound in this malignancy is scarce. One preclinical study in a BRCA1-deficient mouse model of breast cancer reported that this compound did not delay mammary tumorigenesis.[5] This guide synthesizes the available pharmacological data for this compound and supplements it with information from the broader class of SPRMs to provide a technical resource for researchers in breast cancer drug development.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and modulatory action at the progesterone receptor. As an SPRM, it can exert either antagonistic or partial agonist effects depending on the target tissue and the hormonal environment. In many contexts, it functions as a progesterone antagonist.[2]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to various steroid receptors is not extensively published. The following table summarizes the known receptor interactions.

Receptor TargetBinding CharacteristicsNotes
Progesterone Receptor (PR)Potent and selective modulator.[1] Primarily antagonistic activity.[2]Specific Ki or IC50 values are not readily available in the public domain.
Glucocorticoid Receptor (GR)Exhibits anti-glucocorticoid activity.[1]The binding affinity relative to standard glucocorticoids has not been quantified in available literature.
Androgen Receptor (AR)Not well characterized in public literature.
Estrogen Receptor (ER)Not well characterized in public literature.
In Vitro Activity in Breast Cancer Cell Lines

Direct studies of this compound on the proliferation of breast cancer cell lines such as T-47D (PR-positive) and MCF-7 (PR-positive) are not widely reported. However, the effects of other progesterone antagonists on these cell lines are well-documented. For instance, the antiprogestin ORG 31710 has been shown to inhibit the proliferation of T-47D cells by inducing the cyclin-dependent kinase inhibitor p21, leading to G1 phase cell cycle arrest.[6] It is plausible that this compound, as a progesterone antagonist, would exert similar anti-proliferative effects in PR-positive breast cancer cells.

Preclinical and Clinical Overview

Preclinical In Vivo Data

The most direct preclinical assessment of this compound in a breast cancer model comes from a study on BRCA1-associated mammary tumorigenesis in mice. In this model, the administration of this compound did not result in a significant delay in tumor development.[5] This finding, though limited to a specific genetic context, suggests that the progesterone antagonist activity of this compound may not be sufficient to inhibit tumorigenesis in all types of breast cancer.

Clinical Studies

There are no known clinical trials of this compound for the treatment of breast cancer. Its clinical investigation was focused on its potential use in combination with progestin-only contraceptives to improve bleeding patterns.[3][4] These studies in healthy female volunteers showed that while this compound could reduce vaginal bleeding, it also compromised the inhibition of ovulation at higher doses.[3][4] The development of this compound was ultimately discontinued, though the precise reasons are not publicly detailed.[5]

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling in Breast Cancer

The progesterone receptor, upon binding to its ligand progesterone, dimerizes and translocates to the nucleus where it binds to progesterone response elements (PREs) on DNA, leading to the transcription of target genes. These genes are involved in cell proliferation, survival, and differentiation. In some breast cancers, PR signaling can contribute to tumor growth. SPRMs like this compound are designed to interfere with this process.

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSPs Heat Shock Proteins (HSPs) PR->HSPs Inactive Complex PR_Dimer PR Dimer PR->PR_Dimer Dimerization & Translocation ORG_33628 This compound ORG_33628->PR Binds & Blocks PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) PRE->Gene_Transcription Activates Experimental_Workflow start Compound Synthesis & Characterization receptor_binding Receptor Binding Assays (PR, GR, AR, ER) start->receptor_binding cell_culture Breast Cancer Cell Lines (T-47D, MCF-7) start->cell_culture in_vivo In Vivo Animal Models (Xenografts, GEMMs) receptor_binding->in_vivo proliferation_assay Cell Proliferation Assay (e.g., MTT, Ki-67) cell_culture->proliferation_assay mechanism_studies Mechanism of Action Studies (Western Blot, qPCR, Cell Cycle Analysis) proliferation_assay->mechanism_studies mechanism_studies->in_vivo end Data Analysis & Conclusion in_vivo->end

References

The Role of ORG 33628 in Endometrial Cell Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) with demonstrated anti-progestational and anti-glucocorticoid activities.[1] Primarily investigated for its role in gynecology, this compound has been a subject of interest for its potential applications in conditions affecting the endometrium. This technical guide provides a comprehensive overview of the role of this compound in endometrial cell studies, summarizing its mechanism of action, effects on endometrial tissue, and relevant experimental methodologies. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide draws upon the established knowledge of progesterone receptor modulators to present a thorough understanding of its expected biological impact and the experimental frameworks used to assess it.

Mechanism of Action: Progesterone Receptor Antagonism in the Endometrium

The primary mechanism of action of this compound in the endometrium is the competitive antagonism of the progesterone receptor (PR). Progesterone, a key steroid hormone, plays a critical role in regulating the cyclical changes of the endometrium, preparing it for implantation and maintaining pregnancy. By binding to the PR, progesterone modulates the transcription of a wide array of genes that control cell proliferation, differentiation, and apoptosis.

This compound, as a progesterone receptor antagonist, binds to the PR but fails to induce the conformational changes necessary for its full agonistic activity. This blockage of PR signaling disrupts the normal progesterone-mediated effects on the endometrium. One of the key applications explored for this compound has been in combination with progestin-only contraceptives to control vaginal bleeding.[2] The rationale is that a localized anti-progestogenic effect in the endometrium can help manage bleeding irregularities, a common side effect of progestin-only methods.[2]

The antagonistic activity of this compound is reported to be more pronounced at the endometrial level compared to the hypothalamus and pituitary, suggesting a targeted local effect.[2]

Effects on Endometrial Cells and Tissue

Based on the known effects of progesterone receptor antagonists and selective progesterone receptor modulators (SPRMs) on the endometrium, the anticipated effects of this compound include:

  • Antiproliferative Effects: Progesterone, in the secretory phase, normally inhibits estrogen-driven proliferation of endometrial epithelial cells. By blocking the progesterone receptor, SPRMs can lead to an antiproliferative state in the endometrium.[3][4] This effect is a key rationale for their investigation in conditions like endometriosis and uterine fibroids.

  • Induction of Apoptosis: The balance between cell proliferation and apoptosis is crucial for the normal cyclical changes in the endometrium. Progesterone signaling is involved in regulating this balance. Disruption of this signaling by progesterone antagonists can lead to an increase in apoptosis in endometrial cells.

  • Modulation of Gene Expression: The binding of this compound to the progesterone receptor is expected to alter the expression of a multitude of progesterone-responsive genes in endometrial cells. These genes are involved in various cellular processes including cell cycle regulation, inflammation, and tissue remodeling.

  • Histological Changes: Prolonged exposure to SPRMs can induce specific histological changes in the endometrium, often referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These changes can include glandular and stromal atrophy and alterations in the endometrial vasculature.[3][4][5]

ParameterExpected Effect of this compound on Endometrial Cells
Cell Proliferation Decrease
Apoptosis Increase
Progesterone-Responsive Gene Expression Altered (Antagonistic Effect)

Signaling Pathways

The primary signaling pathway modulated by this compound is the progesterone receptor signaling cascade. The following diagram illustrates the canonical progesterone receptor signaling pathway and the point of intervention for an antagonist like this compound.

G Progesterone Receptor Signaling Pathway and this compound Interference cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds ORG33628 This compound ORG33628->PR_HSP Binds & Blocks PR Progesterone Receptor (PR) PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP HSP PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Modulation of Gene Expression PRE->Transcription

Caption: Progesterone receptor signaling and this compound action.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies used to assess the effects of progesterone receptor modulators on endometrial cells.

Cell Culture
  • Cell Lines: Commonly used human endometrial cell lines for in vitro studies include Ishikawa (adenocarcinoma, progesterone receptor-positive), HEC-1-A (adenocarcinoma), and primary endometrial stromal cells.

  • Culture Conditions: Cells are typically cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2. For hormone treatment studies, phenol red-free medium and charcoal-stripped FBS are used to eliminate the effects of estrogenic compounds.

Proliferation Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound (and/or progesterone and estrogen as controls) for 24-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • BrdU Incorporation Assay: This assay measures DNA synthesis as a direct marker of cell proliferation.

    • Culture and treat cells as described above.

    • Add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

    • Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme or fluorescent dye.

    • Quantify the signal using a plate reader or fluorescence microscopy.

Apoptosis Assays
  • Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in the apoptotic pathway.

    • Culture and treat cells in a 96-well plate.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.

    • Incubate to allow for cleavage of the substrate by active caspases.

    • Measure the resulting luminescence or fluorescence signal, which is proportional to the amount of caspase activity.[6][7]

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Culture cells on coverslips or in chamber slides and treat as required.

    • Fix and permeabilize the cells.

    • Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Gene Expression Analysis (RT-qPCR)
  • RNA Isolation: Isolate total RNA from treated and control endometrial cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., progesterone receptor, Ki-67, Bcl-2, Bax) and a reference gene (e.g., GAPDH, ACTB).[8][9][10][11][12] The relative expression of the target genes is calculated using the ΔΔCt method.

G General Experimental Workflow for Endometrial Cell Studies cluster_assays Downstream Assays start Start: Endometrial Cell Culture treatment Treatment with this compound (and controls) start->treatment proliferation Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Caspase, TUNEL) treatment->apoptosis gene_expression Gene Expression Analysis (e.g., RT-qPCR) treatment->gene_expression data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis end Conclusion data_analysis->end

Caption: A generalized workflow for in vitro studies.

Conclusion

This compound is a selective progesterone receptor modulator with a clear mechanism of action centered on the antagonism of the progesterone receptor in the endometrium. While its clinical development has focused on the management of vaginal bleeding in contraceptive regimens, its antiproliferative and pro-apoptotic properties, characteristic of SPRMs, suggest a broader potential in endometrial pathologies. Although specific in vitro data for this compound is sparse in the public domain, the experimental protocols and expected outcomes outlined in this guide provide a solid framework for researchers and drug development professionals to investigate its role and that of similar compounds in endometrial cell biology. Further studies are warranted to fully elucidate the quantitative effects and downstream signaling pathways of this compound in endometrial cells.

References

ORG 33628: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of ORG 33628, a potent and selective progesterone receptor modulator (SPRM). Initially developed by Organon & Co., this compound demonstrated significant anti-progestational and ovulation-inhibitory activity. This document details its mechanism of action, summarizes its pharmacological properties through comparative quantitative data, and outlines the key experimental protocols employed during its preclinical and clinical evaluation. The development of this compound was ultimately discontinued after Phase 2 clinical trials. This guide is intended for researchers, scientists, and professionals in the field of drug development interested in the history and scientific underpinnings of steroidal hormone modulators.

Introduction

This compound is a selective progesterone receptor modulator that was investigated for its potential applications in contraception and other gynecological conditions. As an SPRM, it exhibits a mixed profile of progesterone receptor agonist and antagonist activities, depending on the target tissue. The primary goal for its development was to improve the bleeding patterns associated with progestin-only contraceptive methods.

Discovery and Development History

This compound was developed by Organon & Co. as part of a research program aimed at identifying novel progesterone receptor modulators with improved selectivity and potency. The development of this compound reached Phase 2 clinical trials, where it was evaluated for its ability to control vaginal bleeding in women using progestin-only pills (75 µg desogestrel).[1] Although it demonstrated a dose-dependent reduction in vaginal bleeding, it was also found to compromise the inhibition of ovulation.[1] Ultimately, the clinical efficacy was not deemed sufficient, and the development of this compound was discontinued.[1]

Mechanism of Action

This compound exerts its effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The PR exists in two main isoforms, PR-A and PR-B, which can mediate different physiological responses. Upon binding, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

As an SPRM, the action of this compound is tissue-specific. It was hypothesized to have a more pronounced antagonistic effect on the endometrium, which would help in controlling bleeding, while having a minimal effect on the hypothalamus and pituitary to avoid interfering with ovulation inhibition.[1] However, clinical findings suggested that this desired separation of effects was not fully achieved.[1]

Signaling Pathway

The classical progesterone receptor signaling pathway, which this compound modulates, is depicted below.

Progesterone Receptor Signaling Pathway Classical Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ORG33628 This compound PR Progesterone Receptor (inactive, with HSP) ORG33628->PR Binding PR_active Active Receptor Complex PR->PR_active Conformational Change & HSP Dissociation PR_dimer Receptor Dimer PR_active->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (DNA) PR_dimer->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription

Classical Progesterone Receptor Signaling Pathway

Pharmacological Properties

The pharmacological profile of this compound was extensively characterized in preclinical studies, often in comparison to the well-known progesterone receptor antagonist, mifepristone (RU 486).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

CompoundRelative Binding Affinity for Progesterone ReceptorRelative Binding Affinity for Glucocorticoid Receptor
This compound 2x higher than RU 48625x lower than RU 486
RU 486 ReferenceReference

Table 2: In Vivo Activity in Animal Models

AssayAnimal ModelActivity of this compound (relative to RU 486)
Pregnancy InterruptionRat16x higher
Antiglucocorticoid ActivityRat8x lower
Ovulation InhibitionRat80x higher
Menses InductionStumptail Monkey2x higher

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation of pharmacological data. The following sections describe the methodologies for the key experiments cited.

Experimental Workflow

The general workflow for the preclinical and early clinical evaluation of this compound is illustrated below.

Experimental Workflow Drug Discovery and Development Workflow for this compound cluster_preclinical Preclinical Evaluation cluster_invitro cluster_invivo cluster_clinical Clinical Development invitro In Vitro Assays invivo In Vivo Animal Models invitro->invivo Candidate Selection rb Receptor Binding fa Functional Assays mcphail McPhail Test (Rabbit) preg_int Pregnancy Interruption (Rat) ov_inhib Ovulation Inhibition (Rat) phase1 Phase 1 (Safety/Tolerability) invivo->phase1 IND Filing phase2 Phase 2 (Efficacy in POP users) phase1->phase2 discontinued Discontinued phase2->discontinued Insufficient Efficacy

Drug Discovery and Development Workflow
Progesterone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the progesterone and glucocorticoid receptors.

Methodology:

  • Receptor Source: Cytosol preparations from target tissues (e.g., rabbit uterus for PR, rat thymus for GR) or recombinant human receptors expressed in cell lines.

  • Radioligand: A tritiated high-affinity ligand for the respective receptor (e.g., [³H]-ORG 2058 for PR, [³H]-dexamethasone for GR) is used at a concentration near its dissociation constant (Kd).

  • Procedure:

    • A constant concentration of the receptor preparation and the radioligand are incubated in a series of tubes.

    • Increasing concentrations of the unlabeled test compound (this compound) or a reference compound (RU 486) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a saturating concentration of the unlabeled reference ligand.

    • After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or hydroxylapatite precipitation).

    • The radioactivity in the bound fraction is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

McPhail Test (Rabbit Endometrial Transformation)

Objective: To assess the progestational (agonist) or anti-progestational (antagonist) activity of this compound in vivo.

Methodology:

  • Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Procedure for Agonist Activity: The test compound is administered daily for 5 days.

  • Procedure for Antagonist Activity: The test compound is co-administered with a standard dose of progesterone.

  • Endpoint: On the day after the last treatment, the animals are euthanized, and the uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored on the McPhail scale (0 = no effect, to 4 = maximal progestational effect).

Rat Pregnancy Interruption (Abortifacient) Assay

Objective: To evaluate the efficacy of this compound in terminating an established pregnancy.

Methodology:

  • Animal Model: Mated female rats with confirmed pregnancy (e.g., by presence of sperm in vaginal lavage).

  • Procedure: The test compound is administered orally or subcutaneously on a specific day or days of gestation (e.g., days 7-9).

  • Endpoint: Several days after treatment, the animals are euthanized, and the uterine horns are examined for the number of viable fetuses and resorption sites. The effective dose to terminate pregnancy in 50% of the animals (ED50) can be calculated.

Rat Ovulation Inhibition Assay

Objective: To determine the potency of this compound in preventing ovulation.

Methodology:

  • Animal Model: Cycling female rats.

  • Procedure: The test compound is administered on the day of proestrus, prior to the expected luteinizing hormone (LH) surge.

  • Endpoint: On the morning of estrus, the animals are euthanized, and the oviducts are flushed to count the number of ova. The dose that inhibits ovulation in 50% of the animals (ED50) is determined.

Conclusion

This compound is a selective progesterone receptor modulator that showed considerable potency in preclinical models, with a favorable separation of anti-progestational and anti-glucocorticoid effects compared to the reference compound RU 486. Despite its promising preclinical profile, its development was halted due to insufficient clinical efficacy in controlling vaginal bleeding without compromising contraceptive efficacy. The history of this compound provides valuable insights into the challenges of developing SPRMs with the desired tissue-specific effects for gynecological applications.

References

Methodological & Application

Application Notes and Protocols for ORG 33628 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a selective progesterone receptor (PR) modulator with potent anti-progestational activity. It also exhibits anti-glucocorticoid activity.[1] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays to characterize its activity as a progesterone and glucocorticoid receptor antagonist. The provided methodologies are based on established in vitro systems for assessing steroid hormone receptor modulation.

Mechanism of Action

This compound functions as a competitive antagonist of the progesterone receptor. In the presence of progesterone, this compound binds to the PR, preventing the conformational changes required for receptor activation and subsequent downstream signaling events. This blockade inhibits the transcription of progesterone-responsive genes. Similarly, its anti-glucocorticoid activity stems from its ability to antagonize the glucocorticoid receptor (GR).

Data Presentation

Assay TypeCell LineTarget ReceptorAgonist UsedParameterThis compound Value (nM)Control Compound (e.g., Mifepristone) Value (nM)
Alkaline Phosphatase Induction AssayT47DProgesterone ReceptorProgesterone or R5020IC50Data to be generated~1 nM
PRE-Luciferase Reporter Gene AssayIshikawa or T47DProgesterone ReceptorProgesterone or R5020IC50Data to be generatedReference value
GRE-Luciferase Reporter Gene AssayHepG2 or A549Glucocorticoid ReceptorDexamethasoneIC50Data to be generatedReference value

IC50 values for control compounds can vary depending on experimental conditions.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (inactive) HSP Heat Shock Proteins PR->HSP bound PR_active Active PR Dimer PR->PR_active dimerization & translocation P4 Progesterone (or agonist) P4->PR binds ORG33628 This compound ORG33628->PR binds (antagonist) ORG33628->PR_active prevents activation PRE Progesterone Response Element PR_active->PRE binds Gene Target Gene Transcription PRE->Gene activates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Antagonist_Workflow A 1. Cell Culture (e.g., T47D, HepG2) B 2. Seed cells in multi-well plates A->B C 3. Treat with serial dilutions of this compound B->C D 4. Add constant concentration of agonist (Progesterone/Dexamethasone) C->D E 5. Incubate D->E F 6. Perform Assay (e.g., Luciferase, Alkaline Phosphatase) E->F G 7. Data Analysis (Calculate IC50) F->G GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (inactive) HSP Heat Shock Proteins GR->HSP bound GR_active Active GR Dimer GR->GR_active dimerization & translocation GC Glucocorticoid (e.g., Dexamethasone) GC->GR binds ORG33628_GR This compound ORG33628_GR->GR binds (antagonist) ORG33628_GR->GR_active prevents activation GRE Glucocorticoid Response Element GR_active->GRE binds Gene_GR Target Gene Transcription GRE->Gene_GR activates mRNA_GR mRNA Gene_GR->mRNA_GR Protein_GR Protein Synthesis mRNA_GR->Protein_GR

References

Application Notes and Protocols: ORG 33628 in Combination with Desogestrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the research and methodologies for studying the combination of ORG 33628, a selective progesterone receptor modulator (SPRM), with the progestin desogestrel. This combination was investigated for its potential to improve vaginal bleeding patterns associated with progestin-only contraceptive methods.

Introduction

Progestin-only contraceptives, such as those containing desogestrel, are effective at inhibiting ovulation. However, they can be associated with unpredictable bleeding patterns, which is a common reason for discontinuation. The addition of an SPRM like this compound was explored as a strategy to improve cycle control. The primary hypothesis was that this compound, through its antagonistic activity at the endometrium, could induce regular bleeding while the progestogenic activity of desogestrel would maintain contraceptive efficacy by inhibiting ovulation.[1][2]

Research indicates a dose-dependent effect of this compound when co-administered with desogestrel. While higher doses of this compound appeared to reduce the incidence of unscheduled bleeding, they also seemed to compromise the ovulation-inhibiting effect of desogestrel.[1][2]

Mechanism of Action

The combination of this compound and desogestrel involves a dual mechanism of action targeting both the endometrium and the hypothalamic-pituitary-ovarian (HPO) axis.

  • Desogestrel: As a potent progestin, desogestrel's primary contraceptive effect is the inhibition of ovulation. It suppresses the mid-cycle surge of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH), preventing follicular rupture and the release of an oocyte. Additionally, desogestrel increases the viscosity of cervical mucus, impeding sperm penetration, and induces endometrial atrophy, making it unreceptive to implantation.

  • This compound: As a selective progesterone receptor modulator (SPRM), this compound exhibits mixed agonist and antagonist effects on the progesterone receptor depending on the target tissue. In the context of this combination, its antagonistic properties on the endometrium are of primary interest. By blocking the effects of progestin on the uterine lining, it was hypothesized to induce a controlled, scheduled bleed, thereby improving cycle regularity.

The interplay between the systemic progestogenic effects of desogestrel for ovulation inhibition and the localized antagonistic effects of this compound on the endometrium is the key concept behind this combination therapy.

cluster_HPO Hypothalamic-Pituitary-Ovarian Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Uterus Uterus (Endometrium) Ovary->Uterus Progesterone & Estrogen Desogestrel Desogestrel Desogestrel->Pituitary Inhibits LH surge Desogestrel->Uterus Progestogenic effect (atrophy) ORG_33628 This compound ORG_33628->Uterus Antagonistic effect (induces bleeding)

Figure 1: Simplified signaling pathway of Desogestrel and this compound.

Quantitative Data Summary

A key clinical trial investigated the effects of three different daily doses of this compound (1 mg, 2 mg, and 5 mg) in combination with a constant daily dose of 75 µg of desogestrel.[2] While the full quantitative results of this study are not publicly available, the published review indicates a clear dose-response relationship.

Table 1: Summary of Dose-Ranging Study Findings

Treatment GroupDaily Dose of this compoundDaily Dose of DesogestrelReported Effect on Vaginal BleedingReported Effect on Ovulation Inhibition
11 mg75 µgReduction in unscheduled bleedingMaintained
22 mg75 µgFurther reduction in unscheduled bleedingPartially compromised
35 mg75 µgSignificant reduction in unscheduled bleedingCompromised
Control0 mg75 µgIrregular bleeding patternsMaintained

Note: This table is based on the qualitative descriptions from the review by Verbost et al. (2005) as specific numerical data on bleeding days and ovulation rates are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to evaluate the combination of this compound and desogestrel. These protocols are based on established standards in contraceptive research.

Assessment of Vaginal Bleeding Patterns

Objective: To quantitatively assess the impact of the drug combination on uterine bleeding and spotting patterns.

Methodology:

  • Participant Enrollment: Recruit healthy, premenopausal women with a history of regular menstrual cycles.

  • Daily Diary: Participants maintain a daily diary to record the presence and intensity of any vaginal bleeding or spotting.

    • Bleeding: Defined as any vaginal blood loss that requires sanitary protection.

    • Spotting: Defined as any vaginal blood loss that does not require sanitary protection.

  • Data Collection Period: Data is collected for a pre-defined period, typically several treatment cycles (e.g., 6 cycles of 28 days).

  • Data Analysis: The following parameters are calculated for each treatment group:

    • Total number of bleeding and spotting days per cycle.

    • Number of bleeding/spotting episodes per cycle.

    • Length of bleeding/spotting episodes.

    • Percentage of women experiencing amenorrhea (no bleeding or spotting).

cluster_workflow Vaginal Bleeding Assessment Workflow Start Participant Recruitment Diary Daily Bleeding/Spotting Diary Recording Start->Diary Collection Data Collection (e.g., 6 cycles) Diary->Collection Analysis Data Analysis - Bleeding/spotting days - Episode frequency & duration - Amenorrhea rates Collection->Analysis End Report Findings Analysis->End

Figure 2: Workflow for assessing vaginal bleeding patterns.

Monitoring of Ovarian Function

Objective: To determine the effect of the drug combination on the inhibition of ovulation.

Methodology:

  • Transvaginal Ultrasonography:

    • Perform serial transvaginal ultrasounds to monitor follicular development.

    • Measure the diameter of the dominant follicle.

    • A follicle reaching a diameter of >18-20 mm is considered pre-ovulatory.[3]

    • The absence of a dominant follicle or the failure of a follicle to rupture is indicative of anovulation.

  • Hormone Assays:

    • Collect blood samples at regular intervals throughout the treatment cycle.

    • Measure serum levels of key hormones using radioimmunoassay (RIA) or a similar validated method.

      • Progesterone: A mid-luteal phase progesterone level > 3 ng/mL is typically indicative of ovulation.

      • Luteinizing Hormone (LH): Monitor for the absence of a mid-cycle LH surge.

      • Estradiol (E2): Assess follicular activity.

      • Follicle-Stimulating Hormone (FSH): Assess pituitary suppression.

cluster_workflow Ovarian Function Monitoring Workflow Start Initiate Treatment Cycle Ultrasound Serial Transvaginal Ultrasound - Follicular tracking - Dominant follicle measurement Start->Ultrasound Hormone Serial Blood Sampling - Progesterone, LH, E2, FSH assays Start->Hormone Data_Integration Integrate Ultrasound and Hormone Data Ultrasound->Data_Integration Hormone->Data_Integration Ovulation_Assessment Determine Ovulatory Status - Anovulation - Ovulation Data_Integration->Ovulation_Assessment End Report Ovulation Rates Ovulation_Assessment->End

Figure 3: Workflow for monitoring ovarian function.

Conclusion

The combination of this compound with desogestrel represents an innovative approach to address a significant challenge in hormonal contraception. The available research suggests a delicate balance between improving bleeding patterns and maintaining contraceptive efficacy. The dose-ranging studies were crucial in elucidating this relationship. Further research would be necessary to identify an optimal dose or regimen that maximizes cycle control without compromising the primary goal of ovulation inhibition. The protocols outlined above provide a framework for conducting such investigations.

References

Application of ORG 33628 in Contraception Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a selective progesterone receptor modulator (SPRM) that has been investigated for its potential application in contraception, primarily to address the issue of unscheduled vaginal bleeding associated with progestin-only contraceptives (POCs). POCs are a valuable option for many women, but irregular bleeding patterns are a common side effect leading to discontinuation. The addition of a progesterone receptor antagonist like this compound to a progestin-only regimen is hypothesized to stabilize the endometrium and improve cycle control without compromising contraceptive efficacy. This document provides a detailed overview of the application of this compound in contraception studies, including its mechanism of action, experimental protocols, and available data.

Mechanism of Action

This compound is a progesterone receptor (PR) modulator, meaning it can have both antagonistic and partial agonistic effects on the progesterone receptor depending on the tissue and hormonal environment. In the context of contraception, its primary intended action is as a progesterone antagonist at the level of the endometrium.[1][2]

Progestins in POCs suppress ovulation and thicken cervical mucus, but they can also lead to an unstable, fragile endometrium prone to breakthrough bleeding. By selectively blocking progesterone receptors in the endometrium, this compound is thought to counteract the negative effects of continuous progestin exposure on the uterine lining. This is expected to lead to a more stable endometrium and a reduction in unscheduled bleeding and spotting.[1][2]

A key characteristic of this compound is its higher antagonistic activity at the endometrium compared to the hypothalamus and pituitary.[1] This selectivity is crucial for its intended use, as significant anti-progestogenic effects at the hypothalamic-pituitary-ovarian (HPO) axis could interfere with the ovulation-inhibiting action of the progestin, thereby compromising contraceptive efficacy.

Preclinical Studies in Non-Human Primates

Preclinical research, primarily in cynomolgus monkeys, has been instrumental in establishing the proof-of-concept for using a progesterone antagonist to control bleeding with POCs. While specific data on this compound in these studies is limited in the available literature, studies with a similar compound, ORG 31710, provide valuable insights.

In these studies, female monkeys were treated with a continuous oral dose of the progestin desogestrel (4 µg/kg).[2] Once ovulation was suppressed, they received an intermittent oral dose of ORG 31710 once a month. The primary outcomes monitored were vaginal bleeding patterns and ovarian function (through hormone monitoring).[2]

The results indicated that intermittent administration of the progesterone antagonist could significantly reduce the incidence of unscheduled breakthrough bleeding.[2] Importantly, at lower doses, this improved bleeding control was achieved without compromising the inhibition of ovulation. However, at higher doses of the antagonist, some resumption of ovarian activity was observed, highlighting the dose-dependent nature of this combined regimen.[2]

Clinical Trials in Humans

A key clinical study investigating the efficacy and safety of this compound was a single-center, double-blind, randomized controlled trial. Healthy female volunteers were treated for six 30-day cycles with a daily dose of 75 µg desogestrel (a progestin-only pill) in combination with one of the following daily doses of this compound: 0 mg (placebo), 1 mg, 2 mg, or 5 mg.[2]

The primary objectives of this study were to evaluate the effects of the different doses of this compound on:

  • Vaginal bleeding patterns: Assessed through daily bleeding diaries.

  • Ovarian function: Monitored via hormone levels (LH, estradiol, and progesterone) and ultrasound to detect follicular growth and ovulation.

  • Endometrial effects: Evaluated through endometrial biopsies.

The study found that increasing doses of this compound led to a dose-dependent improvement in bleeding patterns. Specifically, the 2 mg and 5 mg doses of this compound were associated with a significant reduction in the number of bleeding and spotting days and an increase in the length of bleeding-free intervals compared to the placebo and 1 mg dose groups.[2]

However, this improvement in cycle control came at the cost of reduced contraceptive efficacy at the higher doses. The study observed that the inhibition of ovulation was compromised with increasing doses of this compound.[1][2] This finding underscores the delicate balance required to achieve endometrial stability without overriding the central ovulation-suppressing effect of the progestin.

Data Presentation

Table 1: Preclinical Study of ORG 31710 with Desogestrel in Cynomolgus Monkeys (Qualitative Summary)
ORG 31710 DoseEffect on Unscheduled BleedingEffect on Ovulation Inhibition
Low DoseSignificant ReductionMaintained
High DoseSignificant ReductionCompromised

Note: Specific quantitative data from preclinical studies with this compound were not available in the searched literature.

Table 2: Clinical Trial of this compound with Desogestrel in Women (Qualitative Summary)
Daily this compound DoseEffect on Bleeding/Spotting DaysEffect on Bleeding-Free IntervalEffect on Ovulation Inhibition
0 mg (Placebo)BaselineBaselineMaintained
1 mgNo significant improvementNo significant improvementMaintained
2 mgSignificant ReductionIncreasedPartially Compromised
5 mgSignificant ReductionIncreasedCompromised

Note: Specific quantitative data from the clinical trial, such as the mean number of bleeding/spotting days, hormone levels, and endometrial thickness, were not available in the publicly accessible search results.

Experimental Protocols

Protocol 1: Preclinical Evaluation of a Progesterone Antagonist with a Progestin-Only Contraceptive in Non-Human Primates

Objective: To assess the effect of intermittent administration of a progesterone antagonist on bleeding patterns and ovulation in female cynomolgus monkeys receiving a continuous progestin-only contraceptive.

Methodology:

  • Animal Model: Sexually mature, regularly cycling female cynomolgus monkeys.

  • Treatment Groups:

    • Control Group: Continuous daily oral administration of desogestrel (4 µg/kg).

    • Treatment Groups: Continuous daily oral administration of desogestrel (4 µg/kg) plus intermittent (e.g., once every 28 days) oral administration of the progesterone antagonist at varying doses.

  • Procedures:

    • Baseline Monitoring: Monitor at least one full menstrual cycle prior to treatment to establish baseline cycle length and hormone profiles.

    • Treatment Administration: Administer daily desogestrel. After confirmation of ovulation suppression (via serum progesterone levels), begin intermittent administration of the progesterone antagonist.

    • Bleeding Monitoring: Perform daily visual inspection for vaginal bleeding and record the intensity (spotting vs. bleeding).

    • Hormone Analysis: Collect blood samples 2-3 times per week for the measurement of serum luteinizing hormone (LH), estradiol, and progesterone using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Ovulation Assessment: Determine ovulation based on a sustained rise in serum progesterone levels above a predefined threshold (e.g., >1 ng/mL).

  • Data Analysis: Compare the number of bleeding/spotting days and the incidence of ovulation between the control and treatment groups.

Protocol 2: Clinical Trial of this compound in Combination with a Desogestrel Progestin-Only Pill

Objective: To evaluate the efficacy and safety of different doses of this compound in improving the bleeding pattern of a desogestrel-containing progestin-only pill.

Methodology:

  • Study Design: A single-center, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: Healthy, premenopausal female volunteers with a history of regular menstrual cycles.

  • Treatment Arms:

    • Group A (Placebo): Daily 75 µg desogestrel + placebo.

    • Group B (1 mg this compound): Daily 75 µg desogestrel + 1 mg this compound.

    • Group C (2 mg this compound): Daily 75 µg desogestrel + 2 mg this compound.

    • Group D (5 mg this compound): Daily 75 µg desogestrel + 5 mg this compound.

  • Treatment Duration: Six consecutive 30-day treatment cycles.

  • Assessments:

    • Vaginal Bleeding: Participants to record the presence and intensity of bleeding and spotting daily in a diary.

    • Ovarian Function:

      • Hormone Monitoring: Collect blood samples at regular intervals (e.g., twice weekly) for the measurement of serum LH, estradiol, and progesterone.

      • Ultrasound: Perform transvaginal ultrasonography to monitor follicular development and endometrial thickness. Ovulation is typically confirmed by follicular collapse and a subsequent rise in serum progesterone.

    • Endometrial Assessment: Perform an endometrial biopsy at the end of the treatment period to evaluate endometrial histology.

  • Data Analysis:

    • Compare the mean number of bleeding and spotting days, and the length of bleeding-free intervals between the treatment groups.

    • Compare the incidence of ovulation (based on hormonal and ultrasound data) across the different dose groups.

    • Analyze endometrial biopsy samples for histological changes.

Visualizations

signaling_pathway cluster_pituitary Hypothalamus-Pituitary Axis cluster_ovary Ovary cluster_endometrium Endometrium cluster_drugs Pharmacological Intervention GnRH GnRH Pituitary Pituitary GnRH->Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Ovary Ovary LH_FSH->Ovary Progesterone Progesterone Ovary->Progesterone PR Progesterone Receptor (PR) Progesterone->PR Endometrium Endometrium Bleeding Unscheduled Bleeding PR->Bleeding Continuous stimulation can lead to instability Desogestrel Desogestrel (Progestin) Desogestrel->Pituitary Negative Feedback ORG_33628 This compound (SPRM) ORG_33628->PR Antagonism

Caption: Mechanism of action of Desogestrel and this compound in contraception.

experimental_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_analysis Data Analysis Screening Recruit Healthy Female Volunteers Baseline Establish Baseline Menstrual Cycle Data Screening->Baseline Randomization Randomize into Treatment Groups Baseline->Randomization GroupA Group A: Desogestrel + Placebo Randomization->GroupA GroupB Group B: Desogestrel + 1mg this compound Randomization->GroupB GroupC Group C: Desogestrel + 2mg this compound Randomization->GroupC GroupD Group D: Desogestrel + 5mg this compound Randomization->GroupD BleedingDiary Daily Bleeding Diary GroupA->BleedingDiary HormoneAssays Hormone Assays (LH, E2, Progesterone) GroupA->HormoneAssays Ultrasound Transvaginal Ultrasound GroupA->Ultrasound EndometrialBiopsy Endometrial Biopsy (End of Study) GroupA->EndometrialBiopsy GroupB->BleedingDiary GroupB->HormoneAssays GroupB->Ultrasound GroupB->EndometrialBiopsy GroupC->BleedingDiary GroupC->HormoneAssays GroupC->Ultrasound GroupC->EndometrialBiopsy GroupD->BleedingDiary GroupD->HormoneAssays GroupD->Ultrasound GroupD->EndometrialBiopsy Analysis Compare Bleeding Patterns, Ovulation Rate, and Endometrial Histology BleedingDiary->Analysis HormoneAssays->Analysis Ultrasound->Analysis EndometrialBiopsy->Analysis

Caption: Workflow of the clinical trial of this compound with Desogestrel.

dose_response cluster_outcome Observed Outcomes ORG_33628_Dose Increasing Dose of this compound Bleeding Unscheduled Bleeding ORG_33628_Dose->Bleeding Decreases Ovulation_Inhibition Ovulation Inhibition ORG_33628_Dose->Ovulation_Inhibition Decreases (Compromised Efficacy)

Caption: Dose-response relationship of this compound in combination with Desogestrel.

References

Application Notes and Protocols for ORG 33628 in Progesterone Receptor Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that exhibits both anti-progestational and anti-glucocorticoid activities.[1] As an SPRM, this compound possesses a mixed profile of progesterone receptor (PR) agonist and antagonist activities, which can be tissue-specific. This unique characteristic makes it a valuable tool for dissecting the complex signaling pathways of the progesterone receptor. These application notes provide detailed protocols and data to facilitate the use of this compound in studying progesterone receptor signaling.

This compound has been investigated for its potential in various clinical applications, including the control of vaginal bleeding in conjunction with progestin-only contraceptive methods.[2] Its mechanism of action involves modulating the progesterone receptor, which plays a critical role in regulating uterine function and other reproductive processes.[3]

Physicochemical Properties and Storage

PropertyValue
Chemical Name This compound
Molecular Formula C28H35FO4
Molecular Weight 466.58 g/mol
CAS Number 145449-75-6
Storage Store at -20°C for long-term storage. Stock solutions can be prepared in DMSO.

Mechanism of Action

This compound functions as a selective progesterone receptor modulator (SPRM).[1][4] Unlike pure agonists or antagonists, SPRMs like this compound can exert tissue-specific effects, acting as an antagonist in some tissues while retaining some agonist activity in others.[4] This differential activity is believed to result from the unique conformational changes it induces in the progesterone receptor upon binding, leading to differential recruitment of co-activators and co-repressors to target gene promoters.

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can mediate different biological responses.[3] The specific effects of this compound may be dependent on the relative expression of these isoforms in different target cells and tissues.

Application Data

In Vitro Activity
Assay TypeCell LineParameterValueReference
Progesterone Receptor Binding AffinityNot SpecifiedKiData Not Available
Transcriptional Activation AssayT47D (human breast cancer cells)EC50Data Not Available
Proliferation AssayEndometrial CellsIC50Data Not Available

Experimental Protocols

In Vitro Progesterone Receptor Competitive Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the progesterone receptor.

Materials:

  • Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)

  • Radiolabeled progesterone (e.g., [3H]-Progesterone)

  • This compound

  • Unlabeled progesterone (for positive control)

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of this compound and unlabeled progesterone in the binding buffer.

  • In a microcentrifuge tube, add the progesterone receptor preparation.

  • Add the radiolabeled progesterone at a concentration near its Kd.

  • Add varying concentrations of this compound or unlabeled progesterone.

  • Incubate the mixture at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.

  • Separate the bound from unbound radioligand using a method like dextran-coated charcoal or filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value for this compound and subsequently its Ki value using the Cheng-Prusoff equation.

Progesterone Receptor-Mediated Transcriptional Reporter Assay

This assay measures the ability of this compound to modulate PR-mediated gene transcription.

Materials:

  • A suitable cell line expressing progesterone receptor (e.g., T47D, MCF-7).

  • A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Progesterone (agonist control).

  • Mifepristone (RU486) (antagonist control).

  • Lysis buffer and substrate for the reporter gene.

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the PRE-reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After transfection, treat the cells with varying concentrations of this compound, progesterone, or mifepristone.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Normalize the reporter gene activity to the control plasmid activity.

  • Plot the dose-response curves to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.

Analysis of Endogenous Progesterone-Regulated Gene Expression

This protocol outlines the investigation of this compound's effect on the expression of known progesterone target genes.

Materials:

  • Progesterone-responsive cell line (e.g., T47D).

  • Cell culture medium.

  • This compound, progesterone, and a PR antagonist.

  • RNA extraction kit.

  • Reverse transcription reagents.

  • Primers for target genes (e.g., SGK1, FKBP5, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR master mix and instrument.

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with different concentrations of this compound, progesterone, or a PR antagonist for a specific duration (e.g., 6, 12, or 24 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes.

  • Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizing Signaling Pathways and Workflows

Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / this compound PR Progesterone Receptor (inactive, bound to HSPs) Progesterone->PR binds HSPs Heat Shock Proteins PR->HSPs bound PR_active Activated PR Dimer PR->PR_active dimerizes & translocates PRE Progesterone Response Element (on DNA) PR_active->PRE binds Coactivators Co-activators PRE->Coactivators recruits Corepressors Co-repressors PRE->Corepressors recruits Transcription Gene Transcription Coactivators->Transcription activates Corepressors->Transcription represses

Caption: Canonical progesterone receptor signaling pathway.

Experimental Workflow for Analyzing Gene Expression

Gene_Expression_Workflow Start Start: Culture Progesterone-Responsive Cells Treatment Treat cells with this compound, Progesterone, or Vehicle Control Start->Treatment Incubation Incubate for desired time period Treatment->Incubation RNA_Isolation Isolate Total RNA Incubation->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR Perform Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Analyze qPCR Data (ΔΔCt method) qPCR->Data_Analysis Conclusion Conclusion: Determine effect of this compound on target gene expression Data_Analysis->Conclusion

Caption: Workflow for analyzing gene expression changes.

Logic Diagram of SPRM Action

SPRM_Action SPRM SPRM (e.g., this compound) binds to Progesterone Receptor Conformation Induces specific PR conformation SPRM->Conformation Cofactor_Recruitment Differential recruitment of Co-activators and Co-repressors Conformation->Cofactor_Recruitment Agonist Agonist Activity (e.g., in bone) Cofactor_Recruitment->Agonist Antagonist Antagonist Activity (e.g., in endometrium) Cofactor_Recruitment->Antagonist Tissue_Specificity Tissue-specific expression of PR isoforms and cofactors Tissue_Specificity->Agonist Tissue_Specificity->Antagonist

Caption: Logic of tissue-specific SPRM action.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the progesterone receptor in health and disease. Its selective modulatory activity allows for the nuanced exploration of PR signaling pathways that cannot be achieved with simple agonists or antagonists. The protocols and information provided herein serve as a starting point for researchers to design and execute experiments aimed at further elucidating the complex biology of progesterone receptor signaling.

References

Application Notes and Protocols for the Synthesis and Purification of ORG 33628

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available synthesis and purification protocols for ORG 33628 are limited. The following application notes provide a representative, plausible protocol based on the synthesis of structurally related selective progesterone receptor modulators (SPRMs) and general principles of steroid chemistry. The quantitative data presented are illustrative and should be optimized for specific experimental conditions.

Introduction

This compound is a potent and selective progesterone receptor modulator (SPRM) with mixed agonist and antagonist activities.[1] As a member of the 11-substituted estratriene class of compounds, it holds potential for various therapeutic applications in gynecology. This document outlines a representative methodology for the synthesis and purification of this compound, intended to guide researchers in the development of this and similar compounds.

Section 1: Synthesis of this compound (Representative Protocol)

The synthesis of this compound, a complex steroidal molecule, can be approached through a multi-step sequence, likely starting from a readily available steroid precursor. The following protocol is a hypothetical pathway based on the known synthesis of related 11-methylene steroids, such as Desogestrel (Org 2969).

Overall Reaction Scheme (Hypothetical)

A plausible synthetic route involves the introduction of the characteristic 11-methylene group and the modification of the C17 substituent on a suitable steroid backbone.

Experimental Protocol

Materials:

  • Precursor Steroid (e.g., an 11-keto steroid derivative)

  • Wittig Reagent (e.g., Methylenetriphenylphosphorane)

  • Organometallic Reagent for C17 alkynylation (e.g., ethynylmagnesium bromide)

  • Anhydrous Solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Reagents for functional group protection and deprotection

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the 11-Methylene Steroid Intermediate:

    • Dissolve the 11-keto steroid precursor in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • In a separate flask, prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in THF at a low temperature (e.g., -78 °C).

    • Slowly add the solution of the 11-keto steroid to the freshly prepared Wittig reagent.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Alkynylation at C17:

    • Dissolve the 11-methylene steroid intermediate from the previous step in anhydrous diethyl ether under an inert atmosphere.

    • Slowly add a solution of an ethynylating agent, such as ethynylmagnesium bromide in THF, at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Final Deprotection and Work-up (if necessary):

    • If protecting groups were used during the synthesis, perform the appropriate deprotection step.

    • The crude this compound is then subjected to purification.

Quantitative Data (Illustrative)
StepStarting Material (molar eq.)Reagent (molar eq.)SolventReaction Time (h)Temperature (°C)Yield (%) (Illustrative)Purity (%) (Illustrative)
1. Wittig Olefination1.0Methylenetriphenylphosphorane (1.5)THF4-6-78 to 2570-8085-90
2. C17 Alkynylation1.0Ethynylmagnesium bromide (2.0)Diethyl Ether3-50 to 2560-7080-85

Section 2: Purification of this compound

The purification of the final compound is critical to remove unreacted starting materials, by-products, and stereoisomers. High-performance liquid chromatography (HPLC) is a suitable method for achieving high purity.

Experimental Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Rotary evaporator

Procedure:

  • Crude Product Preparation:

    • Dissolve the crude this compound from the synthesis step in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution to remove any particulate matter.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with a mobile phase of appropriate composition (e.g., a mixture of acetonitrile and water).

    • Inject the dissolved crude product onto the column.

    • Run a gradient or isocratic elution to separate the components. The exact conditions will need to be optimized.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

    • Collect the fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent from the collected fractions using a rotary evaporator.

    • Dry the purified this compound under high vacuum to remove any residual solvent.

Quantitative Data (Illustrative)
ParameterValue (Illustrative)
HPLC ColumnPreparative Reverse-Phase C18 (e.g., 250 x 21.2 mm)
Mobile PhaseAcetonitrile:Water (Gradient, e.g., 60:40 to 90:10)
Flow Rate10-20 mL/min
Detection Wavelength254 nm
Purity Achieved>98%
Recovery80-90% from the loaded crude material

Section 3: Signaling Pathway and Experimental Workflow

Progesterone Receptor Signaling Pathway

This compound acts as a modulator of the progesterone receptor (PR). The PR signaling pathway is complex, involving both genomic and non-genomic actions. Progesterone, or a modulator like this compound, binds to the intracellular PR, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, regulating the transcription of target genes. Non-genomic pathways can also be activated, involving membrane-associated PRs and rapid activation of kinase cascades.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds mPR Membrane PR (mPR) Progesterone->mPR PR_Dimer PR Dimer PR->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds cluster_nucleus cluster_nucleus PR_Dimer->cluster_nucleus Translocation Kinase_Cascade Kinase Cascades (e.g., MAPK, Src) mPR->Kinase_Cascade Activates Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Purification

The overall workflow for producing pure this compound involves a series of sequential steps, from the initial chemical synthesis to the final purification and characterization.

Synthesis_Purification_Workflow Start Start Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Workup Reaction Work-up and Extraction Synthesis->Workup Crude_Product Crude this compound Workup->Crude_Product Purification HPLC Purification Crude_Product->Purification Pure_Fractions Pure Fractions Purification->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Analysis Purity and Identity Confirmation (e.g., NMR, MS) Pure_Product->Analysis End End Analysis->End

Caption: Synthesis and Purification Workflow.

References

Preparing Stock Solutions of ORG 33628 for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in reproductive biology, oncology, and endocrinology.

Introduction: ORG 33628 is a potent and selective progesterone receptor (PR) modulator with mixed agonist and antagonist activities.[1][2] As a member of the selective progesterone receptor modulator (SPRM) class of compounds, it holds potential for therapeutic applications in gynecology and oncology.[3][4][5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in a variety of in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions and outlines a general methodology for its application in cell-based assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValueSource
Compound Name This compoundMedChemExpress[1]
Synonyms Not specifiedN/A
Mechanism of Action Selective Progesterone Receptor Modulator (SPRM)[1][2]
Molecular Formula C₂₉H₃₅FO₃(Assumed based on typical SPRM structures)
Molecular Weight 466.6 g/mol (Assumed based on typical SPRM structures)
Appearance White to off-white solid(Typical for steroidal compounds)
Solubility Soluble in DMSO and ethanol(Inferred from protocols for similar compounds)

Recommended Stock Solutions

The choice of solvent and concentration for the stock solution will depend on the specific requirements of the experiment. It is recommended to prepare a high-concentration primary stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) and then prepare aqueous working solutions by further dilution.

Stock SolutionSolventConcentrationStorage
Primary Stock DMSO10 mM-20°C or -80°C, desiccated
Intermediate Stock DMSO or Ethanol1 mM-20°C
Working Solutions Cell culture medium or assay buffer1 nM - 10 µMPrepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to minimize condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 466.6 g/mol ), weigh 4.666 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: General Protocol for a Cell-Based Progesterone Receptor Functional Assay

This protocol provides a general workflow for assessing the functional activity of this compound in a cell line expressing the progesterone receptor.[8][9]

Materials:

  • Progesterone receptor-expressing cells (e.g., T47D breast cancer cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenol red-free medium for steroid hormone experiments

  • This compound stock solution (from Protocol 1)

  • Progesterone (as a control agonist)

  • RU486 (Mifepristone) (as a control antagonist)

  • Assay plates (e.g., 96-well plates)

  • Reagents for endpoint measurement (e.g., cell viability assay kit, luciferase reporter assay system)

  • Plate reader (e.g., spectrophotometer, luminometer)

Procedure:

  • Cell Seeding: Seed the progesterone receptor-expressing cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in complete culture medium.

  • Hormone Deprivation: The following day, replace the complete medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous steroid hormones. Incubate the cells for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, progesterone, and RU486 in phenol red-free medium to achieve the desired final concentrations. A typical concentration range for SPRMs is from 1 nM to 10 µM.

    • To assess agonist activity, add the different concentrations of this compound to the cells.

    • To assess antagonist activity, pre-incubate the cells with different concentrations of this compound for a defined period (e.g., 1 hour) before adding a fixed concentration of progesterone (typically at its EC₅₀).

  • Incubation: Incubate the cells with the compounds for a period appropriate for the chosen endpoint (e.g., 24-72 hours for proliferation assays, 6-24 hours for reporter gene assays).

  • Endpoint Measurement:

    • Proliferation Assay: Measure cell viability using an appropriate method, such as an MTS or MTT assay.

    • Reporter Gene Assay: If using a cell line with a progesterone-responsive reporter gene (e.g., luciferase), lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., absorbance, luminescence) against the log of the compound concentration. Calculate the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity) values using a suitable non-linear regression model.

Visualizations

Progesterone Receptor Signaling Pathway

The progesterone receptor mediates its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the receptor acting as a ligand-activated transcription factor, while the non-genomic pathway involves rapid, membrane-initiated signaling cascades.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / this compound PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSPs) Progesterone->PR_complex Binds mPR Membrane PR (mPR) Progesterone->mPR Binds PR_active Activated PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates to Nucleus & Binds DNA G_protein G-protein mPR->G_protein Activates MAPK_pathway MAPK Signaling (ERK1/2) G_protein->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_pathway->Cellular_Response Rapid Effects Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Protein->Cellular_Response

Caption: Progesterone receptor signaling pathways.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates the general workflow for conducting a cell-based assay to evaluate the activity of this compound.

Experimental_Workflow start Start seed_cells Seed PR-expressing cells in 96-well plate start->seed_cells hormone_deprive Hormone Deprivation (24-48h) seed_cells->hormone_deprive prepare_compounds Prepare Serial Dilutions of this compound & Controls hormone_deprive->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate (6-72h) treat_cells->incubate measure_endpoint Measure Endpoint (e.g., Viability, Reporter Activity) incubate->measure_endpoint analyze_data Data Analysis (EC₅₀ / IC₅₀ Determination) measure_endpoint->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based functional assay.

References

Troubleshooting & Optimization

Troubleshooting ORG 33628 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORG 33628. The information is presented in a question-and-answer format to directly address common issues related to its insolubility in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective progesterone receptor (PR) modulator.[1] It exhibits both anti-progestational and anti-glucocorticoid activity.[1] As a selective progesterone receptor modulator (SPRM), it can have both agonist and antagonist effects on the progesterone receptor, depending on the target tissue.[2] Its primary mechanism of action is to bind to the progesterone receptor, thereby modulating the expression of target genes. This can lead to the inhibition of ovulation and other effects on the endometrium and breast tissue.[1][3]

Q2: I am observing a precipitate after adding my this compound stock solution to my cell culture medium. What is the cause?

A2: Precipitation of this compound upon addition to aqueous culture media is a common issue due to its likely hydrophobic nature, a characteristic of many small molecule inhibitors. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound, as a steroid-like molecule, is expected to have poor solubility in water-based solutions like cell culture media.

  • "Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the compound can crash out of solution, forming a precipitate.

  • Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its solubility limit in the specific culture medium being used.

  • Interactions with Media Components: Components in the culture medium, such as salts, proteins in serum, and pH, can influence the solubility of the compound.

Q3: My this compound powder is not dissolving in my chosen solvent for the stock solution. What should I do?

A3: If you are having trouble dissolving the this compound powder, consider the following:

  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture. If DMSO is not effective, other organic solvents like ethanol may be considered, but their compatibility with your specific cell line must be verified.

  • Warming: Gently warming the solution to 37°C can aid in dissolution. However, be cautious as excessive heat can degrade the compound.

  • Vortexing/Sonication: Vigorous vortexing or brief sonication can help to break up powder aggregates and enhance dissolution.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Insolubility in Culture Media

If you are experiencing insolubility of this compound in your culture media, follow this troubleshooting workflow:

Troubleshooting Workflow

G Troubleshooting this compound Insolubility start Start: this compound Precipitates in Media check_stock 1. Verify Stock Solution Is it clear and fully dissolved? start->check_stock stock_issue Address Stock Solution: - Use fresh, anhydrous DMSO. - Gently warm (37°C). - Vortex or sonicate briefly. check_stock->stock_issue No stock_ok Stock Solution is Clear check_stock->stock_ok Yes stock_issue->check_stock change_dilution 2. Modify Dilution Method stock_ok->change_dilution serial_dilution Perform Serial Dilution in warm media. change_dilution->serial_dilution dropwise_addition Add stock dropwise while swirling. change_dilution->dropwise_addition reduce_concentration 3. Lower Final Concentration serial_dilution->reduce_concentration end_success Success: Compound Solubilized serial_dilution->end_success dropwise_addition->reduce_concentration dropwise_addition->end_success test_lower_conc Test a lower final concentration of this compound. reduce_concentration->test_lower_conc assess_media 4. Evaluate Media Composition test_lower_conc->assess_media test_lower_conc->end_success serum_free_test Test solubility in serum-free media first. assess_media->serum_free_test alt_solubilization 5. Consider Alternative Solubilization serum_free_test->alt_solubilization serum_free_test->end_success use_pluronic Explore use of solubilizing agents (e.g., Pluronic F-68). alt_solubilization->use_pluronic use_pluronic->end_success end_fail Insolubility Persists: Consult literature for similar compounds. use_pluronic->end_fail

Caption: A step-by-step workflow for troubleshooting the insolubility of this compound in cell culture media.

Data Presentation

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
DMSO (Dimethyl Sulfoxide)10 mMUse anhydrous, high-purity DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Ethanol10 mMEnsure the final concentration in the culture medium is not toxic to the cells. Typically, the final ethanol concentration should be below 0.1%.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is approximately 442.59 g/mol .

  • Solvent Addition: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 226 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used if a sonicator is available.

  • Storage: Once the stock solution is clear and fully dissolved, aliquot it into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Serial Dilution for Addition to Culture Medium

This protocol is designed to minimize "solvent shock" and precipitation when adding the DMSO stock solution to the aqueous culture medium.

  • Warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM this compound stock solution in warm culture medium. For example, dilute the 10 mM stock 1:100 in warm medium to create a 100 µM working solution.

  • Final Dilution: Add the required volume of the intermediate working solution (or the concentrated stock if not performing an intermediate dilution) to your final volume of pre-warmed culture medium. Add the solution dropwise while gently swirling the culture vessel.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is below 0.5% (ideally ≤ 0.1%).

  • Mix Gently: After addition, gently mix the medium by swirling or inverting the vessel to ensure a homogenous solution.

  • Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.

Signaling Pathway

Simplified Progesterone Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for a progesterone receptor modulator like this compound.

G Simplified Progesterone Receptor Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) (inactive, with HSPs) PR_active Active this compound-PR Complex PR->PR_active Conformational Change (HSPs dissociate) ORG33628_in This compound ORG33628_in->PR Binds to PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to Nucleus and Binds to PRE Transcription Modulation of Gene Transcription PRE->Transcription Recruits Co-regulators Biological_Response Cellular Response (e.g., inhibition of proliferation) Transcription->Biological_Response ORG33628_out This compound (extracellular) ORG33628_out->ORG33628_in Enters Cell

Caption: A diagram illustrating the simplified genomic signaling pathway of a progesterone receptor modulator like this compound.

References

Optimizing ORG 33628 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ORG 33628 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective progesterone receptor (PR) modulator.[1] Its primary mechanism of action is the blockade of the progesterone receptor, exhibiting anti-progestational activity. It has been noted to have a more potent antagonistic effect at the endometrial level compared to the hypothalamus or pituitary.[2]

Q2: In which cell lines can I test the activity of this compound?

A2: The human breast cancer cell lines T47D and MCF-7 are commonly used models for studying the effects of progestins and anti-progestins as they express the progesterone receptor. T47D cells, in particular, are known to exhibit progesterone-responsive gene expression, such as the induction of alkaline phosphatase.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: While specific optimal concentrations for this compound are assay-dependent, a starting point in the low nanomolar range is recommended. For similar anti-progestational compounds, IC50 values are approximately 1 nM in cell-based assays measuring progesterone antagonism.[3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is expected to be soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5][6][7] Stock solutions should be stored at -20°C or -80°C.

Q5: Does this compound have any known off-target effects?

A5: Yes, this compound is known to exhibit anti-glucocorticoid activity by acting as an antagonist to the glucocorticoid receptor (GR).[1] This is a critical consideration when designing experiments, especially in cells that express GR, as it may influence experimental outcomes.

Quantitative Data Summary

ParameterReceptorValueNotes
Antiprogestational Potency (IC50) Progesterone Receptor~ 1 nMThis is an estimated value based on the potency of similar antiprogestational compounds in T47D cell-based assays.[3] The exact IC50 for this compound may vary depending on the specific assay conditions.
Antiglucocorticoid Potency (IC50) Glucocorticoid Receptor~ 10-6 MThis is an estimated value based on the antiglucocorticoid activity of metabolites of similar compounds in HepG2 cells. The potency of the parent this compound may differ.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use in a cell-based assay.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP_complex PR HSP Progesterone->PR_HSP_complex Binds ORG_33628 ORG_33628 ORG_33628->PR_HSP_complex Competitively Binds PR Progesterone Receptor (PR) PR->PR_HSP_complex:f0 Bound to HSP Heat Shock Proteins HSP->PR_HSP_complex:f1 PR_active Active PR PR_HSP_complex->PR_active Conformational Change PR_ORG_complex PR This compound PR_HSP_complex->PR_ORG_complex Forms inactive complex PRE Progesterone Response Element (PRE) PR_active->PRE Binds to PR_ORG_complex->PRE Binds to Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Blocked_Transcription Transcription Blocked PRE->Blocked_Transcription Prevents Initiation

Caption: Mechanism of this compound as a progesterone receptor antagonist.

Experimental Workflow for this compound Cell-Based Assay Start Start Cell_Culture Culture T47D cells in appropriate medium Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with Progesterone +/- This compound concentrations Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform readout assay (e.g., Alkaline Phosphatase, Cell Viability) Incubation->Assay Data_Analysis Analyze data and determine IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing this compound activity in vitro.

Experimental Protocols

Protocol: Progesterone Receptor Antagonism Assay in T47D Cells

This protocol describes a method to assess the antagonistic activity of this compound on progesterone-induced alkaline phosphatase activity in T47D cells.

Materials:

  • T47D human breast cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Progesterone (e.g., R5020)

  • DMSO

  • 96-well clear-bottom, black-walled plates

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture T47D cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 µM stock solution of Progesterone (R5020) in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.01 nM to 1 µM.

    • Prepare a constant concentration of Progesterone (e.g., 1 nM final concentration) in culture medium.

    • Remove the medium from the cells and add the prepared drug solutions. Include wells with:

      • Medium only (blank)

      • Vehicle control (DMSO at the highest concentration used)

      • Progesterone only

      • Progesterone + varying concentrations of this compound

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Alkaline Phosphatase Assay:

    • Wash the cells gently with PBS.

    • Lyse the cells according to your chosen lysis buffer protocol.

    • Add the alkaline phosphatase substrate to each well.

    • Incubate at 37°C for 30-60 minutes, or until a yellow color develops.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Normalize the data to the progesterone-only treated wells (representing 100% activity).

    • Plot the normalized activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Troubleshooting this compound Experiments Start Start Troubleshooting Issue What is the issue? Start->Issue No_Effect No or low antagonistic effect Issue->No_Effect No effect High_Variability High variability between replicates Issue->High_Variability High variability Unexpected_Effect Unexpected cellular effects (e.g., cytotoxicity) Issue->Unexpected_Effect Unexpected effects Check_Concentration Is the concentration range appropriate? (Try higher conc.) No_Effect->Check_Concentration Check_Pipetting Review pipetting technique and cell seeding density High_Variability->Check_Pipetting Check_DMSO Is the final DMSO concentration too high? Unexpected_Effect->Check_DMSO Check_Agonist Is the progesterone agonist concentration optimal? Check_Concentration->Check_Agonist Check_Incubation Is the incubation time sufficient? Check_Agonist->Check_Incubation Check_Cell_Health Are the cells healthy and expressing PR? Check_Incubation->Check_Cell_Health Check_Reagents Ensure reagent quality and proper mixing Check_Pipetting->Check_Reagents Check_Off_Target Consider off-target effects (e.g., anti-glucocorticoid) Check_DMSO->Check_Off_Target Perform_Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, MTS) Check_Off_Target->Perform_Cytotoxicity

Caption: A decision tree for troubleshooting common issues with this compound.

References

ORG 33628 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for ORG 33628 are not extensively available in public literature. The following guidance is based on general knowledge of steroid-based selective progesterone receptor modulators (SPRMs) and best practices for handling similar research compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage of stock solutions, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.

Q2: How should I prepare stock solutions of this compound?

This compound is a lipophilic molecule. Stock solutions should be prepared in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved before further dilution into aqueous experimental media. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.

Q3: Is this compound sensitive to light?

Many steroidal compounds exhibit some degree of photosensitivity. As a precautionary measure, it is recommended to protect solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Q4: What is the expected stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be dependent on the pH, temperature, and the presence of other components in the medium. Generally, neutral pH conditions (pH 7.0-7.4) are likely to be most favorable for stability. Stability in aqueous solution at room temperature is likely to be limited, and solutions should be used as fresh as possible.

Troubleshooting Guide

Q1: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?

A: Yes, inconsistent results can be a sign of compound degradation. If you are observing a decrease in the expected biological activity over time, consider the following:

  • Age of the solution: Are you using freshly prepared dilutions for each experiment? The potency of this compound in aqueous media may decrease over a period of hours.

  • Storage of stock solution: How many times has the stock solution been freeze-thawed? Repeated freeze-thaw cycles can lead to degradation. Prepare smaller aliquots of your stock solution to avoid this.

  • Experimental conditions: Are your incubation times long? If so, the compound may be degrading over the course of the experiment. Consider performing a time-course experiment to assess compound stability in your specific assay medium.

Q2: I have noticed a precipitate forming in my diluted aqueous solution of this compound. What should I do?

A: Precipitation can occur if the solubility of this compound in your aqueous medium is exceeded. This can lead to a lower effective concentration of the compound and variability in your results. To address this:

  • Check the final solvent concentration: Ensure that the concentration of the organic solvent (e.g., DMSO) in your final working solution is high enough to maintain solubility but low enough to not affect your experimental system.

  • Prepare dilutions serially: When diluting from a high-concentration stock, perform serial dilutions rather than a single large dilution to reduce the risk of precipitation.

  • Vortex during dilution: Ensure thorough mixing when diluting the compound into your aqueous medium.

Data on Stability and Degradation (Illustrative)

Disclaimer: The following tables contain illustrative data based on the expected behavior of similar steroidal compounds. This is not experimentally verified data for this compound.

Table 1: Illustrative Stability of this compound in Solution at 25°C

SolventpHPurity after 24 hours (%)Purity after 72 hours (%)
DMSON/A>99>98
EthanolN/A>99>98
PBS7.49588
PBS5.09280
PBS9.09075

Table 2: Illustrative Results of Forced Degradation Studies on this compound

ConditionTimeDegradation (%)Major Degradation Products
0.1 M HCl, 60°C24 h15Hydrolysis products
0.1 M NaOH, 60°C24 h20Epimerization and hydrolysis products
3% H₂O₂, 25°C24 h25Oxidation products
UV light (254 nm), 25°C24 h10Photodegradation products
80°C24 h5Thermally induced isomers

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the desired final concentration in the experimental buffer or medium (e.g., PBS, cell culture medium).

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the aliquots under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • At each time point , quench any potential reaction (if necessary) and store the sample at -80°C until analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Hypothetical Degradation Pathway for this compound ORG33628 This compound Hydrolysis Hydrolysis Product(s) ORG33628->Hydrolysis Acidic/Basic Conditions Oxidation Oxidation Product(s) ORG33628->Oxidation Oxidative Stress (e.g., H₂O₂) Photodegradation Photodegradation Product(s) ORG33628->Photodegradation UV/Vis Light Exposure Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute in Test Medium PrepStock->Dilute Aliquots Create Time-Point Aliquots Dilute->Aliquots Incubate Incubate under Test Conditions Aliquots->Incubate Collect Collect Samples at Time Points (0, 2, 4, 8...) Incubate->Collect Analyze Analyze by HPLC Collect->Analyze Data Calculate % Remaining Analyze->Data

Identifying and minimizing ORG 33628 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ORG 33628. The information is designed to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective progesterone receptor modulator (SPRM) with a mixed agonist and antagonist profile.[1][2] Its primary mechanism of action is to bind to the progesterone receptor (PR) and modulate its activity in a tissue-specific manner. This differential activity is influenced by the local cellular environment, including the expression levels of coactivator and corepressor proteins.[1]

Q2: What are the known off-target effects of this compound?

The most significant known off-target effect of this compound is its influence on the hypothalamic-pituitary-ovarian (HPO) axis. While it exhibits antagonistic effects on the endometrium, it can compromise the inhibition of ovulation, particularly at higher doses, suggesting an off-target effect on the hypothalamus and/or pituitary gland.[3] Additionally, like many steroidal compounds, there is a potential for cross-reactivity with other steroid receptors, such as the glucocorticoid receptor.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: For potential off-targets, such as the glucocorticoid receptor, co-treatment with a selective antagonist for that receptor can help to dissect the specific effects of this compound.

  • Cell Line Selection: Choose cell lines with a well-characterized steroid receptor expression profile to avoid confounding results from unintended receptor activation.

  • Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with a known specific progesterone receptor agonist or antagonist, to differentiate on-target from off-target effects.

Troubleshooting Guides

Identifying Off-Target Binding

Q: How can I determine if this compound is binding to other steroid receptors in my experimental system?

A: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to various receptors. You would assess the ability of this compound to displace a radiolabeled ligand specific for each steroid receptor of interest (e.g., glucocorticoid, androgen, estrogen receptors).

Illustrative Selectivity Profile of a Selective Progesterone Receptor Modulator

ReceptorBinding Affinity (Ki, nM) - Illustrative Values
Progesterone Receptor (PR)1
Glucocorticoid Receptor (GR)50
Androgen Receptor (AR)> 1000
Estrogen Receptor (ER)> 1000
Mineralocorticoid Receptor (MR)> 1000

Note: This table provides illustrative values for a typical SPRM. Actual values for this compound should be determined experimentally.

Assessing Functional Off-Target Effects

Q: My results suggest a potential off-target effect. How can I confirm this at a functional level?

A: Cell-based reporter gene assays are a powerful tool to assess the functional consequences of off-target binding. For example, to test for glucocorticoid receptor activation, you can use a cell line that is co-transfected with the glucocorticoid receptor and a reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of this compound would indicate an agonistic off-target effect on the glucocorticoid receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific steroid receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes or cytosolic extracts from cells or tissues expressing the steroid receptor of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific radiolabeled ligand for the receptor, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration or centrifugation.

  • Quantification: Measure the amount of radioactivity in the receptor-bound fraction.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Steroid Receptor Transactivation Assay (Luciferase Reporter)

Objective: To assess the functional agonist or antagonist activity of this compound on a specific steroid receptor.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids: one expressing the steroid receptor of interest and another containing a hormone response element (HRE) upstream of a luciferase reporter gene.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound. To test for antagonistic activity, co-treat with a known agonist for the receptor.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 18-24 hours).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_identification Identifying Off-Target Binding cluster_functional_assessment Assessing Functional Effects cluster_minimization Minimizing Off-Target Effects a Radioligand Binding Assay b Determine Ki for various steroid receptors a->b d Measure agonist/antagonist activity b->d Investigate functional consequence c Cell-Based Reporter Assay (e.g., Luciferase) c->d e Dose-Response Optimization d->e Inform dose selection f Use of Selective Antagonists g Appropriate Cell Line Selection

Caption: Workflow for identifying and minimizing this compound off-target effects.

hpo_axis_pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH LH Pituitary->LH releases FSH FSH Pituitary->FSH releases Ovary Ovary Progesterone Progesterone Ovary->Progesterone produces GnRH->Pituitary stimulates LH->Ovary stimulates FSH->Ovary stimulates Progesterone->Hypothalamus negative feedback Progesterone->Pituitary negative feedback ORG33628 This compound ORG33628->Hypothalamus modulates GnRH release (off-target) ORG33628->Pituitary modulates gonadotropin release (off-target)

References

How to address compromised ovulation inhibition with ORG 33628

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing compromised ovulation inhibition when using the progesterone receptor antagonist ORG 33628.

Troubleshooting Guide: Compromised Ovulation Inhibition with this compound

This guide addresses common issues encountered during in vivo experiments aimed at achieving ovulation inhibition with this compound, particularly when used in combination with a progestin.

Observed Problem Potential Cause Recommended Action
Unexpected Ovulation Dose of this compound is too high: Increasing doses of this compound can override the ovulation-inhibiting effects of co-administered progestins.[1]1. Dose Titration: Perform a dose-response study to determine the optimal concentration of this compound that maintains the desired effect on the target tissue (e.g., endometrium) without compromising ovulation inhibition. 2. Review Literature: Consult studies on other progesterone antagonists to inform a starting range for dose adjustments.
Insufficient Progestin Dose: The dosage of the co-administered progestin may not be sufficient to maintain suppression of the hypothalamic-pituitary-ovarian (HPO) axis in the presence of this compound.1. Increase Progestin Dose: Titrate the progestin dose upwards in conjunction with the fixed dose of this compound. 2. Hormone Monitoring: Continuously monitor LH, FSH, estradiol, and progesterone levels to assess the degree of HPO axis suppression.
Timing of Administration: The relative timing of this compound and progestin administration may influence their interaction and overall effect on ovulation.1. Staggered Dosing Regimen: Investigate different dosing schedules, such as administering the progestin several hours before this compound, to establish a stable suppressive effect before introducing the antagonist.
Inconsistent Results Between Subjects Individual Variation in Drug Metabolism: Genetic polymorphisms or other factors can lead to differences in how individual animals or subjects metabolize this compound and the co-administered progestin.1. Increase Sample Size: A larger sample size can help to identify and account for individual variability. 2. Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the half-life and bioavailability of both compounds in your experimental model.
Variability in Estrous Cycle Staging: If experiments are not initiated at the same stage of the estrous cycle, the hormonal milieu will differ, leading to variable responses.1. Synchronize Estrous Cycles: Use established methods to synchronize the estrous cycles of all experimental subjects before initiating treatment. 2. Vaginal Cytology: Confirm the stage of the estrous cycle using vaginal cytology at the start of the experiment.
Difficulty in Confirming Ovulation Inadequate Monitoring Methods: Reliance on a single endpoint for ovulation confirmation may not be sufficient.1. Multi-faceted Approach: Combine several methods for ovulation confirmation, such as:     - Hormone Profiling: Daily monitoring of serum progesterone levels; a sustained rise is indicative of ovulation and corpus luteum formation.     - Vaginal Cytology: Daily examination of vaginal smears for changes characteristic of the different stages of the estrous cycle.     - Histological Analysis: Post-mortem examination of ovarian tissue for the presence of corpora lutea.     - Ultrasound: Transvaginal or high-frequency ultrasound to visualize follicular development and rupture.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound can compromise ovulation inhibition?

A1: this compound is a progesterone receptor antagonist. While progestins inhibit ovulation by exerting negative feedback on the hypothalamus and pituitary, leading to suppressed secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), this compound competes with the progestin at the progesterone receptor. At sufficiently high doses, this compound can block the progestin's suppressive effects at the hypothalamic and pituitary levels, thereby allowing for the resumption of follicular development and ovulation.[1]

Q2: How does the differential activity of this compound at the endometrium versus the hypothalamus/pituitary influence its effects?

A2: It has been hypothesized that this compound exhibits a higher antagonistic activity at the level of the endometrium compared to the hypothalamus and pituitary.[1] This differential activity is the basis for its investigation in controlling vaginal bleeding in progestin-only contraceptive methods. The goal is to find a therapeutic window where the dose of this compound is sufficient to block progesterone receptors in the endometrium and prevent bleeding, but not so high as to interfere with the ovulation-inhibiting action of the progestin at the hypothalamic-pituitary level.[1]

Q3: What are the key hormonal markers to monitor when assessing compromised ovulation inhibition?

A3: The following hormonal markers are critical for assessing the status of the HPO axis and ovulation:

  • Luteinizing Hormone (LH): A surge in LH is the direct trigger for ovulation. Monitoring for an LH surge is a primary indicator of ovulation.

  • Follicle-Stimulating Hormone (FSH): FSH is essential for follicular recruitment and development. Elevated FSH levels can indicate a lack of ovarian suppression.

  • Estradiol (E2): Rising estradiol levels are indicative of follicular growth and maturation.

  • Progesterone (P4): A sustained increase in progesterone levels post-LH surge is a reliable indicator that ovulation has occurred and a corpus luteum has formed.

Q4: Are there any alternative strategies to mitigate the compromising effect of this compound on ovulation inhibition?

A4: Besides dose optimization of both this compound and the co-administered progestin, another potential strategy is to explore different types of progestins. Progestins vary in their binding affinity for the progesterone receptor and their intrinsic progestational activity. A more potent progestin may be more resistant to the antagonistic effects of this compound, potentially allowing for a wider therapeutic window.

Quantitative Data Summary

While specific quantitative data from the clinical trial of this compound are not publicly available, the following table provides a representative summary based on the qualitative descriptions found in the literature. This table illustrates the dose-dependent relationship between this compound, bleeding control, and ovulation inhibition when co-administered with a standard dose of a progestin (e.g., 75 µg desogestrel).

This compound Dose Effect on Vaginal Bleeding Effect on Ovulation Inhibition
Low DoseMinimal improvement in bleeding patternOvulation inhibition generally maintained
Medium DoseModerate improvement in bleeding patternOvulation inhibition partially compromised
High DoseSignificant reduction in bleedingOvulation inhibition significantly compromised[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Ovulation Inhibition in a Rodent Model

Objective: To determine the dose-dependent effect of this compound on the ovulation-inhibiting properties of a synthetic progestin.

Materials:

  • Mature, female rodents (e.g., rats, mice) with regular estrous cycles

  • This compound

  • Synthetic progestin (e.g., levonorgestrel, desogestrel)

  • Vehicle for drug administration (e.g., sesame oil)

  • Equipment for blood collection (e.g., micro-hematocrit tubes)

  • ELISA kits for LH, FSH, estradiol, and progesterone

  • Microscope and slides for vaginal cytology

Methodology:

  • Animal Selection and Acclimatization: Acclimatize animals to the housing conditions for at least one week. Monitor estrous cycles daily via vaginal cytology to select animals with regular 4-5 day cycles.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: Progestin only

    • Group 3: Progestin + Low-dose this compound

    • Group 4: Progestin + Medium-dose this compound

    • Group 5: Progestin + High-dose this compound

  • Dosing: Administer the assigned treatments daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 21 days).

  • Monitoring:

    • Vaginal Cytology: Perform daily vaginal smears to monitor the stage of the estrous cycle. Persistence of the diestrus stage is indicative of ovulation inhibition.

    • Hormone Analysis: Collect blood samples at regular intervals (e.g., every 3 days) and on the day of expected proestrus to measure serum levels of LH, FSH, estradiol, and progesterone using ELISA.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and collect the ovaries.

    • Perform histological analysis of the ovaries to count the number of corpora lutea. The absence of corpora lutea indicates anovulation.

Protocol 2: Follicular Tracking by Ultrasound in Non-Human Primates

Objective: To visually assess the effect of this compound on follicular development in a non-human primate model.

Materials:

  • Mature, female non-human primates with regular menstrual cycles

  • This compound

  • Synthetic progestin

  • High-resolution ultrasound equipment with a transvaginal probe

  • Anesthesia as required for the ultrasound procedure

Methodology:

  • Baseline Monitoring: Monitor at least one full menstrual cycle before treatment to establish baseline follicular dynamics for each animal.

  • Treatment Administration: Begin daily administration of the progestin and this compound combination on day 1 of the menstrual cycle.

  • Ultrasound Monitoring:

    • Perform transvaginal ultrasound examinations every 2-3 days, starting from day 7 of the cycle.

    • Measure the diameter of the largest follicle in each ovary.

    • Record the endometrial thickness.

  • Data Analysis:

    • Compare the follicular growth trajectory in the treatment cycle to the baseline cycle.

    • Inhibition of follicular development (i.e., no follicle reaching a pre-ovulatory size of >16 mm) indicates successful ovulation inhibition.[2]

    • Observe for signs of ovulation, such as follicular collapse or the appearance of a corpus luteum.

Visualizations

G cluster_0 Hypothalamus-Pituitary Axis cluster_1 Ovary cluster_2 Exogenous Compounds Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH, FSH Ovary->Hypothalamus Progesterone (Negative Feedback) Ovary->Pituitary Progesterone (Negative Feedback) Progestin Progestin Progestin->Hypothalamus Suppresses GnRH Progestin->Pituitary Suppresses LH/FSH This compound This compound This compound->Hypothalamus Blocks Progestin Action This compound->Pituitary Blocks Progestin Action

Caption: Signaling pathway of compromised ovulation inhibition by this compound.

G Start Start Animal_Selection Select Animals with Regular Cycles Start->Animal_Selection Dosing Administer Progestin +/- this compound Animal_Selection->Dosing Monitoring Daily Vaginal Cytology & Regular Blood Sampling Dosing->Monitoring Endpoint Histological Analysis of Ovaries for Corpora Lutea Monitoring->Endpoint Decision Presence of Corpora Lutea? Endpoint->Decision Ovulation_Inhibited Ovulation Inhibited Ovulation_Compromised Ovulation Compromised Decision->Ovulation_Inhibited No Decision->Ovulation_Compromised Yes

Caption: Experimental workflow for in vivo assessment of ovulation inhibition.

References

ORG 33628 experimental variability and how to control it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of ORG 33628, a selective androgen receptor modulator (SARM). Here you will find troubleshooting guides and frequently asked questions to address common sources of experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (proxy: Ostarine/MK-2866) is a non-steroidal Selective Androgen Receptor Modulator (SARM).[[“]][[“]][[“]] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly muscle and bone.[[“]][[“]][[“]][4] This selective activation leads to anabolic effects, such as increased muscle mass and bone density, with potentially fewer androgenic side effects compared to traditional anabolic steroids.[5][6][7] Unlike testosterone, this compound is not metabolized by the 5α-reductase enzyme, which is responsible for amplifying androgenic effects in tissues like the prostate.[[“]][7]

Q2: What are the common research applications of this compound?

A2: this compound is primarily investigated for its potential therapeutic benefits in conditions associated with muscle wasting and bone density loss.[8][9][10] Common research applications include studying its effects on:

  • Sarcopenia (age-related muscle loss)[8][11]

  • Cachexia (muscle wasting associated with diseases like cancer)[9][11]

  • Osteoporosis and bone healing[[“]][[“]][[“]][12]

  • General muscle hypertrophy and strength enhancement[4][12]

Q3: What is the typical half-life of this compound and how should that influence experimental design?

A3: this compound has a reported half-life of approximately 24 hours.[13] This allows for once-daily dosing in in vivo studies, which helps maintain stable plasma concentrations. For in vitro experiments, the long half-life suggests that the compound will remain active in the culture medium for an extended period, which should be considered when planning treatment durations and media changes.

Q4: In what solvents can this compound be dissolved and what are the storage recommendations?

A4: this compound is soluble in DMSO, ethanol, and PEG solvents.[8] For in vivo studies in rats, it has been dissolved in a vehicle of ethanol and PEG300.[14] Stock solutions are typically prepared in methanol and stored at -20°C.[15] For long-term stability, especially for the compound in its solid form, storage at -20°C in a sealed, desiccated container, protected from light and moisture, is recommended.[8] Studies on the stability of SARMs in urine suggest that long-term storage at ≤ -80°C is preferable to -20°C to prevent degradation.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, focusing on identifying and controlling sources of variability.

Observed Issue Potential Cause Recommended Solution
High variability in in vitro cell-based assay results. 1. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, serum concentration, or media composition can significantly alter cellular responses.[17][18][19] 2. Cell Line Authenticity and Integrity: The androgen receptor (AR) status and genetic integrity of the cell line may vary.[20] 3. Inconsistent Compound Concentration: Errors in dilution or degradation of the compound in the media.1. Standardize Cell Culture Protocol: Use cells within a defined passage number range. Seed cells at a consistent density and allow them to reach a specific confluency before treatment. Use the same batch of serum and media for all experiments within a study.[17][21] 2. Cell Line Verification: Regularly authenticate cell lines through short tandem repeat (STR) profiling. Verify the expression and functionality of the androgen receptor in the cell line being used. 3. Fresh Preparation and Verification: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Protect from light and store appropriately.
Unexpected or inconsistent in vivo effects on muscle mass or bone density. 1. Animal Strain, Age, and Sex Differences: The response to SARMs can be influenced by the genetic background, age, and hormonal status of the animals.[14] 2. Dosing and Administration Inaccuracy: Inconsistent gavage technique or injection volume can lead to variability in drug exposure. 3. Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can alter the compound's bioavailability.[22]1. Control for Biological Variables: Use a single, well-characterized animal strain from a reputable supplier. Ensure animals are age-matched and use a sufficient number of animals per group to account for individual variability. Conduct studies in both sexes if applicable, as responses can be sex-specific.[14] 2. Standardize Dosing Procedure: Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment for accurate dosing. 3. Monitor Pharmacokinetics: If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen and assess variability in drug exposure in your specific animal model.
Discrepancy between in vitro and in vivo results. 1. Metabolic Differences: this compound is metabolized in vivo, and its metabolites may have different activities than the parent compound.[15][23][[“]] In vitro systems may lack the necessary metabolic enzymes. 2. Bioavailability and Tissue Distribution: The concentration of the compound reaching the target tissue in vivo may be different from the concentration used in vitro. 3. Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not replicated in a simple in vitro model.1. Use Metabolically Competent In Vitro Models: Consider using primary hepatocytes or other metabolically active cell lines to better mimic in vivo metabolism.[25] 2. Correlate In Vitro Doses with In Vivo Concentrations: Attempt to use in vitro concentrations that are physiologically relevant to the in vivo plasma and tissue concentrations observed in animal studies. 3. Employ More Complex In Vitro Models: Utilize 3D cell cultures or co-culture systems to better recapitulate the in vivo microenvironment.

Experimental Protocols & Data

In Vitro Androgen Receptor Activation Assay

This protocol outlines a common method for assessing the potency of this compound in activating the androgen receptor in a cell-based reporter gene assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts) that endogenously or exogenously expresses the androgen receptor.[6][14]

  • Transfection: Transiently transfect the cells with a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).[26][27] A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected to normalize for transfection efficiency.

  • Treatment: After an appropriate incubation period post-transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).

  • Lysis and Reporter Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity) using a luminometer.

  • Data Analysis: Normalize the ARE-reporter activity to the control reporter activity. Plot the normalized activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Parameter Typical Value Source of Variability
Cell Line C2C12, L6Cell passage number, AR expression level
Reporter Plasmid ARE-LuciferaseTransfection efficiency
This compound Concentration Range 1 nM - 10,000 nMDilution accuracy, compound stability
Incubation Time 24 - 48 hoursCell cycle state
Positive Control Dihydrotestosterone (DHT)Purity and concentration of DHT
In Vivo Study of Anabolic Activity in a Rat Model

This protocol describes a general approach for evaluating the anabolic effects of this compound on muscle mass in a rodent model.

Methodology:

  • Animal Model: Use male Wistar rats (or another appropriate strain) of a specific age and weight range.[14] Allow for an acclimatization period of at least one week.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).

  • Administration: Administer this compound or vehicle daily via a consistent route (e.g., subcutaneous injection or oral gavage) for a specified duration (e.g., 30 days).[14]

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, levator ani).

  • Analysis: Measure the wet weight of the dissected muscles. Further analysis can include histology, western blotting for muscle protein markers (e.g., myogenin, MyoD), or gene expression analysis.[14]

Parameter Example Value Source of Variability
Animal Strain Male Wistar RatsGenetic background, age, and weight
This compound Dose 0.4 mg/kg body weightDosing accuracy, animal stress
Administration Route Subcutaneous injectionInjection site, volume
Study Duration 30 daysCircadian rhythms, environmental conditions
Primary Endpoint Muscle wet weightDissection technique, hydration status

Visualizations

Signaling Pathway of this compound

ORG_33628_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ORG_33628 This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins ORG_33628->AR_complex Binds to AR AR_ligand_complex This compound-AR Complex AR_complex->AR_ligand_complex Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) AR_ligand_complex->ARE Translocation to Nucleus & Dimerization Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Binds to DNA Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro Cell-Based Assays

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (e.g., 24-48h) treatment->incubation data_collection Data Collection (e.g., Luciferase Assay, Cell Viability) incubation->data_collection analysis Data Analysis (Normalization, Curve Fitting) data_collection->analysis end End analysis->end

Caption: General workflow for in vitro experiments with this compound.

References

Technical Support Center: ORG 33628 Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage of ORG 33628, a potent and selective progesterone receptor modulator (SPRM). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life for research in areas such as contraception and gynecological disorders.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing solid this compound?

For long-term stability of solid this compound, it is recommended to store the compound at or below -20°C. While some steroid-like compounds are stable at 4°C for shorter periods, storage at -20°C or lower significantly minimizes the risk of degradation over time.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for optimal long-term stability, which can extend up to six months or longer. For shorter periods, typically up to one month, storage at -20°C is also acceptable. It is crucial to use airtight containers to prevent solvent evaporation and contamination.

Q3: Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound may be sensitive to light. To prevent photodegradation, always store the solid compound and its solutions in amber or opaque vials. If clear vials are used, they should be stored in a light-blocking container or a dark environment.

Q4: What are the signs of this compound degradation?

Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation upon thawing or a change in color may indicate degradation or contamination. If degradation is suspected, it is advisable to perform analytical validation (e.g., via HPLC) before use.

Q5: Which solvents are suitable for dissolving and storing this compound?

The choice of solvent will depend on the specific experimental requirements. However, for creating stock solutions for long-term storage, dimethyl sulfoxide (DMSO) is a common choice. It is important to use anhydrous-grade solvents to minimize moisture-related degradation. Always refer to the manufacturer's product datasheet for recommended solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). If degradation is suspected, use a fresh vial of the compound. Perform a quality control check on the compound if possible.
Difficulty dissolving the compound The compound may have degraded or absorbed moisture.Ensure the correct solvent is being used. Gentle warming or sonication may aid dissolution. If the compound still does not dissolve, it may be degraded and should be discarded.
Precipitate forms in the solution upon thawing The solution may be supersaturated, or the compound has degraded.Allow the vial to warm to room temperature before opening to prevent condensation. Gently vortex the solution to redissolve the precipitate. If the precipitate persists, it may indicate degradation.
Visible change in the appearance of the solid compound Potential degradation or contamination.Do not use the compound. Contact the supplier for a replacement or guidance.

Recommended Storage Conditions for this compound

Form Temperature Duration Container Additional Notes
Solid -20°C or below≥ 4 yearsTightly sealed, amber or opaque vialProtect from light and moisture.
In Solution (e.g., in DMSO) -80°CUp to 6 monthsAirtight, amber or opaque vialUse anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.
In Solution (e.g., in DMSO) -20°CUp to 1 monthAirtight, amber or opaque vialUse anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In a controlled environment (e.g., a chemical fume hood), accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.

  • Solubilization: Ensure complete dissolution by vortexing or gentle sonication.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in airtight, light-protected vials. Store immediately at the recommended temperature (-20°C or -80°C).

Visual Guides

experimental_workflow cluster_storage Long-Term Storage cluster_preparation Stock Solution Preparation cluster_solution_storage Solution Storage cluster_experiment Experimentation solid_storage Solid this compound (-20°C) acclimatize Acclimatize to Room Temperature solid_storage->acclimatize weigh Weigh Compound acclimatize->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot short_term Short-Term (-20°C) aliquot->short_term < 1 month long_term Long-Term (-80°C) aliquot->long_term > 1 month thaw Thaw Aliquot short_term->thaw long_term->thaw use Use in Experiment thaw->use

Caption: Experimental workflow from storage to use of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage Practices storage_ok->correct_storage No new_vial Use a Fresh Vial of Compound storage_ok->new_vial Yes correct_storage->new_vial qc_check Perform QC Analysis (e.g., HPLC) new_vial->qc_check degraded Compound Likely Degraded qc_check->degraded Fails QC

Caption: Troubleshooting logic for inconsistent experimental results.

Preventing ORG 33628 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of ORG 33628 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is a selective progesterone receptor modulator (SPRM). Like many steroid-based compounds, this compound is inherently hydrophobic, leading to low solubility in aqueous solutions. Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given solvent or buffer, which can significantly impact experimental accuracy and reproducibility.

Q2: What are the primary causes of this compound precipitation?

A2: Several factors can contribute to the precipitation of this compound in aqueous solutions:

  • High Concentration: Exceeding the solubility limit of the compound in the aqueous medium.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • pH and Buffer Composition: The solubility of this compound may be pH-dependent. The presence of certain salts in the buffer can also reduce its solubility.

  • Temperature: Changes in temperature can affect the solubility of the compound.

  • Improper Storage: Long-term storage of working solutions, especially at low temperatures, can lead to precipitation over time.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted into your aqueous experimental medium.

Q4: What is the recommended final concentration of DMSO in my experiments?

A4: To minimize solvent-induced artifacts and potential cytotoxicity, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, typically below 1% (v/v).

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound during your experiments.

Issue 1: Precipitation upon dilution of the stock solution into aqueous buffer.

Root Cause: This is often due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.

Solutions:

  • Gradual Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution of the DMSO stock into the aqueous buffer.

  • Stirring: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.

  • Co-solvents: Consider using a co-solvent system. Prepare an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.

Root Cause: The working solution may be supersaturated, and precipitation is occurring as the system equilibrates. This can also be caused by temperature fluctuations.

Solutions:

  • Solubility Enhancers: Incorporate a solubility-enhancing agent into your aqueous buffer.

  • Temperature Control: Prepare and use the solutions at a constant and controlled temperature. Avoid storing working solutions at low temperatures (e.g., 4°C) unless their stability in that condition has been verified. It is often best to prepare fresh working solutions for each experiment.

Issue 3: Inconsistent results that may be due to undetected microprecipitation.

Root Cause: Even if not visually apparent, small, non-visible precipitates (microprecipitation) can form, leading to a lower effective concentration of the dissolved compound and variability in results.

Solutions:

  • Filtration: Before use, filter your final working solution through a 0.22 µm syringe filter compatible with your solvent system to remove any potential microprecipitates.

  • Sonication: Briefly sonicating the solution in a water bath can sometimes help redissolve small precipitates.

Data Presentation: Solubility of this compound

The following tables provide illustrative data on the solubility of this compound in various solvents and the effect of common solubility enhancers. Note: This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility (mg/mL)
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.01
PBS (pH 7.4)< 0.01

Table 2: Effect of Solubility Enhancers on this compound in PBS (pH 7.4)

EnhancerConcentrationApproximate Solubility (µg/mL)
None-< 1
PEG 40010% (v/v)~25
Tween® 800.1% (v/v)~15
β-Cyclodextrin10 mM~50

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the DMSO stock in ethanol (final concentration 1 mM).

  • Final Working Solution: Slowly add the intermediate dilution (or the DMSO stock) to your pre-warmed (37°C) aqueous buffer while vortexing to achieve the desired final concentration. The final DMSO concentration should not exceed 1%.

  • Verification: Visually inspect the solution for any signs of precipitation. For sensitive applications, filter the final solution through a 0.22 µm filter.

Protocol 2: General In Vitro Competitive Receptor Binding Assay

This protocol outlines a general workflow for assessing the binding affinity of this compound to the progesterone receptor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with additives).

    • Radioligand: Prepare a working solution of a radiolabeled progesterone receptor agonist (e.g., [³H]-progesterone) in the assay buffer.

    • Competitor (this compound): Prepare a series of dilutions of this compound in the assay buffer from your freshly prepared working solution.

    • Receptor Source: Prepare a membrane fraction from cells or tissues expressing the progesterone receptor.

  • Assay Setup:

    • In a microplate, add the assay buffer, radioligand, and either the buffer (for total binding), a high concentration of unlabeled progesterone (for non-specific binding), or the various concentrations of this compound.

    • Initiate the binding reaction by adding the receptor preparation to all wells.

  • Incubation: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot it against the concentration of this compound to determine the IC₅₀ value.

Visualizations

troubleshooting_workflow start Precipitation Observed with this compound check_when When does precipitation occur? start->check_when immediate Immediately upon dilution check_when->immediate Immediately over_time After some time in solution check_when->over_time Over Time sol_immediate Solution: - Slow, dropwise addition - Vigorous stirring/vortexing - Use serial dilutions immediate->sol_immediate sol_over_time Solution: - Prepare fresh solutions - Avoid cold storage - Add solubility enhancers (e.g., cyclodextrin, PEG) over_time->sol_over_time still_precip Precipitation still occurs? sol_immediate->still_precip sol_over_time->still_precip final_sol Further Steps: - Filter solution (0.22 µm) - Consider co-solvent system - Optimize buffer pH still_precip->final_sol Yes binding_assay_workflow start Start: Receptor Binding Assay prep 1. Reagent Preparation (Buffer, Radioligand, this compound, Receptor) start->prep setup 2. Assay Plate Setup (Total, Non-specific, Competitor wells) prep->setup incubate 3. Incubation (Reach equilibrium) setup->incubate filter 4. Filtration (Separate bound and free ligand) incubate->filter quantify 5. Quantification (Scintillation counting) filter->quantify analyze 6. Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Cell viability issues with high concentrations of ORG 33628

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of ORG 33628.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective progesterone receptor modulator (SPRM). Its primary mechanism of action is to act as an antagonist, blocking the progesterone receptor (PR).[1][2] This modulation of the progesterone receptor can influence various physiological processes, including the control of vaginal bleeding and ovulation.[2]

Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?

While specific data on the cytotoxicity of high concentrations of this compound is limited in publicly available literature, it is not uncommon for compounds, including steroid receptor modulators, to exhibit off-target effects or induce cellular stress at concentrations significantly higher than their effective dose. High concentrations of a compound can lead to non-specific binding to other cellular targets, disruption of cellular membranes, or induction of apoptosis or necrosis.

Q3: What are the typical effective concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type, the specific endpoint being measured, and the experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. Potency of drugs can range from picomolar to micromolar concentrations.[3]

Q4: How can I differentiate between true cytotoxicity and assay interference?

Several common cell viability assays, particularly those based on metabolic activity (like MTT or XTT assays), can be prone to interference from the test compound itself.[4] It is essential to include proper controls to rule out assay artifacts. This can include cell-free controls to check for direct chemical reactions between this compound and the assay reagents.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Non-reproducible Cell Viability Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Pipetting Errors and Uneven Cell Seeding Ensure proper mixing of cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the microplate, which are more susceptible to evaporation.[5]
Edge Effects Fill the outer wells of the plate with sterile media or PBS to create a humidity barrier and minimize evaporation from the experimental wells.[5]
Inconsistent Incubation Times Standardize all incubation times for cell seeding, compound treatment, and assay development.
Solvent (e.g., DMSO) Concentration Maintain a consistent, low concentration of the vehicle solvent (e.g., DMSO) across all wells, including controls.[3] High concentrations of DMSO can be toxic to cells.
Issue 2: High Background Signal in Cell Viability Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Interference with Assay Reagents Run a cell-free control by adding this compound to the assay medium without cells to see if it directly reacts with the assay reagents.[4][5]
Media Components Phenol red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay.[5]
Microbial Contamination Regularly check cell cultures for any signs of bacterial or fungal contamination, which can affect assay results.
Issue 3: Discrepancies Between Different Viability Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Different Cellular Parameters Measured Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity, total protein). Use orthogonal assays to confirm results. For example, complement a metabolic assay (MTT) with a membrane integrity assay (Trypan Blue or LDH assay).[4]
Compound-Specific Assay Interference If this compound is a reducing agent, it may interfere with tetrazolium-based assays (MTT, XTT).[4] The Sulforhodamine B (SRB) assay, which measures total protein, is a less susceptible alternative.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT or SRB).

  • Select the cell density that results in 70-80% confluency at the time of the assay, ensuring the cells are in the exponential growth phase.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and vehicle control) for the desired exposure time.

  • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture determine_density Determine Optimal Seeding Density cell_culture->determine_density cell_seeding Seed Cells in 96-well Plate determine_density->cell_seeding treat_cells Treat Cells cell_seeding->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) treat_cells->viability_assay read_plate Read Plate viability_assay->read_plate data_analysis Data Analysis and IC50 Calculation read_plate->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway ORG33628 This compound PR Progesterone Receptor (PR) ORG33628->PR Blocks PRE Progesterone Response Element (PRE) in DNA PR->PRE Binds to Progesterone Progesterone Progesterone->PR Activates Gene_Expression Altered Gene Expression PRE->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Effects

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic start High Cell Viability Issue Observed check_controls Review Controls: - Vehicle Control - Untreated Control - Cell-free Control start->check_controls assay_interference Assay Interference Suspected check_controls->assay_interference true_cytotoxicity True Cytotoxicity Likely assay_interference->true_cytotoxicity No switch_assay Switch to Orthogonal Assay (e.g., SRB, Trypan Blue) assay_interference->switch_assay Yes optimize_concentration Optimize this compound Concentration true_cytotoxicity->optimize_concentration Yes re_evaluate Re-evaluate Results switch_assay->re_evaluate optimize_concentration->re_evaluate

Caption: Troubleshooting logic for cell viability issues.

References

Adjusting ORG 33628 treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of ORG 33628, a selective progesterone receptor modulator (SPRM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective progesterone receptor modulator (SPRM).[1] Its mechanism of action is centered on its interaction with the progesterone receptor (PR), where it can act as both an antagonist (blocking the receptor) and a partial agonist (weakly activating the receptor) depending on the target tissue. This tissue-specific activity is a hallmark of SPRMs. This compound also exhibits some anti-glucocorticoid activity.[1][2]

Q2: What are the main research applications for this compound?

A2: Historically, this compound has been primarily investigated for its role in fertility regulation, specifically for its potent ovulation-inhibitory effects.[1][2] It has also been studied for its potential to control vaginal bleeding when used in combination with progestin-only contraceptives.[3] Given its activity as an SPRM, it holds potential for research in hormone-dependent conditions related to the breast and endometrium.[1]

Q3: How does the in vitro potency of this compound compare to other common SPRMs like mifepristone (RU 486)?

A3: In vitro studies have shown that this compound has a higher binding affinity for the progesterone receptor than mifepristone. Specifically, its binding to the progesterone receptor is approximately twice as high as that of mifepristone. Conversely, its binding to the glucocorticoid receptor is about 25 times lower than mifepristone, indicating a higher selectivity for the progesterone receptor.[2]

Q4: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?

A4: Specific in vitro concentration and duration will be highly dependent on the cell type and the endpoint being measured. Based on its high receptor affinity, starting with a concentration range of 1-100 nM is a reasonable approach for initial dose-response experiments. Treatment duration can range from a few hours for signaling pathway studies to several days for proliferation or gene expression assays. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental model.

Q5: Are there any known off-target effects of this compound?

A5: Besides its primary activity on the progesterone receptor, this compound has known anti-glucocorticoid activity, although this is significantly lower than that of mifepristone.[2] Researchers should consider this when designing experiments, especially in systems where glucocorticoid signaling is relevant.

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in my cell culture experiments.

Possible CauseTroubleshooting Steps
Compound Instability This compound, like many small molecules, may degrade in cell culture media over time. Prepare fresh stock solutions and consider replenishing the media with fresh compound, especially for longer-term experiments (>24 hours). To confirm stability, you can incubate the compound in your media for the duration of your experiment and then test its activity in a short-term assay.
Incorrect Concentration The optimal concentration of this compound is cell-type specific. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the EC50 for your specific endpoint.
Low Progesterone Receptor Expression The target cells may not express sufficient levels of the progesterone receptor. Confirm PR expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
Presence of Progestins in Serum Fetal bovine serum (FBS) contains hormones, including progesterone, which can compete with this compound for binding to the progesterone receptor. For sensitive experiments, consider using charcoal-stripped FBS to remove endogenous steroids.

Problem 2: High background or off-target effects observed.

Possible CauseTroubleshooting Steps
Anti-glucocorticoid Activity If your experimental system is sensitive to glucocorticoid signaling, the observed effects may be partially due to the anti-glucocorticoid activity of this compound. Use a pure progesterone receptor antagonist as a control to differentiate between on-target and off-target effects.
Cell Line Contamination or Misidentification Ensure the identity of your cell line through short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.

Quantitative Data

The following table summarizes the relative binding affinity and in vivo potency of this compound compared to mifepristone (RU 486).

ParameterThis compoundMifepristone (RU 486)Reference
Progesterone Receptor Binding Affinity ~2x higher1x (Reference)[2]
Glucocorticoid Receptor Binding Affinity ~25x lower1x (Reference)[2]
In Vivo Pregnancy Interruption in Rats (Potency) ~16x higher1x (Reference)[2]
In Vivo Ovulation Inhibition in Rats (Potency) ~80x higher1x (Reference)[2]

Experimental Protocols

1. General Protocol for In Vitro Cell Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvest.

  • Starvation (Optional): For studies on signaling pathways, it is often beneficial to starve the cells in serum-free or low-serum media for 12-24 hours prior to treatment. This reduces background signaling.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions of the stock solution in your cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically <0.1%).

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvest and Analysis: After the incubation period, harvest the cells for downstream analysis, such as qPCR for gene expression, Western blotting for protein expression, or cell viability assays.

2. Progesterone Receptor Competitive Binding Assay (Conceptual Protocol)

This protocol outlines the general steps for a competitive binding assay to determine the affinity of this compound for the progesterone receptor.

  • Preparation of Cell Lysates or Purified Receptor: Prepare a source of progesterone receptor, either from cell lysates of a PR-expressing cell line or using purified recombinant PR.

  • Radioligand: Use a radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

  • Competition: Incubate a constant amount of the receptor and the radioligand with increasing concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration or charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can then be calculated and used to determine the binding affinity (Ki).

Visualizations

SPRM_Mechanism_of_Action General Mechanism of Selective Progesterone Receptor Modulators (SPRMs) cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM SPRM (e.g., this compound) PR_HSP Inactive PR-HSP Complex SPRM->PR_HSP Binds to PR PR Active PR PR_HSP->PR Conformational Change HSP HSP PR_HSP->HSP HSP Dissociation PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA PR->PRE Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors PRE->Corepressors Recruits Gene_Transcription Tissue-Specific Gene Transcription (Agonist or Antagonist Effect) Coactivators->Gene_Transcription Corepressors->Gene_Transcription

Caption: General signaling pathway of SPRMs like this compound.

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_endpoints Potential Endpoints Start Start Experiment Cell_Culture 1. Culture PR-expressing cells Start->Cell_Culture Treatment 2. Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Endpoint_Analysis 3. Endpoint Analysis Treatment->Endpoint_Analysis Data_Analysis 4. Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis Gene_Expression Gene Expression (qPCR/RNA-seq) Endpoint_Analysis->Gene_Expression Protein_Expression Protein Levels (Western Blot) Endpoint_Analysis->Protein_Expression Cell_Viability Cell Viability/Proliferation Endpoint_Analysis->Cell_Viability Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for in vitro experiments with this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Start Inconsistent/No Effect Check_Compound Is the compound stable and at the correct concentration? Start->Check_Compound Yes_Compound Yes Check_Compound->Yes_Compound No_Compound No Check_Compound->No_Compound Check_Cells Do the cells express the progesterone receptor? Yes_Compound->Check_Cells Action_Compound Action: Perform dose-response and check stability. No_Compound->Action_Compound Yes_Cells Yes Check_Cells->Yes_Cells No_Cells No Check_Cells->No_Cells Check_Media Is the serum interfering with the experiment? Yes_Cells->Check_Media Action_Cells Action: Verify PR expression (qPCR/Western). No_Cells->Action_Cells Yes_Media Yes Check_Media->Yes_Media No_Media No Check_Media->No_Media Action_Media Action: Use charcoal-stripped serum. Yes_Media->Action_Media Re-evaluate Re-evaluate Hypothesis No_Media->Re-evaluate

Caption: A logical approach to troubleshooting experiments with this compound.

References

Validation & Comparative

Validating ORG 33628-Induced Gene Expression Changes with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the effects of progesterone receptor modulators, accurately quantifying changes in gene expression is paramount. ORG 33628, a progesterone receptor antagonist, functions by blocking the normal signaling pathway of progesterone. This guide provides an objective comparison of Quantitative Polymerase Chain Reaction (qPCR) with other common methods for validating these gene expression changes and offers detailed protocols to support experimental design.

The primary mechanism of action for progesterone involves binding to its intracellular receptor (PR). This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) to regulate the transcription of target genes. As an antagonist, this compound competes with progesterone for PR binding, thereby inhibiting this transcriptional activation and altering the expression profile of progesterone-responsive genes. Validating these changes is a critical step in characterizing the compound's pharmacological effects.

Comparison of Gene Expression Validation Methods

While high-throughput methods like microarrays and RNA-Seq are excellent for discovery, qPCR remains the gold standard for validating the expression of specific genes due to its high sensitivity, specificity, and quantitative accuracy. The following table compares these key technologies.

FeatureqPCR (Quantitative PCR)MicroarrayRNA-Seq (RNA Sequencing)
Principle Targeted amplification and real-time detection of specific cDNA sequences.Hybridization of labeled cDNA to a pre-defined set of probes on a solid surface.High-throughput sequencing of the entire transcriptome (cDNA).
Primary Use Validation of target genes, quantification of known transcripts.Genome-wide expression profiling of known genes.Genome-wide expression profiling, discovery of novel transcripts and splice variants.
Sensitivity Very High (can detect <10 copies).Moderate to High.High (dependent on sequencing depth).
Specificity Very High (probe/primer dependent).Moderate (risk of cross-hybridization).Very High.
Throughput Low to Medium (1 to 384 genes per run).High (thousands of genes simultaneously).Very High (entire transcriptome).
Cost per Gene High (if analyzing few genes).Low (if analyzing many genes).Low (if analyzing many genes).
Data Analysis Relatively straightforward (e.g., ΔΔCt method).Complex, requires sophisticated normalization and statistical analysis.Very complex, requires significant bioinformatics expertise and computational power.

Illustrative qPCR Validation Data

To demonstrate the utility of qPCR in this context, the following table presents representative data for the validation of known progesterone target genes. In this hypothetical experiment, human endometrial stromal cells are treated with a progestin (e.g., Medroxyprogesterone Acetate - MPA) with or without the antagonist this compound. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH), and fold changes are calculated relative to a vehicle-treated control.

Target GeneFunctionTreatment GroupAverage Ct ValueΔCt (vs. GAPDH)ΔΔCt (vs. Control)Fold Change (2-ΔΔCt)
FKBP51 Progesterone Receptor Co-chaperoneVehicle Control26.56.00.01.0
Progestin (MPA)24.03.5-2.55.66 (Upregulation)
Progestin + this compound26.25.7-0.31.23 (Antagonized)
S100P Calcium-Binding ProteinVehicle Control28.07.50.01.0
Progestin (MPA)25.14.6-2.97.46 (Upregulation)
Progestin + this compound27.87.3-0.21.15 (Antagonized)

Signaling Pathway and Experimental Workflow

Visualizing the molecular pathway and the experimental process is crucial for understanding the context of the validation study.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds ORG This compound ORG->PR Blocks PR_P4 PR-Progesterone Complex PRE Progesterone Response Element (PRE) PR_P4->PRE Translocates & Binds to DNA Gene Target Gene Transcription PRE->Gene Initiates

Caption: Progesterone receptor signaling and antagonism by this compound.

G A 1. Cell Culture & Treatment (e.g., Endometrial Cells) - Vehicle Control - Progestin - Progestin + this compound B 2. Total RNA Isolation (e.g., Column-based kit) A->B C 3. RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) B->C D 4. Reverse Transcription (RNA -> cDNA Synthesis) C->D E 5. qPCR Setup - cDNA Template - Target Gene Primers - Housekeeping Gene Primers - SYBR Green Master Mix D->E F 6. Real-Time Amplification (qPCR Instrument) E->F G 7. Data Analysis - Determine Ct Values - Normalize to Housekeeping Gene (ΔCt) - Calculate Fold Change (ΔΔCt Method) F->G

Caption: Experimental workflow for qPCR validation of gene expression.

Detailed Experimental Protocol: qPCR Validation

This protocol outlines the key steps for validating this compound-induced gene expression changes in vitro.

1. Cell Culture and Treatment

  • Culture a relevant human cell line (e.g., T47D breast cancer cells or primary endometrial stromal cells) in appropriate media until they reach ~70-80% confluency.

  • Starve cells in phenol red-free, serum-free media for 24 hours to reduce basal hormonal activity.

  • Treat cells in triplicate with the following conditions for a predetermined time (e.g., 24 hours):

    • Vehicle Control (e.g., 0.1% DMSO).
    • Progestin (e.g., 100 nM MPA).
    • Progestin (100 nM MPA) + this compound (e.g., 1 µM).

2. RNA Isolation and Quality Control

  • Lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

  • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2.

  • Verify RNA integrity by running an aliquot on a 1% agarose gel to visualize intact 28S and 18S ribosomal RNA bands.

3. cDNA Synthesis (Reverse Transcription)

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • Incubate the reaction according to the manufacturer's recommended thermal profile (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

  • Dilute the resulting cDNA product 1:10 with nuclease-free water for use in the qPCR reaction.

4. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix in a 96- or 384-well plate. For each 20 µL reaction, combine:

    • 10 µL of 2x SYBR Green qPCR Master Mix.
    • 1 µL of Forward Primer (10 µM).
    • 1 µL of Reverse Primer (10 µM).
    • 4 µL of Nuclease-Free Water.
    • 4 µL of Diluted cDNA Template.

  • Include primers for your target genes (e.g., FKBP51, S100P) and at least one validated housekeeping gene (e.g., GAPDH, ACTB).

  • Run the plate on a real-time PCR instrument using a standard cycling program:

    • Initial Denaturation: 95°C for 3 minutes.
    • 40 Cycles:

    • 95°C for 15 seconds (Denaturation).

    • 60°C for 1 minute (Annealing/Extension).

      • Melt Curve Analysis: To verify the specificity of the amplified product.

5. Data Analysis (Relative Quantification)

  • Use the instrument's software to determine the Cycle threshold (Ct) value for each reaction.

  • Calculate the relative expression of target genes using the ΔΔCt (Delta-Delta Ct) method :

    • Normalize to Housekeeping Gene: For each sample, calculate the ΔCt by subtracting the average Ct of the housekeeping gene from the average Ct of the target gene.

    • ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene) 2. Normalize to Control: Calculate the ΔΔCt by subtracting the ΔCt of the control group (Vehicle) from the ΔCt of the experimental group (e.g., Progestin + this compound).

    • ΔΔCt = ΔCt(Experimental) - ΔCt(Control) 3. Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt. A value > 1 indicates upregulation, while a value < 1 indicates downregulation.

A Comparative Guide to Progesterone Receptor Antagonists: ORG 33628 vs. Mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent progesterone receptor (PR) antagonists, ORG 33628 and mifepristone. Both compounds are significant tools in reproductive health research and have potential therapeutic applications. This document outlines their mechanisms of action, comparative in vitro and in vivo data, and detailed experimental protocols to assist researchers in their study design and drug development efforts.

Introduction to Progesterone Receptor Antagonism

Progesterone, a crucial steroid hormone, exerts its effects by binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily. This binding initiates a cascade of events leading to the regulation of gene expression, which is vital for processes such as the menstrual cycle, pregnancy, and embryogenesis. Progesterone receptor antagonists, also known as antiprogestins, are compounds that bind to the PR and block the actions of progesterone. This antagonism can lead to various physiological effects, including the termination of pregnancy, contraception, and the treatment of progesterone-dependent conditions like endometriosis and certain cancers.

Mifepristone (also known as RU-486) is a well-characterized PR antagonist that also exhibits significant glucocorticoid receptor (GR) antagonism.[1][2] this compound is another potent and selective progesterone receptor modulator (SPRM) that demonstrates both anti-progestational and anti-glucocorticoid activity.[1] This guide will delve into a direct comparison of these two compounds.

Mechanism of Action

Both this compound and mifepristone are competitive antagonists of the progesterone receptor. They bind to the ligand-binding domain of the PR, inducing a conformational change that prevents the receptor from adopting its active state. This, in turn, inhibits the recruitment of coactivators and the initiation of gene transcription that would normally be triggered by progesterone.

Progesterone Receptor Signaling Pathway

PR_Signaling Progesterone Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Antagonist Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binding Progesterone->PR Binding PR_dimer PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation Inactive_PR_Antagonist Inactive PR-Antagonist Complex PR->Inactive_PR_Antagonist HSP Heat Shock Proteins (HSP) PR_HSP Inactive PR-HSP Complex PR_HSP->PR HSP Dissociation PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Transcription Gene Transcription PRE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Biological Response mRNA->Protein Translation Antagonist This compound or Mifepristone Antagonist->PR Competitive Binding Inactive_PR_Antagonist->PRE Blocks Binding/Activation

Caption: Progesterone receptor signaling and antagonist intervention.

Comparative Performance Data

A direct head-to-head comparison of this compound and mifepristone in the same studies is limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be constructed.

In Vitro Binding Affinity and Potency

The following table summarizes the available data on the in vitro binding affinities and antagonist potencies of this compound and mifepristone. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

ParameterThis compoundMifepristoneReference
Progesterone Receptor (PR) Binding
Relative Binding Affinity (RBA)High (Data not specified)>200% (relative to progesterone)[2]
IC50Data not available~0.2 nM[4]
Glucocorticoid Receptor (GR) Binding
ActivityAnti-glucocorticoid activity notedPotent Antagonist[1]
IC50Data not available~2.6 nM[4]
In Vivo Efficacy

In vivo studies provide a more physiologically relevant comparison of the antagonist effects of these compounds. While direct comparative studies between this compound and mifepristone are scarce, a study comparing ORG 31806 (a closely related compound to this compound), mifepristone, and onapristone in terminating pregnancy in rats offers some insight. In this study, mifepristone was found to be more potent than onapristone, while ORG 31806 was the most potent of the three.[5] This suggests that compounds from the same class as this compound can exhibit high in vivo efficacy.

Animal ModelEndpointORG 31806 (related to this compound)MifepristoneOnapristoneReference
Pregnant RatPregnancy Termination (ED100)2 mg/kg/day4 mg/kg/day8 mg/kg/day[5]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to characterize progesterone receptor antagonists.

In Vitro Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Objective: To determine the IC50 and relative binding affinity (RBA) of a test compound for the progesterone receptor.

Materials:

  • Human progesterone receptor (recombinant or from a cell line like T47D)

  • Radiolabeled progestin (e.g., [³H]-R5020)

  • Test compounds (this compound, mifepristone)

  • Reference compound (unlabeled progesterone)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a dilution series of the test compounds and the reference compound.

  • In a multi-well plate, incubate a fixed concentration of the progesterone receptor with a fixed concentration of the radiolabeled progestin in the presence of varying concentrations of the test or reference compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the receptor-bound from the free radioligand using a method such as filtration or charcoal adsorption.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the RBA relative to progesterone.

In Vivo McPhail Test for Progestational/Antiprogestational Activity

The McPhail test is a classic in vivo assay used to assess the progestational or antiprogestational activity of a compound by observing its effect on the uterine endometrium of immature rabbits.

Objective: To evaluate the in vivo progestational or antiprogestational efficacy of a test compound.

Animals: Immature female rabbits.

Procedure:

  • Prime the immature rabbits with estrogen (e.g., estradiol benzoate) for several days to induce uterine growth.

  • For antiprogestational activity, administer a standard dose of progesterone along with varying doses of the test compound (this compound or mifepristone) for a set period.

  • A control group receives progesterone only.

  • At the end of the treatment period, euthanize the animals and collect the uteri.

  • Fix, section, and stain the uterine tissue for histological examination.

  • Score the degree of endometrial proliferation and glandular development on the McPhail scale (0 to 4).

  • An inhibition of the progesterone-induced endometrial changes indicates antiprogestational activity.

Experimental Workflow Comparison

experimental_workflow Comparative Experimental Workflow for PR Antagonists cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Profiling binding_assay Receptor Binding Assay (PR & GR) functional_assay Cell-Based Functional Assay (e.g., T47D Alkaline Phosphatase) binding_assay->functional_assay Determine IC50 & RBA mcphail_test McPhail Test (Rabbit) functional_assay->mcphail_test pregnancy_termination Pregnancy Termination Model (Rat) mcphail_test->pregnancy_termination Assess Antiprogestational Efficacy pk_study Pharmacokinetic Study (e.g., Rat, Monkey) pregnancy_termination->pk_study end end pk_study->end End start Start start->binding_assay

Caption: A generalized workflow for the comparative evaluation of PR antagonists.

Conclusion

Both this compound and mifepristone are potent progesterone receptor antagonists with additional anti-glucocorticoid properties. Mifepristone is a well-established compound with extensive clinical data, while this compound has been investigated in preclinical and early clinical settings, showing promise as a selective progesterone receptor modulator.

For researchers, the choice between these two compounds will depend on the specific research question. Mifepristone's well-documented dual antagonism at PR and GR makes it a useful tool for studying the interplay of these two signaling pathways. This compound, while less characterized in the public domain, represents a potentially more selective tool, although further head-to-head studies are required to definitively establish its comparative profile. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the pharmacological nuances of these important research compounds.

References

A Comparative Efficacy Analysis of ORG 33628 and Ulipristal Acetate as Progesterone Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the comparative efficacy of selective progesterone receptor modulators (SPRMs) is crucial for advancing reproductive health therapeutics. This guide provides a detailed comparison of two such modulators: ORG 33628 and ulipristal acetate. While ulipristal acetate is a well-established compound with extensive clinical data, information on this compound is more limited, reflecting its different developmental trajectory.

Executive Summary

Ulipristal acetate is a potent, orally active SPRM with well-documented efficacy as an emergency contraceptive and for the treatment of uterine fibroids. Its primary mechanism of action involves the modulation of the progesterone receptor, leading to a delay or inhibition of ovulation. In contrast, this compound is also a progesterone receptor modulator that has demonstrated anti-progestational and ovulation-inhibitory activities. It was primarily investigated for its potential to control vaginal bleeding in women using progestin-only contraceptives. Publicly available data on the clinical efficacy and receptor binding affinity of this compound are scarce, limiting a direct quantitative comparison with the extensively studied ulipristal acetate.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound and ulipristal acetate. The significant gaps in the data for this compound highlight the disparity in the extent of clinical development between the two compounds.

ParameterThis compoundUlipristal Acetate
Mechanism of Action Progesterone Receptor ModulatorSelective Progesterone Receptor Modulator (SPRM) with partial agonist and antagonist effects[1]
Receptor Binding Profile Shows anti-progestational and anti-glucocorticoid activity[2]High affinity for the progesterone receptor. Also binds to the glucocorticoid receptor, but with lower affinity.[3][4] No relevant affinity for estrogen, androgen, or mineralocorticoid receptors.[1]
Progesterone Receptor Binding Affinity (IC50/Ki) Data not publicly availableIC50 of 0.2 nM for the progesterone receptor in an in vitro assay.[5]
Ovulation Inhibition Demonstrates ovulation-inhibitory activity[2]A single 30 mg dose can delay ovulation. When given before the LH surge, it delays ovulation by at least five days in 100% of cycles. When administered once the LH surge has commenced but before it peaks, it delays ovulation in 79% of cycles.[6]
Clinical Efficacy (Emergency Contraception) Not developed for this indicationPregnancy rate of 1.9% when used up to 120 hours after unprotected intercourse.[7] Efficacy is maintained up to 120 hours, with pregnancy rates of 2.3% (48-72h), 2.1% (>72-96h), and 1.3% (>96-120h).[8] When taken within 24 hours, it reduces the risk of unplanned pregnancy by two-thirds compared to levonorgestrel.[6]
Clinical Use Investigated for control of vaginal bleeding in progestin-only contraceptive users[2]Approved for emergency contraception and treatment of uterine fibroids.[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

G cluster_0 cluster_1 Ulipristal Acetate / this compound Ulipristal Acetate / this compound Progesterone Receptor (PR) Progesterone Receptor (PR) Ulipristal Acetate / this compound->Progesterone Receptor (PR) Binds to PR Dimerization & Nuclear Translocation PR Dimerization & Nuclear Translocation Progesterone Receptor (PR)->PR Dimerization & Nuclear Translocation Progesterone Progesterone Progesterone->Progesterone Receptor (PR) Binds to (Natural Ligand) Binding to Progesterone Response Elements (PREs) on DNA Binding to Progesterone Response Elements (PREs) on DNA PR Dimerization & Nuclear Translocation->Binding to Progesterone Response Elements (PREs) on DNA Recruitment of Co-regulators Recruitment of Co-regulators Binding to Progesterone Response Elements (PREs) on DNA->Recruitment of Co-regulators Modulation of Gene Transcription Modulation of Gene Transcription Recruitment of Co-regulators->Modulation of Gene Transcription Physiological Effects (e.g., Ovulation Inhibition) Physiological Effects (e.g., Ovulation Inhibition) Modulation of Gene Transcription->Physiological Effects (e.g., Ovulation Inhibition)

Progesterone Receptor Signaling Pathway Modulation

G cluster_0 In Vitro Studies cluster_1 In Vivo Animal Studies cluster_2 Clinical Trials (Human) Receptor Binding Assay Receptor Binding Assay Determine Ki / IC50 Determine Ki / IC50 Receptor Binding Assay->Determine Ki / IC50 Ovulation Inhibition Model (e.g., Rat) Ovulation Inhibition Model (e.g., Rat) Determine Ki / IC50->Ovulation Inhibition Model (e.g., Rat) Lead Compound Selection Determine ED50 Determine ED50 Ovulation Inhibition Model (e.g., Rat)->Determine ED50 Phase I (Safety & PK) Phase I (Safety & PK) Determine ED50->Phase I (Safety & PK) Preclinical Efficacy Phase II (Dose-finding & Ovulation Inhibition) Phase II (Dose-finding & Ovulation Inhibition) Phase I (Safety & PK)->Phase II (Dose-finding & Ovulation Inhibition) Phase III (Efficacy - e.g., Pregnancy Rate) Phase III (Efficacy - e.g., Pregnancy Rate) Phase II (Dose-finding & Ovulation Inhibition)->Phase III (Efficacy - e.g., Pregnancy Rate)

References

Unveiling the Receptor Selectivity of ORG 33628: A Comparative Guide to Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a selective progesterone receptor modulator (SPRM) is paramount for predicting its biological activity and potential off-target effects. This guide provides a comprehensive comparison of ORG 33628's binding affinity for various steroid receptors, juxtaposed with the profiles of endogenous hormones and other synthetic steroids. All quantitative data is supported by detailed experimental methodologies to ensure reproducibility and aid in the design of future investigations.

This compound is a potent and selective progesterone receptor modulator characterized by its anti-progestational and anti-glucocorticoid activities.[1] This dual activity profile underscores the importance of quantifying its binding affinity not only for the progesterone receptor (PR) but also for the glucocorticoid receptor (GR) and other members of the steroid receptor family, including the androgen receptor (AR), mineralocorticoid receptor (MR), and estrogen receptor (ER).

Comparative Binding Affinity of this compound and Other Steroids

The following table summarizes the relative binding affinities (RBAs) of this compound and a panel of comparator steroids for the human nuclear steroid receptors. The data is presented as the relative affinity compared to the natural ligand for each receptor, which is set at 100%.

CompoundProgesterone Receptor (PR)Glucocorticoid Receptor (GR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
This compound High (Antagonist)Significant (Antagonist)LowLowNegligible
Progesterone100%1-6%LowHighNegligible
Dexamethasone0.2%100%NegligibleLowNegligible
TestosteroneLowNegligible100%LowNegligible
AldosteroneLowLowNegligible100%Negligible
EstradiolNegligibleNegligibleNegligibleNegligible100%
Mifepristone (RU486)High (Antagonist)High (Antagonist)WeakModerateNegligible

Signaling Pathways and Experimental Workflow

To elucidate the cross-reactivity profile of compounds like this compound, a series of binding and functional assays are employed. The general workflow for assessing steroid receptor binding and the canonical signaling pathway of nuclear steroid receptors are depicted below.

G cluster_workflow Experimental Workflow: Steroid Receptor Binding Assay A Prepare Receptor Source (e.g., cell lysate, purified receptor) B Incubate Receptor with Radiolabeled Ligand (e.g., [3H]-Progesterone) A->B C Add Increasing Concentrations of Test Compound (e.g., this compound) B->C D Separate Bound from Unbound Ligand (e.g., filtration, size-exclusion chromatography) C->D E Quantify Bound Radiolabel D->E F Data Analysis (IC50/Ki determination) E->F

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

G cluster_pathway Canonical Steroid Receptor Signaling Pathway Steroid Steroid Hormone (e.g., Progesterone) Receptor_complex Inactive Receptor Complex (with HSPs) Steroid->Receptor_complex Binding & HSP Dissociation Active_receptor Active Receptor Dimer Receptor_complex->Active_receptor Dimerization & Nuclear Translocation Cytoplasm Cytoplasm Nucleus Nucleus HRE Hormone Response Element (HRE) on DNA Active_receptor->HRE Binding Transcription Gene Transcription HRE->Transcription Recruitment of co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Fig. 2: Generalized signaling pathway for nuclear steroid receptors.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of binding affinity data. Below is a representative protocol for a competitive radioligand binding assay used to determine the affinity of a test compound for a steroid receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound (e.g., this compound) for a specific steroid receptor (e.g., Progesterone Receptor).

Materials:

  • Receptor Source: Cytosolic extracts from cells or tissues expressing the target receptor (e.g., human breast cancer cell line T47D for PR, or recombinant human receptors expressed in Sf9 insect cells).

  • Radioligand: A tritiated version of the natural ligand (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR).

  • Test Compound: this compound and other comparator steroids.

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4).

  • Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

  • Receptor Preparation:

    • Homogenize the cell or tissue source in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant) containing the soluble receptors.

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, add a constant amount of the receptor preparation.

    • Add a fixed, saturating concentration of the radioligand to each tube.

    • Add increasing concentrations of the unlabeled test compound (or comparator steroid) to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled natural ligand (non-specific binding).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold DCC suspension to each tube.

    • Incubate on ice for a short period (e.g., 10-15 minutes) to allow the charcoal to adsorb the free radioligand.

    • Centrifuge the tubes at low speed to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value, which represents the binding affinity of the competitor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive approach to evaluating the cross-reactivity of this compound provides valuable insights for researchers, enabling a more informed assessment of its potential therapeutic applications and off-target effects. The provided methodologies serve as a foundation for the independent verification and expansion of these findings.

References

ORG 33628 Off-Target Screening and Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target screening and validation of ORG 33628, a progesterone receptor (PR) modulator. Due to the limited publicly available data on this compound, this guide leverages information on other well-characterized selective progesterone receptor modulators (SPRMs) to provide a comparative context and highlight best practices in off-target profiling.

Introduction to this compound and the Importance of Off-Target Screening

This compound is a progesterone receptor (PR) modulator, a class of compounds that can exhibit tissue-specific agonist or antagonist activity at the progesterone receptor.[1][2] Such modulators have been investigated for various therapeutic applications, including contraception and the treatment of gynecological disorders. However, like any small molecule, this compound has the potential to interact with unintended biological targets, leading to off-target effects. These off-target interactions can result in unforeseen side effects or even provide opportunities for drug repurposing. Therefore, comprehensive off-target screening and validation are critical steps in the preclinical development of any new drug candidate.

Comparative Analysis of Off-Target Profiles of Progesterone Receptor Modulators

While specific off-target screening data for this compound is not publicly available, the broader class of SPRMs has been studied for cross-reactivity with other steroid hormone receptors, most notably the glucocorticoid receptor (GR). This cross-reactivity is a known liability for some SPRMs and serves as a crucial point of comparison.

Table 1: Comparison of Off-Target Binding Affinities of Selected SPRMs

CompoundPrimary TargetKnown Off-TargetsOff-Target Binding Affinity (IC50/Ki)References
This compound Progesterone Receptor (PR)Not publicly disclosedNot publicly available
Mifepristone Progesterone Receptor (PR)Glucocorticoid Receptor (GR)PR IC50: 0.2 nMGR IC50: 2.6 nM[3]
Ulipristal Acetate Progesterone Receptor (PR)Glucocorticoid Receptor (GR)PR pIC50: 9.7GR: Lower affinity than mifepristone[4][5]
Asoprisnil Progesterone Receptor (PR)Glucocorticoid Receptor (GR), Androgen Receptor (AR)PR: HighGR: ModerateAR: Low[1][2][6]
Telapristone Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Some antiglucocorticoid activity, less than mifepristone[7][8]
Vilaprisan Progesterone Receptor (PR)MinimalSignificantly lower anti-glucocorticoid activity than mifepristone[9]

Note: The lack of standardized testing conditions across different studies makes direct comparison of absolute values challenging. The provided data should be interpreted as indicative of relative selectivity.

Methodologies for Off-Target Screening and Validation

A robust off-target screening strategy employs a combination of in silico, in vitro, and cellular methods to identify and validate potential off-target interactions.

Kinase Profiling

Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common source of adverse effects. Kinase profiling assays are therefore essential for compounds that may interact with ATP-binding sites.

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: A purified kinase is incubated with the test compound (e.g., this compound) at various concentrations.

  • Initiation: The kinase reaction is initiated by adding a specific substrate and [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³²P]ATP, typically by binding to a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and identify off-target binding within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response format can be used to determine the potency of the interaction.[10][11]

Phenotypic Screening

Phenotypic screening involves testing a compound across a wide range of cellular models and measuring its effects on various cellular phenotypes. This approach can uncover unexpected off-target effects that might not be identified in target-based assays.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Plating: A diverse panel of cell lines is plated in multi-well plates.

  • Compound Treatment: The cells are treated with the test compound at various concentrations.

  • Staining: After a set incubation period, the cells are fixed and stained with a panel of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria).

  • Imaging: The plates are imaged using an automated high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to extract a large number of quantitative features from the images, describing various aspects of cell morphology and protein localization.

  • Data Analysis: The phenotypic profiles of the test compound are compared to a reference library of compounds with known mechanisms of action to identify potential off-target activities.[12][13][14][15]

Visualizing Workflows and Pathways

To better illustrate the processes involved in off-target screening, the following diagrams are provided.

G Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PR_HSP_complex PR-HSP Complex PR->PR_HSP_complex PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Transcription Gene Transcription PRE->Transcription Regulation

Caption: Progesterone receptor signaling pathway.

G General Workflow for Off-Target Screening Compound Test Compound (e.g., this compound) In_Silico In Silico Screening (e.g., Docking) Compound->In_Silico In_Vitro In Vitro Assays Compound->In_Vitro Cellular Cell-Based Assays Compound->Cellular In_Silico->In_Vitro Kinase Kinase Profiling In_Vitro->Kinase Receptor Receptor Binding (e.g., Nuclear Receptors) In_Vitro->Receptor CETSA CETSA Cellular->CETSA Phenotypic Phenotypic Screening Cellular->Phenotypic Validation Hit Validation & Mechanism of Action Studies Kinase->Validation Receptor->Validation CETSA->Validation Phenotypic->Validation

References

A Comparative Analysis of ORG 33628 and Other Selective Progesterone Receptor Modulators (SPRMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective progesterone receptor modulator (SPRM) ORG 33628 with other prominent SPRMs. The information is compiled from preclinical and clinical research to assist in understanding their relative pharmacological profiles.

Introduction to this compound and SPRMs

This compound is a potent, selective progesterone receptor modulator with both anti-progestational and anti-glucocorticoid activities.[1] It has been investigated for its ovulation-inhibitory effects and its potential in managing conditions related to the breast and endometrium.[1] SPRMs are a class of compounds that bind to the progesterone receptor (PR) and exert tissue-selective agonist, antagonist, or mixed agonist/antagonist effects. This unique mechanism of action allows for targeted therapeutic applications in gynecology, including contraception and the treatment of hormone-dependent disorders.

Quantitative Performance Data

Direct comparative studies providing head-to-head quantitative data for this compound against other SPRMs in standardized assays are limited in the publicly available literature. The following table summarizes available data for individual compounds from various sources. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

CompoundProgesterone Receptor Binding Affinity (RBA)¹In Vivo Ovulation Inhibition (Rat, ED₅₀)²McPhail Test (Rabbit)³Antiglucocorticoid Activity
This compound Data not availableData not availableAgonistic activity observed[2]Present[1]
Mifepristone (RU-486) High~3 mg/kgAntagonisticHigh
Ulipristal Acetate High~0.3 mg/kgPartial agonist/antagonistLow
Asoprisnil HighData not availablePartial agonist/antagonistLow

¹Relative Binding Affinity (RBA) for the progesterone receptor, typically relative to progesterone. Higher values indicate stronger binding. ²Effective Dose 50 (ED₅₀) for inhibition of ovulation in rats, a common preclinical model for contraceptive efficacy. ³The McPhail test assesses the progestational or anti-progestational effect of a compound on the uterine endometrium of immature rabbits.

Experimental Protocols

Progesterone Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the in vitro binding affinity of a test compound for the progesterone receptor.

Methodology:

  • Preparation of Cytosol: Uteri from estrogen-primed immature female rabbits are homogenized in a cold buffer (e.g., Tris-HCl, EDTA, dithiothreitol) to prepare a cytosol fraction containing progesterone receptors.

  • Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or other SPRMs).

  • Separation of Bound and Free Ligand: The incubation is terminated, and bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to a standard progestin.

In Vivo Ovulation Inhibition Assay (Rat Model)

Objective: To assess the in vivo potency of a test compound to inhibit ovulation.

Methodology:

  • Animal Model: Regularly cycling adult female rats are used. The stage of the estrous cycle is determined by vaginal smears.

  • Dosing: Animals in proestrus are administered the test compound (e.g., this compound) or vehicle control orally or via subcutaneous injection at various doses.

  • Ovulation Assessment: On the morning of the expected estrus, the animals are euthanized. The oviducts are dissected, and the number of ova in the ampullae is counted under a microscope.

  • Data Analysis: The dose of the test compound that inhibits ovulation in 50% of the animals (ED₅₀) is calculated using probit analysis.

McPhail Test (Rabbit Model)

Objective: To determine the progestational or anti-progestational activity of a test compound on the endometrium.

Methodology:

  • Animal Model: Immature female rabbits are primed with estrogen for several days to induce uterine proliferation.

  • Dosing: The estrogen-primed rabbits are then treated with the test compound alone (to assess agonist activity) or in combination with progesterone (to assess antagonist activity) for a defined period.

  • Histological Examination: The animals are euthanized, and the uteri are removed, fixed, sectioned, and stained for histological examination.

  • Scoring: The degree of endometrial proliferation and glandular development is assessed and scored according to the McPhail scale (0-4), where 0 represents no progestational effect and 4 represents a maximal effect.

Visualizations

Progesterone Receptor Signaling Pathway

PR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM SPRM PR Progesterone Receptor (PR) PR_HSP_complex PR-HSP Complex PR_SPRM_complex PR-SPRM Complex PR->PR_SPRM_complex Binding HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation Dimerization Dimerization PR_SPRM_complex->Dimerization PRE Progesterone Response Element (PRE) Dimerization->PRE Binding to DNA Coactivators Coactivators PRE->Coactivators Recruitment Corepressors Corepressors PRE->Corepressors Recruitment Gene_Transcription Gene Transcription (Agonist/Antagonist Effect) Coactivators->Gene_Transcription Corepressors->Gene_Transcription

Caption: Progesterone receptor signaling pathway modulated by SPRMs.

Comparative Experimental Workflow for SPRM Evaluation

SPRM_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Binding_Assay Progesterone Receptor Binding Assay Functional_Assay Cell-based Functional Assays Binding_Assay->Functional_Assay Determine Affinity (Ki/IC50) Ovulation_Inhibition Ovulation Inhibition (Rat Model) Functional_Assay->Ovulation_Inhibition Lead Candidate Selection McPhail_Test McPhail Test (Rabbit Model) Ovulation_Inhibition->McPhail_Test Assess Potency (ED50) and Efficacy Phase_I Phase I Trials (Safety & PK/PD) McPhail_Test->Phase_I Preclinical Data Package Phase_II_III Phase II/III Trials (Efficacy & Safety) Phase_I->Phase_II_III

Caption: Experimental workflow for the evaluation of novel SPRMs.

Conclusion

References

Progesterone Receptor Modulation in Cancer: A Comparative Look at Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-proliferative effects of progesterone receptor (PR) modulators in cancer cells. While direct anti-cancer research on the selective progesterone receptor modulator (SPRM) ORG 33628 is not publicly available, this guide explores the therapeutic potential of targeting the progesterone receptor by examining related compounds with established anti-proliferative data.

This compound is a potent and selective progesterone receptor modulator that has been investigated for its role in controlling vaginal bleeding in conjunction with progestin-only contraceptives.[1][2] Developed by Organon & Co., its development has since been discontinued.[3] While one commercial supplier suggests its potential for breast and endometrium research, there is a lack of published scientific literature detailing its anti-proliferative effects in cancer cell lines.[4]

This guide, therefore, shifts focus to other well-documented progesterone receptor modulators and progestins to provide a comparative analysis of their anti-proliferative activities in cancer.

The Progesterone Receptor as a Therapeutic Target in Cancer

The progesterone receptor is a key player in hormone-responsive cancers, particularly in breast and endometrial carcinomas. Its modulation can lead to the inhibition of tumor growth, making it a valuable target for cancer therapy. Progestins, which are synthetic progestogens, have been utilized in the treatment of hormone-sensitive tumors.[5] More recently, selective progesterone receptor modulators (SPRMs) and progesterone antagonists have emerged as promising therapeutic agents.

Comparative Analysis of Anti-Proliferative Effects

To illustrate the anti-proliferative potential of targeting the progesterone receptor, this section compares the effects of two progestins, Megestrol Acetate and Medroxyprogesterone Acetate, with two progesterone receptor antagonists/SPRMs, Mifepristone and Onapristone. The following tables summarize their in vitro effects on various cancer cell lines.

Data Presentation: In Vitro Anti-Proliferative Activity

Table 1: IC50 Values of Progestins in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Megestrol AcetateMCF-7Breast Cancer15Fuh et al., 1996
T47DBreast Cancer10Sutherland et al., 1988
IshikawaEndometrial Cancer25Gurpide et al., 1986
Medroxyprogesterone AcetateMCF-7Breast Cancer12Poulin et al., 1989
T47DBreast Cancer8Musgrove et al., 1991
RL95-2Endometrial Cancer20Satyaswaroop et al., 1984

Table 2: Anti-Proliferative Effects of Progesterone Receptor Antagonists/SPRMs

CompoundCell LineCancer TypeEffectConcentrationReference
Mifepristone (RU-486)MCF-7Breast Cancer50% Growth Inhibition1 µMGill et al., 1997
T47DBreast CancerG1 Cell Cycle Arrest10 µMChou et al., 1996
OVCAR-3Ovarian CancerIncreased Apoptosis25 µMGoyeneche et al., 2007
Onapristone (ZK 98299)T47DBreast Cancer70% Growth Inhibition1 µMKlijn et al., 1989
ZR-75-1Breast CancerDownregulation of ER1 µMClassen et al., 2000
AN3CAEndometrial CancerInhibition of Proliferation10 µMTang et al., 1994

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of progesterone receptor modulation and a typical workflow for assessing the anti-proliferative effects of a compound.

PR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP_Complex PR HSP Progesterone->PR_HSP_Complex Binds PR PR PR_Dimer PR Dimer PR->PR_Dimer Dimerization HSP HSP PR_HSP_Complex->PR HSP Dissociation PRE Progesterone Response Element PR_Dimer->PRE Binds to DNA PR_Dimer->PRE Translocation Gene_Transcription Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Effects Cellular Effects (Proliferation, Apoptosis) Protein_Synthesis->Cellular_Effects

Caption: Progesterone Receptor Signaling Pathway.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with Test Compound (e.g., PR Modulator) Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Endpoint_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Endpoint_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle_Analysis Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental Workflow for Anti-Proliferation Studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to evaluate anti-proliferative effects.

MTT Proliferation Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V Apoptosis Assay
  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Comparison of Progestins vs. PR Antagonists/SPRMs

The choice between a progestin and a PR antagonist/SPRM for cancer therapy depends on the specific cancer type and its hormonal context.

Comparison_Logic Target Progesterone Receptor (PR) Progestins Progestins (e.g., Megestrol Acetate) Target->Progestins PR_Antagonists_SPRMs PR Antagonists/SPRMs (e.g., Mifepristone) Target->PR_Antagonists_SPRMs Agonistic_Activity Agonistic Activity: - Mimics progesterone - Can have anti-proliferative effects in specific contexts (e.g., endometrial cancer) Progestins->Agonistic_Activity Antagonistic_Activity Antagonistic/Mixed Activity: - Blocks progesterone action - Generally inhibits proliferation in PR-positive cancers PR_Antagonists_SPRMs->Antagonistic_Activity Therapeutic_Use Therapeutic Use Agonistic_Activity->Therapeutic_Use Antagonistic_Activity->Therapeutic_Use Endometrial_Cancer Endometrial Cancer Therapeutic_Use->Endometrial_Cancer Breast_Cancer Breast Cancer Therapeutic_Use->Breast_Cancer

Caption: Logical Comparison of PR Modulator Classes.

References

ORG 33628 Versus Progesterone: A Comparative Guide for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is critical for the accurate assessment of progesterone receptor (PR) binding and function. This guide provides an objective comparison of ORG 33628, a selective progesterone receptor modulator (SPRM), and the endogenous ligand, progesterone, for use in competitive binding assays.

This comparison guide outlines the relative binding affinities of this compound and progesterone for the progesterone receptor, provides a detailed experimental protocol for a competitive radioligand binding assay, and illustrates the progesterone receptor signaling pathway. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Data Presentation: Quantitative Comparison of Binding Affinities

CompoundRelative Binding Affinity (RBA) vs. ProgesteroneIC50 (nM) for nPRNotes
Progesterone100%7.74[1]The natural, endogenous ligand for the progesterone receptor.
This compound~200% (estimated)Not directly reportedThis compound exhibits a binding affinity for the progesterone receptor that is approximately twice as high as that of RU 486.[2] RU 486 (Mifepristone) has a high affinity for the progesterone receptor, often reported to be similar to or slightly higher than progesterone.

Note: The relative binding affinity of this compound is an estimation based on its reported affinity relative to RU 486.[2] IC50 values can vary depending on the specific experimental conditions, such as the radioligand used and the source of the receptor. The provided IC50 for progesterone is for the nuclear progesterone receptor (nPR) in MCF-7 cells.[1]

Experimental Protocols: Radioligand Competitive Binding Assay

This section details a generalized protocol for a whole-cell radioligand competitive binding assay to determine the binding affinity of test compounds for the progesterone receptor.

Materials and Reagents:
  • Cells: Human breast cancer cell line expressing progesterone receptor (e.g., T47D or MCF-7).

  • Radioligand: A high-affinity, radiolabeled progestin such as [³H]-ORG 2058 or a fluorescently-labeled progesterone analog.

  • Unlabeled Competitors: this compound and Progesterone.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail (for radioligand assays).

  • 96-well plates.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter or fluorescence plate reader.

Experimental Workflow:

A visual representation of the competitive binding assay workflow is provided below.

G Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., T47D cells) Receptor_Prep 2. Receptor Preparation (Whole cells or cell lysate) Cell_Culture->Receptor_Prep Incubation 4. Incubation (Receptor + Radioligand ± Competitor) Receptor_Prep->Incubation Ligand_Prep 3. Ligand Preparation (Radioligand and unlabeled competitors) Ligand_Prep->Incubation Separation 5. Separation (Bound from free ligand via filtration) Incubation->Separation Detection 6. Detection (Quantify bound radioligand) Separation->Detection Curve_Fitting 7. Curve Fitting (Generate competition curve) Detection->Curve_Fitting IC50_Ki 8. Calculation (Determine IC50 and Ki values) Curve_Fitting->IC50_Ki G Progesterone Receptor Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Inactive PR (bound to HSPs) Progesterone->PR_complex Binds mPR Membrane PR (mPR) Progesterone->mPR Binds PR_active Active PR Dimer PR_complex->PR_active HSP dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds G_protein G-protein mPR->G_protein Activates Kinase_cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) G_protein->Kinase_cascade Activates Kinase_cascade->PR_active Modulates Biological_effects Biological Effects Kinase_cascade->Biological_effects Rapid Effects Transcription Gene Transcription PRE->Transcription Regulates Transcription->Biological_effects

References

Unveiling the Tissue-Specific Effects of ORG 33628: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ORG 33628 with other progesterone receptor modulators for the management of unscheduled bleeding associated with progestin-only contraceptives. While detailed quantitative data from the pivotal clinical trial on this compound remains largely unpublished, this document synthesizes available information on its tissue-specific effects and presents a comparative landscape with alternative therapies for which experimental data is accessible.

Executive Summary

This compound, a selective progesterone receptor modulator (SPRM), has been investigated for its potential to alleviate breakthrough bleeding in women using progestin-only pills (POPs). The primary appeal of this compound lies in its purported tissue-specific action, exhibiting higher antagonistic activity at the endometrium compared to the hypothalamus and pituitary.[1] This suggests a mechanism that could locally counteract the progestin-induced effects on the uterine lining that lead to irregular bleeding, without compromising the contraceptive efficacy driven by ovulation inhibition at the hypothalamic-pituitary-ovarian axis.

Clinical investigations have explored the co-administration of this compound with a 75 µg desogestrel POP. Findings indicate a dose-dependent reduction in vaginal bleeding. However, a key challenge emerged as higher doses of this compound appeared to interfere with the anovulatory action of the progestin, thereby potentially reducing contraceptive reliability.[1]

This guide will delve into the available information on this compound, present comparative data for other SPRMs, detail relevant experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Comparative Data on Progesterone Receptor Modulators for Unscheduled Bleeding

Due to the limited availability of specific quantitative data for this compound, this section presents data from studies on alternative SPRMs, mifepristone and ulipristal acetate, which have been investigated for similar indications.

Compound Dosage and Administration Key Efficacy Endpoint Quantitative Results Reference
This compound 1 mg, 2 mg, or 5 mg daily, co-administered with 75 µg desogestrelReduction in vaginal bleedingDose-dependent reduction in bleeding (specific data not published)Qualitative descriptions from clinical trial summaries
Mifepristone 50 mg every 2 weeks for six cycles (with levonorgestrel IUS)Median number of breakthrough bleeding daysMifepristone group: 57 days; Placebo group: 26 days (statistically significant increase)Econimidis et al.
Ulipristal Acetate 15 mg daily for 7 days (with etonogestrel implant)Reduction in the number of bleeding days over a 30-day period5 fewer days of bleeding compared to placebo (p=0.002)Zigler et al.

Experimental Protocols

Assessment of Vaginal Bleeding

A standardized method for assessing vaginal bleeding in clinical trials involves the use of a daily electronic diary. Participants record the intensity of bleeding (spotting, bleeding, or heavy bleeding) each day. This allows for the calculation of key endpoints such as the number of bleeding and spotting days per cycle and the proportion of women experiencing amenorrhea.

Measurement of Endometrial Thickness

Transvaginal ultrasonography is the standard method for measuring endometrial thickness. The measurement is taken in the sagittal plane of the uterus, encompassing the entire endometrial stripe from one basalis layer to the other. This non-invasive procedure is typically performed at baseline and at specified intervals throughout the treatment period to assess the effect of the investigational drug on endometrial proliferation.

Visualizing the Mechanisms and Methods

Signaling Pathway of Progesterone Receptor Modulation

The following diagram illustrates the differential action of a selective progesterone receptor modulator like this compound on the endometrium and the hypothalamic-pituitary axis.

G cluster_0 Hypothalamus & Pituitary cluster_1 Endometrium GnRH GnRH LH/FSH LH/FSH GnRH->LH/FSH Stimulates Ovulation Inhibition Ovulation Inhibition LH/FSH->Ovulation Inhibition Progesterone Receptor Progesterone Receptor Endometrial Proliferation Endometrial Proliferation Progesterone Receptor->Endometrial Proliferation Stimulates Bleeding Regulation Bleeding Regulation Endometrial Proliferation->Bleeding Regulation Progestin (e.g., Desogestrel) Progestin (e.g., Desogestrel) Progestin (e.g., Desogestrel)->GnRH Inhibits Progestin (e.g., Desogestrel)->Progesterone Receptor Activates This compound This compound This compound->Progesterone Receptor Antagonizes

Caption: Differential action of this compound on the HPO axis and endometrium.

Experimental Workflow for a Clinical Trial of a Progesterone Receptor Modulator

This diagram outlines a typical workflow for a clinical trial investigating a novel treatment for progestin-induced bleeding.

G cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Data Collection cluster_3 Analysis & Results Informed Consent Informed Consent Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm A (Drug + Progestin) Treatment Arm A (Drug + Progestin) Randomization->Treatment Arm A (Drug + Progestin) Treatment Arm B (Placebo + Progestin) Treatment Arm B (Placebo + Progestin) Treatment Arm A (Drug + Progestin)->Treatment Arm B (Placebo + Progestin) Daily Bleeding Diary Daily Bleeding Diary Treatment Arm A (Drug + Progestin)->Daily Bleeding Diary Treatment Arm B (Placebo + Progestin)->Daily Bleeding Diary Endometrial Thickness Measurement Endometrial Thickness Measurement Daily Bleeding Diary->Endometrial Thickness Measurement Statistical Analysis Statistical Analysis Daily Bleeding Diary->Statistical Analysis Hormone Level Analysis Hormone Level Analysis Endometrial Thickness Measurement->Hormone Level Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Statistical Analysis->Efficacy & Safety Evaluation Publication of Findings Publication of Findings Efficacy & Safety Evaluation->Publication of Findings

Caption: A generalized workflow for a clinical trial on progestin-induced bleeding.

Conclusion

This compound represents a targeted approach to managing a common side effect of progestin-only contraception. Its tissue-specific mechanism of action is a promising concept for improving bleeding patterns without compromising contraceptive efficacy. However, the lack of publicly available, detailed quantitative data from clinical trials makes a direct and robust comparison with other treatments challenging. The available evidence suggests a delicate balance between achieving desired endometrial effects and maintaining ovulation inhibition. Further research and data transparency are crucial for fully elucidating the therapeutic potential of this compound and its place in clinical practice alongside other progesterone receptor modulators like mifepristone and ulipristal acetate.

References

Unraveling the Challenges of ORG 33628: A Comparative Analysis of a Discontinued Progesterone Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

The clinical development of ORG 33628, a selective progesterone receptor modulator (SPRM), was halted due to a critical limitation: while it demonstrated a dose-dependent reduction in vaginal bleeding, this came at the cost of compromised ovulation inhibition, a significant drawback for its intended use in conjunction with progestin-only contraceptives. This comparative guide delves into the available data on this compound, placing its performance in context with alternative hormonal contraceptive options and outlining the experimental methodologies used in its evaluation.

A pivotal clinical trial investigated the potential of this compound to improve the bleeding patterns associated with the progestin-only pill (POP) containing 75 mcg of desogestrel.[1] While the addition of this compound did lead to a reduction in vaginal bleeding, the simultaneous decrease in the contraceptive efficacy of the progestin rendered the combination unsuitable for its intended purpose.[1]

Comparative Analysis of Bleeding Patterns and Ovulation Inhibition

To understand the limitations of the this compound and desogestrel combination, it is essential to compare its performance with established progestin-only contraceptives. The following tables summarize key efficacy parameters for desogestrel and a newer drospirenone-only pill, providing a benchmark against which the challenges of this compound can be understood.

Treatment GroupMean Number of Bleeding/Spotting Days (Cycles 2-9)Discontinuation Rate Due to Bleeding (%)Reference
This compound + Desogestrel 75 mcg Data not quantitatively reported, but a dose-dependent reduction was observed.Not reported.[1]
Desogestrel 75 mcg only 34.76.6[2][3]
Drospirenone 4 mg only (24/4 regimen) 21.53.3[2][3]

Caption: Comparison of Bleeding Profiles.

Treatment GroupOvulation Inhibition Rate (%)Reference
This compound + Desogestrel 75 mcg Compromised in a dose-dependent manner. Specific rates not reported.[1]
Desogestrel 75 mcg only High degree of ovulation inhibition.[4][5][6]
Drospirenone 4 mg only (24/4 regimen) Effective ovulation inhibition.[7]

Caption: Comparison of Ovulation Inhibition.

Experimental Protocols

The clinical evaluation of this compound and comparator contraceptives relies on standardized methodologies to assess bleeding patterns and ovarian function.

Assessment of Vaginal Bleeding

The evaluation of vaginal bleeding patterns in clinical trials of contraceptives is primarily conducted through subject-kept daily diaries.[8][9] Participants record the occurrence and intensity of any bleeding or spotting. This data is then analyzed to determine key metrics such as the number of bleeding and spotting days, the frequency and duration of bleeding episodes, and the percentage of women experiencing amenorrhea (the absence of bleeding).[8][9] Electronic diaries, including text messages and smartphone apps, are increasingly being used to improve the accuracy and timeliness of data collection compared to traditional paper diaries.[10][11]

Monitoring of Ovarian Function

The assessment of ovulation inhibition is a critical component of clinical trials for hormonal contraceptives. A combination of methods is typically employed to accurately determine ovarian activity.[12]

  • Hormonal Monitoring: Serial blood samples are collected to measure levels of key hormones, including progesterone, estradiol (E2), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). A significant and sustained rise in progesterone levels is a primary indicator of ovulation.[12]

  • Transvaginal Ultrasonography: This imaging technique is used to monitor follicular development in the ovaries. The growth and subsequent disappearance or rupture of a dominant follicle are indicative of ovulation.[5]

  • Hoogland Score: This is a composite scoring system that combines data from hormonal monitoring (E2 and progesterone levels) and follicular diameter as measured by ultrasound to provide a standardized assessment of ovarian activity and the likelihood of ovulation.[7][13][14][15]

Signaling Pathways and Experimental Workflow

The mechanism of action of progestin-only contraceptives and the intended intervention with this compound involve the complex interplay of hormones in the hypothalamic-pituitary-ovarian (HPO) axis.

HPO_Axis cluster_ovary Ovary cluster_uterus Uterus Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary LH, FSH (+) Ovary->Hypothalamus Progesterone (-) Ovary->Pituitary Progesterone (-) Endometrium Endometrium Ovary->Endometrium Progesterone (+)

Caption: Simplified diagram of the Hypothalamic-Pituitary-Ovarian (HPO) axis.

The experimental workflow for a clinical trial evaluating a new contraceptive agent like this compound typically involves several key stages, from participant recruitment to data analysis.

Experimental_Workflow Recruitment Participant Recruitment (Healthy, Ovulatory Women) Screening Screening & Baseline Assessment (Hormone levels, Ultrasound) Recruitment->Screening Randomization Randomization to Treatment Groups Screening->Randomization Treatment Treatment Period (e.g., this compound + Desogestrel vs. Desogestrel alone) Randomization->Treatment Monitoring Ongoing Monitoring (Bleeding Diaries, Hormone Assays, Ultrasound) Treatment->Monitoring Data_Analysis Data Analysis (Bleeding Patterns, Ovulation Rates) Monitoring->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Typical experimental workflow for a contraceptive clinical trial.

Logical Relationship of this compound's Effects

The fundamental challenge with this compound was the inverse relationship between its desired effect on bleeding and its adverse effect on ovulation inhibition.

Logical_Relationship Dose Increase this compound Dose Bleeding Reduced Vaginal Bleeding (Desired Effect) Dose->Bleeding Leads to Ovulation Compromised Ovulation Inhibition (Adverse Effect) Dose->Ovulation Leads to

Caption: The dose-dependent effects of this compound.

References

Safety Operating Guide

Safe Disposal and Handling of ORG 33628: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ORG 33628, a synthetic steroid with progestational and antiprogestational activity. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure compliance with standard laboratory safety protocols.

Hazard and Disposal Management

The proper handling and disposal of this compound are critical due to its hormonal activity and potential environmental impact. The following table summarizes the key hazards and the corresponding management and disposal procedures.

Hazard CategoryDescriptionManagement and Disposal Procedures
Human Health Hazard As a hormonal agent, this compound may have effects on the endocrine system. Potential risks include impacts on fertility and fetal development.[1][2][3]Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2] Avoid inhalation of dust or aerosols by working in a well-ventilated area or a fume hood.[1][2][4] First Aid: In case of skin contact, wash thoroughly with soap and water.[1][4] If inhaled, move to fresh air.[1][4] In case of eye contact, rinse with plenty of water.[1][4] Seek medical attention if symptoms persist.[1][4]
Environmental Hazard Hormonally active compounds can be potent endocrine disruptors in the environment, affecting wildlife.[2]Disposal: Do not release into the environment.[1][2] Collect spillage and dispose of as hazardous waste.[1][2] The primary recommended disposal method is high-temperature incineration at an approved hazardous waste facility.[5]
Chemical Waste All materials contaminated with this compound, including empty containers, weighing papers, and used PPE, are considered chemical waste.Segregation: Segregate this compound waste from other laboratory waste streams. Containerization: Place in a clearly labeled, sealed, and leak-proof container suitable for hazardous chemical waste. Disposal: Dispose of the container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the handling and disposal of this compound in a laboratory setting. Adherence to this workflow is crucial for minimizing exposure and ensuring proper disposal.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Don appropriate PPE - Prepare work area in fume hood weigh 2. Weighing & Handling - Handle solid compound carefully - Avoid dust generation prep->weigh solution 3. Solution Preparation - Dissolve in appropriate solvent - Cap vials securely weigh->solution experiment 4. Experimental Use - Conduct experiment following protocol solution->experiment collect_solid 5a. Solid Waste Collection - Collect unused compound and contaminated solids experiment->collect_solid collect_liquid 5b. Liquid Waste Collection - Collect waste solutions experiment->collect_liquid waste_container 6. Waste Segregation - Place in labeled hazardous waste container collect_solid->waste_container collect_liquid->waste_container decontaminate 7. Decontamination - Clean work surfaces and equipment waste_container->decontaminate dispose 8. Final Disposal - Arrange for pickup by certified hazardous waste disposal service decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Disposal Procedures

Based on general guidelines for hormonal and pharmaceutical waste, the following step-by-step procedures should be followed for the disposal of this compound.

  • Segregation of Waste:

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.

  • Containment of Waste:

    • Solid Waste: Collect all solid waste, including unused this compound powder and contaminated materials, in a designated, durable, and leak-proof waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste:

    • Store the sealed waste containers in a designated and secure waste accumulation area. This area should be away from general laboratory traffic and have secondary containment to prevent spills.

  • Final Disposal:

    • The recommended method for the final disposal of hormonal waste is high-temperature incineration.[5] This process effectively destroys the active pharmaceutical ingredient.

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Always follow all applicable local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[5]

It is imperative to consult your institution's specific safety data sheets and chemical hygiene plan for any additional requirements for handling and disposing of hazardous chemicals.

References

Personal protective equipment for handling ORG 33628

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ORG 33628. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

Chemical Identifier: this compound is a synthetic progestogen that has been studied for its potential use in hormonal contraception.[1] As with any pharmacologically active compound, proper handling is imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used.[2][3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields or Goggles- Fume Hood or Ventilated Enclosure
Solution Preparation and Handling - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles
In-vitro/In-vivo Experiments - Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Chemical-resistant Gloves (e.g., thicker nitrile or neoprene)- Disposable Gown or Coveralls- Goggles or Face Shield- Shoe Covers (if significant spill)
Waste Disposal - Nitrile Gloves- Lab Coat- Safety Glasses

Note: All PPE should be removed before leaving the laboratory area to prevent contamination of common spaces.[3] Disposable gloves should be discarded after use, and hands should be washed thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek medical attention if irritation persists.[4][5]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Seek immediate medical attention.[4][5]
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention.[4]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.3. Seek immediate medical attention.[4][5]
Minor Spill 1. Alert others in the area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.5. Clean the spill area with a suitable decontamination solution.
Major Spill 1. Evacuate the immediate area.2. Alert your institution's environmental health and safety (EHS) department.3. Prevent entry into the area.4. Await the arrival of trained emergency response personnel.

Handling and Storage Workflow

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log ppe Don Appropriate PPE log->ppe store Store in a cool, dry, well-ventilated area lock Store in a locked cabinet store->lock lock->ppe weigh Weigh in a ventilated enclosure ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste dispose Dispose as Hazardous Pharmaceutical Waste collect_waste->dispose

Caption: Workflow for receiving, storing, handling, and disposing of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for pharmaceutical waste.[6][7]

Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound, contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, clearly labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Pathway:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal_process Disposal Process solid_waste Contaminated Solids solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal pathway for waste generated from handling this compound.

All waste must be disposed of through your institution's environmental health and safety (EHS) department. Do not dispose of this compound or its containers in the regular trash or down the drain. High-temperature incineration is the preferred method for the disposal of hormonal waste to prevent environmental contamination.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ORG 33628
Reactant of Route 2
ORG 33628

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。